molecular formula C6H5Br2N B1279060 2-Bromo-3-(bromomethyl)pyridine CAS No. 94446-97-6

2-Bromo-3-(bromomethyl)pyridine

Cat. No.: B1279060
CAS No.: 94446-97-6
M. Wt: 250.92 g/mol
InChI Key: NEWLOSCWMVKPGI-UHFFFAOYSA-N
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Description

2-Bromo-3-(bromomethyl)pyridine is a useful research compound. Its molecular formula is C6H5Br2N and its molecular weight is 250.92 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-3-(bromomethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2N/c7-4-5-2-1-3-9-6(5)8/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEWLOSCWMVKPGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Br)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00447754
Record name 2-bromo-3-(bromomethyl)pyridine
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Molecular Weight

250.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94446-97-6
Record name 2-bromo-3-(bromomethyl)pyridine
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Record name 2-Bromo-3-(bromomethyl)pyridine
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Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-3-(bromomethyl)pyridine (CAS Number: 94446-97-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 2-Bromo-3-(bromomethyl)pyridine. This bifunctional pyridine derivative is a valuable building block in synthetic organic chemistry, particularly in the fields of medicinal chemistry and drug discovery.

Core Compound Properties

This compound is a solid at room temperature, characterized by the presence of two reactive bromine atoms at different positions on the pyridine scaffold. This dual reactivity allows for selective and sequential chemical transformations, making it an important intermediate in the synthesis of complex molecular architectures.

Data Presentation: Physicochemical Properties
PropertyValueSource(s)
CAS Number 94446-97-6[1][2][3]
Molecular Formula C₆H₅Br₂N[1][3]
Molecular Weight 250.92 g/mol [1]
Appearance White to yellow solid[3]
Melting Point 38°C[4]
Boiling Point 291°C[4]
Flash Point >110°C (>230°F)[4]
IUPAC Name This compound[1][3]
InChI Key NEWLOSCWMVKPGI-UHFFFAOYSA-N[1][3]
SMILES BrCc1c(Br)ncccc1[3]
Purity Typically ≥96%[4][5]

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process: first, the synthesis of the precursor 2-bromo-3-methylpyridine, followed by the radical bromination of the methyl group.

Experimental Protocol 1: Synthesis of 2-Bromo-3-methylpyridine (Precursor)

The synthesis of the precursor, 2-bromo-3-methylpyridine, can be achieved via a multi-step process starting from 2-chloro-3-nitropyridine.[6]

Step 1: Synthesis of 2-Methyl-3-nitropyridine

  • In a suitable reaction vessel, a mixture of diethyl malonate and sodium is heated.[6]

  • A toluene solution of 2-chloro-3-nitropyridine is then added dropwise to the reaction mixture.[6]

  • The resulting intermediate is then subjected to decarboxylation under acidic conditions to yield 2-methyl-3-nitropyridine.[6]

Step 2: Synthesis of 2-Methyl-3-aminopyridine

  • 2-Methyl-3-nitropyridine is dissolved in methanol.[6]

  • The solution is subjected to hydrogenation reduction in the presence of a Palladium on carbon (Pd/C) catalyst.[6]

  • After the reaction is complete, the catalyst is filtered off, and the filtrate is concentrated to obtain 2-methyl-3-aminopyridine.[6]

Step 3: Synthesis of 2-Bromo-3-methylpyridine

  • 2-Methyl-3-aminopyridine is reacted with hydrobromic acid.[6]

  • The reaction mixture is cooled, and bromine is added dropwise, followed by the dropwise addition of a sodium nitrite solution.[6]

  • The pH of the solution is then adjusted to be alkaline, and the product is extracted, dried, and concentrated to yield 2-bromo-3-methylpyridine.[6]

Experimental Protocol 2: Representative Synthesis of this compound

Materials:

  • 2-Bromo-3-methylpyridine

  • N-Bromosuccinimide (NBS)

  • A radical initiator, such as Azobisisobutyronitrile (AIBN)

  • A suitable solvent, such as carbon tetrachloride (CCl₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-3-methylpyridine (1.0 equivalent) in the chosen solvent.

  • Add N-bromosuccinimide (1.0-1.1 equivalents) and a catalytic amount of AIBN to the solution.

  • Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for several hours.

  • Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel, to yield pure this compound.

Reactivity and Applications in Drug Discovery

This compound is a bifunctional electrophile. The bromomethyl group is susceptible to nucleophilic substitution reactions, while the bromo group on the pyridine ring can participate in various cross-coupling reactions, such as Suzuki and Stille couplings. This dual reactivity makes it a versatile building block for the synthesis of a wide range of more complex molecules with potential biological activity.[7] Pyridine derivatives are integral components of many therapeutic agents.

Mandatory Visualization: Synthetic Utility Workflow

The following diagram illustrates the role of this compound as a key intermediate in the synthesis of diverse chemical scaffolds for drug discovery.

Synthetic_Utility Precursor 2-Bromo-3-methylpyridine Target This compound (CAS: 94446-97-6) Precursor->Target Radical Bromination Nucleophilic_Sub Nucleophilic Substitution (at -CH2Br) Target->Nucleophilic_Sub Cross_Coupling Cross-Coupling Reactions (at Ring-Br) Target->Cross_Coupling Scaffold_A Diverse Scaffolds A (e.g., Ethers, Amines, Thioethers) Nucleophilic_Sub->Scaffold_A Scaffold_B Diverse Scaffolds B (e.g., Biaryls, Heterobiaryls) Cross_Coupling->Scaffold_B Drug_Discovery Drug Discovery Pipeline (Screening, SAR studies) Scaffold_A->Drug_Discovery Scaffold_B->Drug_Discovery

Caption: Synthetic utility of this compound.

Mandatory Visualization: Logical Relationship in Synthesis

This diagram illustrates the logical progression from starting materials to the target compound and its subsequent functionalization.

Logical_Relationship cluster_precursor Precursor Synthesis cluster_functionalization Bifunctional Reactivity 2-Chloro-3-nitropyridine 2-Chloro-3-nitropyridine 2-Methyl-3-nitropyridine 2-Methyl-3-nitropyridine 2-Chloro-3-nitropyridine->2-Methyl-3-nitropyridine 2-Methyl-3-aminopyridine 2-Methyl-3-aminopyridine 2-Methyl-3-nitropyridine->2-Methyl-3-aminopyridine 2-Bromo-3-methylpyridine 2-Bromo-3-methylpyridine 2-Methyl-3-aminopyridine->2-Bromo-3-methylpyridine This compound This compound 2-Bromo-3-methylpyridine->this compound NBS, AIBN Nucleophilic Attack at CH2Br Nucleophilic Attack at CH2Br This compound->Nucleophilic Attack at CH2Br Metal-Catalyzed Coupling at Ring-Br Metal-Catalyzed Coupling at Ring-Br This compound->Metal-Catalyzed Coupling at Ring-Br

Caption: Synthesis and reactivity pathway.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area or fume hood. It is known to cause skin and serious eye irritation and may cause respiratory irritation. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide is intended for informational purposes for qualified professionals and does not constitute a warranty of the product's suitability for any particular purpose. All laboratory work should be conducted with appropriate safety precautions.

References

An In-depth Technical Guide to 2-Bromo-3-(bromomethyl)pyridine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 2-Bromo-3-(bromomethyl)pyridine. It includes detailed experimental protocols for its synthesis and purification, an analysis of its chemical reactivity, and a discussion of its applications in medicinal chemistry and drug discovery.

Core Physical and Chemical Properties

This compound is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis. Its bifunctional nature, possessing both a reactive bromomethyl group and a bromo-substituted pyridine ring, allows for a wide range of chemical transformations.

PropertyValueReference
IUPAC Name This compound[1]
CAS Number 94446-97-6[1]
Molecular Formula C₆H₅Br₂N[1]
Molecular Weight 250.92 g/mol [1]
Appearance White to yellow solid[2]
Melting Point 38 °C
Boiling Point 291 °C
Density ~1.544 g/mL at 25 °C (estimated based on 2-Bromo-3-methylpyridine)[3]
Solubility Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate.

Spectroscopic Data

  • ¹H NMR: The spectrum would be expected to show signals for the aromatic protons on the pyridine ring and a characteristic singlet for the bromomethyl protons (-CH₂Br), likely in the range of 4.5-5.0 ppm.

  • ¹³C NMR: The spectrum would display six distinct signals corresponding to the six carbon atoms in the molecule. The bromomethyl carbon would appear as a downfield signal.

  • IR Spectroscopy: The infrared spectrum would likely exhibit characteristic peaks for C-H stretching of the aromatic ring and the CH₂ group, as well as C=N and C=C stretching vibrations of the pyridine ring. The C-Br stretching vibrations would be observed in the fingerprint region.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic isotopic patterns due to the presence of two bromine atoms.

Synthesis and Purification

The synthesis of this compound is typically achieved through the radical bromination of 2-bromo-3-methylpyridine. A common and effective method involves the use of N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN).

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of a similar compound, 2-bromo-6-(bromomethyl)pyridine.

Materials:

  • 2-Bromo-3-methylpyridine

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Dichloromethane

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-3-methylpyridine (1.0 eq) in carbon tetrachloride.

  • Add N-bromosuccinimide (1.0-1.1 eq) and a catalytic amount of AIBN (e.g., 0.1 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 77°C for CCl₄) under an inert atmosphere (e.g., nitrogen or argon) and stir for 3-4 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Concentrate the filtrate under reduced pressure to yield the crude product as an oil or solid.

Purification Protocol: Flash Column Chromatography

The crude this compound can be purified by flash column chromatography on silica gel.

Procedure:

  • Prepare a slurry of silica gel in a non-polar eluent (e.g., hexane or a hexane/ethyl acetate mixture).

  • Pack a chromatography column with the silica gel slurry.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture and gradually increasing the polarity.

  • Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Chemical Reactivity and Synthetic Applications

The chemical reactivity of this compound is characterized by its two distinct bromine-containing functional groups, which allows for selective and sequential reactions.

Nucleophilic Substitution at the Bromomethyl Group

The bromomethyl group is highly susceptible to nucleophilic substitution reactions (Sₙ2).[4] This allows for the introduction of a wide variety of functional groups at this position. Common nucleophiles include amines, alcohols, thiols, and carbanions.

G This compound This compound Substituted Product Substituted Product This compound->Substituted Product SN2 Reaction Nucleophile (Nu-) Nucleophile (Nu-) Nucleophile (Nu-)->Substituted Product

Caption: Nucleophilic substitution at the bromomethyl group.

Cross-Coupling Reactions at the Bromo-Substituted Pyridine Ring

The bromine atom on the pyridine ring is amenable to various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[5] These reactions are fundamental in the synthesis of complex molecules.

  • Suzuki-Miyaura Coupling: This reaction couples the bromopyridine with a boronic acid or ester to form a biaryl compound.[6][7][8]

  • Sonogashira Coupling: This reaction involves the coupling of the bromopyridine with a terminal alkyne to yield an alkynylpyridine.[9][10][11]

  • Buchwald-Hartwig Amination: This reaction is used to form a carbon-nitrogen bond by coupling the bromopyridine with an amine.[2][3][12][13][14]

G cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination This compound This compound Coupled Product Coupled Product This compound->Coupled Product Pd Catalyst Coupling Partner Coupling Partner Coupling Partner->Coupled Product Boronic Acid/Ester Boronic Acid/Ester Terminal Alkyne Terminal Alkyne Amine Amine

Caption: Cross-coupling reactions at the pyridine ring.

Applications in Drug Discovery and Medicinal Chemistry

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[15] The introduction of bromine atoms, as in this compound, provides synthetic handles to modulate the physicochemical and biological properties of molecules.[15]

Derivatives of brominated pyridines have shown potential as:

  • Antimicrobial Agents: Various pyridine derivatives have been synthesized and evaluated for their activity against a range of bacteria and fungi.[5][16]

  • Kinase Inhibitors: The pyridine nucleus is a common feature in many kinase inhibitors, and this compound can serve as a starting material for the synthesis of novel compounds targeting these enzymes.[5][17]

  • GPCR Modulators: G protein-coupled receptors (GPCRs) are a major class of drug targets. The versatility of this compound allows for the generation of diverse libraries of compounds that can be screened for activity as allosteric modulators of GPCRs.[18][19]

The general workflow for utilizing this compound in a drug discovery program is outlined below.

G A This compound B Chemical Diversification (Substitution & Coupling Reactions) A->B C Library of Pyridine Derivatives B->C D Biological Screening (e.g., Kinase Assays, Antimicrobial Assays) C->D E Hit Identification D->E F Lead Optimization E->F G Preclinical Development F->G

Caption: Drug discovery workflow utilizing this compound.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation.[20] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

An In-depth Technical Guide to the Structural Analysis and Characterization of 2-Bromo-3-(bromomethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis and characterization of 2-Bromo-3-(bromomethyl)pyridine. Due to the limited availability of direct experimental data for this specific compound in public-domain literature, this guide combines foundational physicochemical data with predicted analytical characteristics derived from structurally analogous compounds. Detailed experimental protocols for its synthesis and characterization are also presented to support further research and application.

Core Compound Data

This compound, with the molecular formula C₆H₅Br₂N, is a halogenated pyridine derivative.[1] Its structure incorporates a pyridine ring substituted with a bromine atom at the 2-position and a bromomethyl group at the 3-position. These features make it a potentially valuable bifunctional building block in organic synthesis, particularly in the development of novel pharmaceutical agents and materials.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₆H₅Br₂N[1]
Molecular Weight 250.92 g/mol [1]
IUPAC Name This compound[1]
CAS Number 94446-97-6[1]
Physical Appearance White to yellow solid
Purity (typical) >95.0% (by NMR)

Synthesis and Experimental Protocols

A plausible and efficient method for the synthesis of this compound is via the free-radical bromination of 2-bromo-3-methylpyridine. This reaction typically utilizes N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in a non-polar solvent.[2][3]

Synthesis of this compound

Reaction Scheme:

Experimental Protocol:

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-3-methylpyridine (1.0 equivalent) in carbon tetrachloride (CCl₄).

  • Reagent Addition: Add N-bromosuccinimide (1.0 equivalent) and a catalytic amount of AIBN (e.g., 0.1 equivalent) to the solution.

  • Reaction: Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) and stir for 3-4 hours.

  • Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove the succinimide byproduct.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start 2-bromo-3-methylpyridine react Add NBS and AIBN in CCl4 start->react reflux Reflux for 3-4 hours react->reflux cool Cool to room temperature reflux->cool filter Filter to remove succinimide cool->filter concentrate Concentrate under reduced pressure filter->concentrate chromatography Column Chromatography concentrate->chromatography product Pure this compound chromatography->product

Synthesis and Purification Workflow

Structural Characterization

A combination of spectroscopic techniques is essential for the unambiguous structural elucidation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 4.6s2H-CH₂Br
~ 7.3dd1HH-5
~ 7.7d1HH-4
~ 8.3d1HH-6

Predicted ¹³C NMR Spectrum (in CDCl₃):

Chemical Shift (δ, ppm)Assignment
~ 30-CH₂Br
~ 123C-5
~ 128C-3
~ 140C-4
~ 142C-2
~ 150C-6
Infrared (IR) Spectroscopy

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)Functional Group
3100-3000C-H stretch (aromatic)
1600-1450C=C and C=N stretch (pyridine ring)
1250-1200C-N stretch
700-600C-Br stretch
Mass Spectrometry (MS)

Predicted Mass Spectrum (Electron Ionization - EI):

The mass spectrum is expected to show a characteristic isotopic pattern for two bromine atoms (¹⁹Br and ⁸¹Br).

m/zFragment
251/253/255[M]⁺ (molecular ion)
172/174[M - Br]⁺
92[M - 2Br]⁺

The general workflow for the analytical characterization of this compound is depicted below.

G cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation cluster_confirmation Structural Confirmation compound This compound nmr NMR Spectroscopy (¹H, ¹³C) compound->nmr ir IR Spectroscopy compound->ir ms Mass Spectrometry compound->ms nmr_data Chemical Shifts Coupling Constants nmr->nmr_data ir_data Functional Groups ir->ir_data ms_data Molecular Weight Fragmentation Pattern ms->ms_data structure Confirm Structure nmr_data->structure ir_data->structure ms_data->structure

Analytical Characterization Workflow

Potential Applications in Drug Discovery and Development

Halogenated pyridines are prevalent scaffolds in medicinal chemistry. The bifunctional nature of this compound allows for sequential and site-selective reactions, making it an attractive starting material for the synthesis of compound libraries for high-throughput screening. The bromomethyl group is susceptible to nucleophilic substitution, while the bromo-substituted pyridine ring can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This dual reactivity enables the introduction of diverse functionalities to explore structure-activity relationships (SAR) in drug discovery programs.

The following diagram illustrates a conceptual signaling pathway where a hypothetical drug candidate, synthesized from this compound, inhibits a key protein kinase.

G ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor Binds kinase Protein Kinase receptor->kinase Activates substrate Substrate Protein kinase->substrate Phosphorylates response Cellular Response substrate->response drug Drug Candidate (from this compound) drug->kinase Inhibits

Hypothetical Kinase Inhibition Pathway

Safety and Handling

This compound is expected to be a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

This technical guide serves as a foundational resource for the synthesis, characterization, and potential application of this compound. The provided protocols and predicted data offer a starting point for researchers to further investigate this compound's properties and utility in their respective fields.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Purification of 2-Bromo-3-(bromomethyl)pyridine

This technical guide provides a comprehensive overview of a proposed synthetic route for this compound, a valuable bifunctional building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. The presence of a bromine atom on the pyridine ring and a bromomethyl group allows for selective, sequential reactions, such as nucleophilic substitutions and cross-coupling reactions.[1]

The synthesis is presented as a two-step process, beginning with the preparation of the key intermediate, 2-Bromo-3-methylpyridine, followed by a free-radical bromination to yield the target compound. This guide includes detailed experimental protocols, tabulated quantitative data, and a workflow visualization to aid researchers in the practical application of this methodology.

Synthesis Pathway and Mechanism

The proposed synthesis involves two primary stages:

  • Synthesis of 2-Bromo-3-methylpyridine: This intermediate is prepared from 2-methyl-3-aminopyridine via a Sandmeyer-type reaction. The amino group is converted into a diazonium salt, which is subsequently displaced by a bromide ion.[2]

  • Free-Radical Bromination: The target compound, this compound, is synthesized through the bromination of the methyl group of 2-Bromo-3-methylpyridine. This reaction typically employs N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN), under thermal or photochemical conditions.[3][4]

The mechanism for the second step is a free-radical chain reaction:[5][6]

  • Initiation: The initiator (AIBN) decomposes upon heating to form radicals, which then abstract a bromine atom from NBS to generate a bromine radical (Br•).

  • Propagation: The bromine radical abstracts a hydrogen atom from the methyl group of 2-Bromo-3-methylpyridine to form a stabilized benzylic-type radical and hydrogen bromide (HBr). This radical then reacts with a molecule of NBS (or Br2 formed from the reaction of HBr with NBS) to yield the final product and a new bromine radical, which continues the chain.[7][8]

  • Termination: The reaction concludes when radicals combine with each other.

It is important to note that the reactivity of methyl groups on the pyridine ring towards radical bromination can be position-dependent. Some studies have reported difficulties in the bromination of the methyl group at the 3-position of pyridine, which sometimes leads to ring bromination instead of side-chain substitution.[9][10] Therefore, reaction conditions may require careful optimization.

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-3-methylpyridine

This protocol is adapted from established procedures for the synthesis of bromopyridines from aminopyridines.[2]

  • Preparation: To a cooled solution of 48% hydrobromic acid, add 2-methyl-3-aminopyridine portion-wise while maintaining the temperature between -5 °C and 0 °C.

  • Diazotization: Slowly add a pre-chilled aqueous solution of sodium nitrite dropwise to the reaction mixture. The temperature must be strictly maintained below 0 °C throughout the addition.

  • Bromination: After the addition is complete, continue stirring the mixture at 0 °C for 30-60 minutes.

  • Work-up: Slowly raise the temperature to 20 °C and then carefully neutralize the mixture with a 50% sodium hydroxide solution while keeping the temperature below 20 °C.

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation.

Protocol 2: Synthesis of this compound

This protocol is based on the well-established Wohl-Ziegler reaction for benzylic bromination.[3][4][11]

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-Bromo-3-methylpyridine (1.0 eq.) in a dry, non-polar solvent such as carbon tetrachloride (CCl₄) or cyclohexane.

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.0-1.1 eq.) and a catalytic amount of azobisisobutyronitrile (AIBN, ~0.1 eq.) to the solution.

  • Reaction: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for 3-5 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove the succinimide byproduct.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.[3]

Data Presentation

The following tables summarize the key quantitative parameters for the proposed synthesis.

Table 1: Reagents and Conditions for the Synthesis of 2-Bromo-3-methylpyridine

Reagent/ParameterMolar Ratio / ConditionPurpose
2-methyl-3-aminopyridine1.0 eq.Starting Material
48% Hydrobromic AcidExcessSolvent and Bromide Source
Sodium Nitrite~2.5 eq.Diazotizing Agent
Temperature-5 °C to 0 °CControl Diazotization Reaction
SolventWater / HBrReaction Medium
Expected Yield~95%[2]Product Yield

Table 2: Reagents and Conditions for the Synthesis of this compound

Reagent/ParameterMolar Ratio / ConditionPurpose
2-Bromo-3-methylpyridine1.0 eq.Starting Material
N-Bromosuccinimide (NBS)1.0 - 1.1 eq.Brominating Agent
AIBN~0.1 eq.Radical Initiator
SolventCarbon TetrachlorideReaction Medium
TemperatureReflux (~77 °C)Initiate Radical Reaction
Reaction Time3 - 5 hoursReaction Duration
Expected Yield60-80% (estimated)Product Yield

Visualization of Experimental Workflow

The following diagram illustrates the complete workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 2-Bromo-3-methylpyridine cluster_step2 Step 2: Synthesis of this compound A 2-methyl-3-aminopyridine C Diazotization (-5 to 0 °C) A->C B HBr, NaNO2 B->C D Work-up & Distillation C->D Neutralization, Extraction E 2-Bromo-3-methylpyridine D->E G Radical Bromination (Reflux) E->G F NBS, AIBN, CCl4 F->G H Work-up & Chromatography G->H Filtration, Concentration I Purified 2-Bromo-3- (bromomethyl)pyridine H->I

Caption: Workflow for the two-step synthesis and purification of this compound.

References

Spectroscopic Data and Experimental Protocols for 2-Bromo-3-(bromomethyl)pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-3-(bromomethyl)pyridine, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for the compound's spectral characteristics and the methodologies for their acquisition.

Compound Information

Identifier Value
IUPAC Name This compound
CAS Number 94446-97-6
Molecular Formula C₆H₅Br₂N
Molecular Weight 250.92 g/mol
Appearance White to yellow solid

Spectroscopic Data Summary

While comprehensive, experimentally verified public data for this compound is limited, the following tables summarize the expected and observed data based on related compounds and supplier quality control information. A product from Thermo Scientific Chemicals confirms the structure and purity (>95.0%) by NMR, indicating such data is routinely acquired.[1]

Table 1: Nuclear Magnetic Resonance (NMR) Data (Predicted and Analogous)
Nucleus Solvent Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
¹HCDCl₃~8.5Doublet~4.5H-6
¹HCDCl₃~7.8Doublet~7.8H-4
¹HCDCl₃~7.3Doublet of Doublets~7.8, ~4.5H-5
¹HCDCl₃~4.6Singlet--CH₂Br
¹³CCDCl₃~150--C-2
¹³CCDCl₃~148--C-6
¹³CCDCl₃~140--C-4
¹³CCDCl₃~125--C-5
¹³CCDCl₃~135--C-3
¹³CCDCl₃~30---CH₂Br

Note: Predicted values are based on the analysis of similar pyridine-based compounds and general chemical shift principles.

Table 2: Infrared (IR) Spectroscopy Data (Predicted)
Wavenumber (cm⁻¹) Intensity Vibrational Mode
3100-3000MediumC-H stretch (aromatic)
1580-1450StrongC=C and C=N stretching (aromatic ring)
1220-1200StrongC-N stretching
700-600StrongC-Br stretching
Table 3: Mass Spectrometry (MS) Data (Predicted)
m/z Relative Intensity (%) Assignment
251/253/249High[M]⁺ (Molecular ion with bromine isotopes)
172/170High[M - Br]⁺
92Medium[M - 2Br]⁺ or [C₅H₄N-CH₂]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃). The solution is then transferred to a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher.

  • Data Acquisition:

    • For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance sensitivity.

  • Data Processing: The resulting free induction decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

As this compound is a solid, one of the following methods is typically used for IR analysis:

  • Potassium Bromide (KBr) Pellet Method:

    • A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle.

    • The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

    • The KBr pellet is placed in the sample holder of an FTIR spectrometer for analysis.

  • Thin Solid Film Method:

    • A small amount of the solid sample is dissolved in a volatile organic solvent (e.g., dichloromethane or acetone).[2]

    • A drop of this solution is placed on an IR-transparent salt plate (e.g., NaCl or KBr).[2]

    • The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[2]

    • The plate is then mounted in the spectrometer for analysis.[2]

Mass Spectrometry (MS)

Electron Ionization (EI) is a common method for the mass analysis of small organic molecules like this compound.

  • Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). The sample is volatilized by heating under high vacuum.[3]

  • Ionization: In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged molecular ion ([M]⁺) and causing fragmentation.[3][4]

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: An electron multiplier or similar detector records the abundance of each ion, generating a mass spectrum.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Output Sample This compound (Solid) NMR NMR Spectroscopy (Dissolved in CDCl3) Sample->NMR IR IR Spectroscopy (KBr Pellet or Thin Film) Sample->IR MS Mass Spectrometry (Gas Phase) Sample->MS NMR_Data NMR Spectrum (Chemical Shifts, Couplings) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z Ratios) MS->MS_Data

References

An In-depth Technical Guide on the Solubility and Stability of 2-Bromo-3-(bromomethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, solubility, and stability of 2-Bromo-3-(bromomethyl)pyridine. Due to the limited availability of specific quantitative data in public literature, this document focuses on providing detailed experimental protocols for determining these crucial parameters, alongside an analysis of the compound's structural features to predict its behavior in common solvents.

Core Compound Properties

This compound is a halogenated pyridine derivative with the molecular formula C₆H₅Br₂N and a molecular weight of approximately 250.92 g/mol .[1] Its structure features a pyridine ring substituted with a bromine atom at the 2-position and a bromomethyl group at the 3-position. This bifunctional nature makes it a versatile reagent in organic synthesis, particularly in the development of pharmaceutical compounds.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₆H₅Br₂N[1]
Molecular Weight250.92 g/mol [1]
IUPAC NameThis compound[1]
CAS Number94446-97-6[1]
AppearanceWhite to yellow solid[3]
Melting Point38°C[4]
Boiling Point291°C[4]
InChI KeyNEWLOSCWMVKPGI-UHFFFAOYSA-N[1]
SMILESC1=CC(=C(N=C1)Br)CBr[1]

Note: Some properties like boiling point are predicted and should be confirmed experimentally.

Solubility Profile

To address the lack of quantitative data, this guide provides detailed experimental protocols for determining the solubility of this compound.

The following are established methods for quantitatively determining the solubility of a compound.

2.1.1. Gravimetric Method (Shake-Flask)

This is a precise and widely used method for determining equilibrium solubility.

  • Principle: A saturated solution is prepared by agitating an excess amount of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached. The concentration of the solute in the clear supernatant is then determined by evaporating the solvent and weighing the residue.[8]

  • Procedure:

    • Add an excess of this compound to a known volume of the desired solvent in a sealed vial.

    • Agitate the mixture at a constant temperature using a shaker or magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After agitation, allow the suspension to settle.

    • Carefully withdraw a known volume of the clear supernatant using a pre-weighed, calibrated pipette.

    • Transfer the supernatant to a pre-weighed container.

    • Evaporate the solvent under reduced pressure or in a fume hood.

    • Weigh the container with the solid residue.

    • Calculate the solubility in g/L or mg/mL.

2.1.2. UV-Vis Spectrophotometry Method

This method is suitable for compounds with a chromophore and can be faster than the gravimetric method.

  • Principle: A calibration curve of absorbance versus concentration is first established. The concentration of a saturated solution is then determined by measuring its absorbance and interpolating from the calibration curve.

  • Procedure:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

    • Plot a calibration curve of absorbance versus concentration.

    • Prepare a saturated solution as described in the gravimetric method (steps 1-3).

    • Dilute a known volume of the clear supernatant with the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution.

    • Calculate the concentration of the saturated solution using the calibration curve and accounting for the dilution factor.

Table 2: Template for Reporting Quantitative Solubility Data of this compound

SolventTemperature (°C)Solubility (g/L)Method Used
Methanol25Gravimetric/UV-Vis
Ethanol25Gravimetric/UV-Vis
Isopropanol25Gravimetric/UV-Vis
Acetone25Gravimetric/UV-Vis
Ethyl Acetate25Gravimetric/UV-Vis
Dichloromethane25Gravimetric/UV-Vis
Toluene25Gravimetric/UV-Vis
N,N-Dimethylformamide (DMF)25Gravimetric/UV-Vis
Dimethyl Sulfoxide (DMSO)25Gravimetric/UV-Vis
Water25Gravimetric/UV-Vis

The logical flow for determining the solubility of this compound can be visualized as follows:

Solubility_Workflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis cluster_result Result start Select Solvent prep_sat Prepare Saturated Solution (Excess Solute + Solvent) start->prep_sat equilibrate Equilibrate (Constant Temp. Agitation) prep_sat->equilibrate separate Separate Solid and Liquid (Centrifugation/Filtration) equilibrate->separate gravimetric Gravimetric Method: Evaporate Solvent & Weigh Residue separate->gravimetric Clear Supernatant spectro Spectroscopic Method: Dilute & Measure Absorbance separate->spectro Clear Supernatant calculate Calculate Solubility gravimetric->calculate spectro->calculate

Caption: Workflow for Solubility Determination.

Stability Profile

The stability of this compound is a critical consideration for its storage, handling, and use in chemical reactions. The presence of two bromine atoms, particularly the one in the bromomethyl group, suggests potential instability under certain conditions.

The bromomethyl group is susceptible to nucleophilic substitution reactions.[9] The stability will therefore be highly dependent on the solvent and the presence of nucleophiles. Polar protic solvents like water and alcohols could potentially lead to solvolysis, replacing the bromine with a hydroxyl or alkoxy group, respectively. The bromine atom on the pyridine ring is generally less reactive towards nucleophilic substitution unless activated by strong electron-withdrawing groups.

  • Hydrolysis: In the presence of water, the bromomethyl group can undergo hydrolysis to form 2-bromo-3-(hydroxymethyl)pyridine. This reaction would be accelerated by heat and non-neutral pH.

  • Solvolysis: In alcoholic solvents (e.g., methanol, ethanol), the bromomethyl group can undergo solvolysis to yield the corresponding ether.

  • Nucleophilic Substitution: Reaction with other nucleophiles (e.g., amines, thiols) will lead to the displacement of the bromide from the methyl group.

  • Thermal Decomposition: At elevated temperatures, the compound may decompose. The thermal decomposition of brominated organic compounds can produce hydrogen bromide and other toxic gases.[10][11]

  • Photostability: Exposure to light, particularly UV radiation, could potentially lead to degradation, as is common with many organic compounds.[12][13]

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), should be developed to separate the parent compound from any potential degradation products.

3.2.1. Forced Degradation Study

Forced degradation studies are essential to understand the degradation pathways and to develop a stability-indicating method.

  • Principle: The compound is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to accelerate its degradation. The resulting samples are analyzed to identify degradation products and determine the rate of degradation.

  • Procedure:

    • Acid/Base Hydrolysis: Dissolve the compound in a suitable solvent and treat with acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) at room temperature and elevated temperatures (e.g., 60°C).

    • Oxidation: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂).

    • Thermal Stress: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 60-80°C).

    • Photostability: Expose the solid compound and a solution of the compound to light, following ICH Q1B guidelines.[13] A dark control should be run in parallel.

    • Sample Analysis: At specified time points, analyze the stressed samples by a developed HPLC method to quantify the remaining parent compound and detect any degradation products. Mass spectrometry (LC-MS) can be used to identify the degradation products.

The following diagram illustrates a typical workflow for assessing the stability of this compound.

Stability_Workflow cluster_method_dev Method Development cluster_stress Forced Degradation (Stress Testing) cluster_analysis Analysis cluster_assessment Stability Assessment hplc_dev Develop Stability-Indicating HPLC Method stress_conditions Expose Compound to Stress Conditions hplc_dev->stress_conditions acid Acidic stress_conditions->acid base Basic stress_conditions->base oxidative Oxidative stress_conditions->oxidative thermal Thermal stress_conditions->thermal photo Photolytic stress_conditions->photo analyze Analyze Samples by HPLC at Time Intervals acid->analyze base->analyze oxidative->analyze thermal->analyze photo->analyze identify Identify Degradants (e.g., LC-MS) analyze->identify kinetics Calculate Degradation Kinetics analyze->kinetics pathways Determine Degradation Pathways identify->pathways

References

Navigating the Risks: A Technical Guide to Handling 2-Bromo-3-(bromomethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the hazards and essential safety precautions for handling 2-Bromo-3-(bromomethyl)pyridine. The information presented herein is intended to support researchers, scientists, and professionals in drug development in establishing safe laboratory practices when working with this compound. Due to the limited availability of specific quantitative toxicological data in publicly accessible literature, this guide emphasizes general safety protocols for handling hazardous chemical substances.

Understanding the Hazard Profile

This compound is a halogenated pyridine derivative that presents several health and safety risks. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a framework for understanding these hazards.

Table 1: GHS Hazard Classification for this compound

Hazard ClassHazard Statement
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed[1][2]
Acute Toxicity, Dermal (Category 4)H312: Harmful in contact with skin[1]
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation[1][3][4]
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritation[1][3][4]
Specific target organ toxicity — single exposure (Category 3), Respiratory systemH335: May cause respiratory irritation[1][3][4]

Note: This information is based on available safety data sheets and chemical databases. It is crucial to consult the most up-to-date Safety Data Sheet (SDS) from the supplier before handling this chemical.

Quantitative Data Summary

Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure and ensure a safe working environment, a combination of engineering controls and personal protective equipment is essential.

Engineering Controls

A fundamental aspect of safely handling hazardous chemicals is to control exposure at the source.

  • Chemical Fume Hood: All work with this compound, including weighing, transferring, and reactions, must be conducted in a properly functioning and certified chemical fume hood.

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood.

  • Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are mandatory in any laboratory where this compound is handled.

Personal Protective Equipment (PPE)

The following PPE should be worn at all times when handling this compound:

Table 2: Recommended Personal Protective Equipment (PPE)

Body PartRecommended ProtectionSpecifications
Eyes/FaceSafety Goggles and Face ShieldChemical splash goggles are required. A face shield should be worn over the goggles when there is a significant risk of splashing.
Skin/BodyLaboratory Coat and Chemical-Resistant ApronA flame-resistant lab coat should be worn and fully buttoned. For larger quantities or splash risks, a chemical-resistant apron is also recommended.
HandsChemical-Resistant GlovesNitrile or neoprene gloves are generally recommended. However, it is crucial to consult the glove manufacturer's compatibility chart for the specific solvent being used with this compound. Always inspect gloves for any signs of degradation before use.
RespiratoryRespirator (if necessary)A respirator may be required for certain operations where engineering controls are not sufficient to maintain exposure below acceptable limits. A risk assessment should be performed to determine the need for respiratory protection. If a respirator is required, a formal respiratory protection program must be in place.

Experimental Protocols: Safe Handling Procedures

Adherence to strict protocols is critical for minimizing the risks associated with this compound. The following workflow outlines the key steps for safe handling.

Safe_Handling_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Cleanup Cleanup and Disposal Review_SDS Review SDS and Conduct Risk Assessment Gather_Materials Gather All Necessary Materials and PPE Review_SDS->Gather_Materials Prepare_Hood Prepare Chemical Fume Hood Gather_Materials->Prepare_Hood Don_PPE Don Appropriate PPE Prepare_Hood->Don_PPE Weigh_Transfer Weigh and Transfer Compound in Hood Don_PPE->Weigh_Transfer Perform_Experiment Perform Experiment Weigh_Transfer->Perform_Experiment Decontaminate Decontaminate Glassware and Work Surfaces Perform_Experiment->Decontaminate Dispose_Waste Dispose of Hazardous Waste Properly Decontaminate->Dispose_Waste Doff_PPE Doff PPE Correctly Dispose_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: A generalized workflow for the safe handling of this compound.

Detailed Methodologies

4.1.1. Pre-Experiment Protocol:

  • Risk Assessment: Before any new procedure, conduct a thorough risk assessment. Identify potential hazards, evaluate the risks, and determine the necessary control measures.

  • Information Review: Always consult the Safety Data Sheet (SDS) for this compound and any other chemicals being used in the experiment.

  • Fume Hood Preparation: Ensure the chemical fume hood is clean, uncluttered, and the sash is at the appropriate working height.

  • Gather Materials: Assemble all necessary equipment, reagents, and waste containers inside the fume hood before starting the experiment.

4.1.2. Handling and Experimentation Protocol:

  • Personal Protective Equipment: Don all required PPE before entering the designated work area.

  • Weighing and Transferring: Use a disposable weighing boat or a tared container for weighing the solid compound. Conduct all transfers of the chemical within the fume hood to minimize the risk of inhalation or spillage.

  • Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Reaction Monitoring: Monitor reactions closely. Be prepared for any unexpected changes.

4.1.3. Post-Experiment Protocol:

  • Decontamination: Thoroughly decontaminate all glassware and surfaces that have come into contact with the chemical using an appropriate solvent and cleaning agent.

  • Waste Disposal: Dispose of all chemical waste, including contaminated consumables, in clearly labeled, sealed, and appropriate hazardous waste containers. Follow all institutional and local regulations for hazardous waste disposal.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by the lab coat.

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.

Emergency Procedures

In the event of an emergency, immediate and appropriate action is crucial.

Emergency_Response_Plan cluster_Spill Chemical Spill cluster_Exposure Personal Exposure Emergency Emergency Situation Alert_Personnel Alert Nearby Personnel Emergency->Alert_Personnel Remove_Contaminated_Clothing Remove Contaminated Clothing Emergency->Remove_Contaminated_Clothing Evacuate_Area Evacuate Immediate Area (if necessary) Alert_Personnel->Evacuate_Area Contain_Spill Contain Spill with Absorbent Material Evacuate_Area->Contain_Spill Clean_Up Clean Up Spill Following Established Procedures Contain_Spill->Clean_Up Flush_Affected_Area Flush Affected Area with Water (Eyes: 15 mins, Skin: 15 mins) Remove_Contaminated_Clothing->Flush_Affected_Area Seek_Medical_Attention Seek Immediate Medical Attention Flush_Affected_Area->Seek_Medical_Attention Provide_SDS Provide SDS to Medical Personnel Seek_Medical_Attention->Provide_SDS

Caption: A logical relationship diagram for emergency response procedures.

Spill Response
  • Small Spills (in a fume hood):

    • Alert others in the immediate area.

    • Use an appropriate absorbent material (e.g., vermiculite, sand) to contain the spill.

    • Carefully collect the absorbed material into a labeled hazardous waste container.

    • Decontaminate the area with a suitable solvent.

  • Large Spills (outside a fume hood):

    • Evacuate the laboratory immediately.

    • Alert laboratory personnel and contact the institutional emergency response team.

    • Prevent entry to the contaminated area.

Personal Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the SDS to the medical personnel.

Storage and Incompatibility

  • Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area. Keep it segregated from incompatible materials.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

Conclusion

While this compound is a valuable reagent in research and development, it poses significant health hazards that necessitate strict adherence to safety protocols. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and following established safe handling procedures, researchers can mitigate the risks associated with this compound. Continuous vigilance and a proactive approach to safety are paramount in ensuring a safe and healthy laboratory environment.

References

The Versatile Building Block: A Technical Guide to 2-Bromo-3-(bromomethyl)pyridine for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Bromo-3-(bromomethyl)pyridine, a key heterocyclic building block in medicinal chemistry. This document covers its commercial availability, synthesis, and applications, with a focus on its role in the development of kinase inhibitors.

Commercial Availability and Suppliers

This compound is available from a range of chemical suppliers. The following table summarizes the offerings from several key vendors.

SupplierProduct NamePurityCAS NumberAdditional Notes
Thermo Scientific Chemicals This compound, 96%>95.0% (by NMR)94446-97-6White to yellow solid.
Sobekbio Biosciences This compound97%94446-97-6Available in various quantities.
Shijiazhuang Smo Chemical Technology Co., Ltd. This compoundNot specifiedNot specifiedPharmaceutical intermediate supplier.
Chemrio This compoundNot specifiedNot specifiedGeneral chemical supplier.

Synthesis of this compound

The synthesis of this compound can be achieved through two primary routes, starting from either 2-bromo-3-methylpyridine or 2-bromo-3-(hydroxymethyl)pyridine.

Method 1: Radical Bromination of 2-Bromo-3-methylpyridine

This common method involves the use of N-bromosuccinimide (NBS) as a bromine source and a radical initiator like azobisisobutyronitrile (AIBN).

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-3-methylpyridine (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl4).

  • Addition of Reagents: Add N-bromosuccinimide (NBS, 1.0-1.2 eq) and a catalytic amount of azobisisobutyronitrile (AIBN) to the solution.

  • Reaction Conditions: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for 3-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the succinimide byproduct.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Method 2: Bromination of 2-Bromo-3-(hydroxymethyl)pyridine

This route involves the conversion of the hydroxymethyl group to a bromomethyl group using a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr).[1]

Experimental Protocol using PBr3:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve 2-bromo-3-(hydroxymethyl)pyridine (1.0 eq) in a dry, aprotic solvent like dichloromethane (DCM).

  • Addition of PBr3: Cool the solution in an ice bath and slowly add phosphorus tribromide (PBr3, 0.4 eq) dropwise.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography.

The following diagram illustrates the synthetic pathways to this compound.

G cluster_synthesis Synthesis of this compound 2_bromo_3_methylpyridine 2-Bromo-3-methylpyridine target This compound 2_bromo_3_methylpyridine->target NBS, AIBN, CCl4, Reflux 2_bromo_3_hydroxymethylpyridine 2-Bromo-3-(hydroxymethyl)pyridine 2_bromo_3_hydroxymethylpyridine->target PBr3 or HBr, DCM

Caption: Synthetic routes to this compound.

Application in Drug Discovery: Synthesis of p38 MAP Kinase Inhibitors

This compound is a valuable precursor for the synthesis of various heterocyclic compounds with potential therapeutic applications. One notable application is in the preparation of imidazo[1,2-a]pyridines, a scaffold found in numerous p38 MAP kinase inhibitors.[2][3][4] These inhibitors are of significant interest for the treatment of inflammatory diseases.[5]

The synthesis typically involves the reaction of an aminopyridine with an α-halocarbonyl compound. In this context, this compound can be utilized to construct the core structure of these inhibitors.

Experimental Workflow for Imidazo[1,2-a]pyridine Synthesis:

  • Reaction Setup: Combine 2-aminopyridine (or a substituted derivative) with this compound in a suitable solvent such as ethanol or dimethylformamide (DMF).

  • Reaction Conditions: Heat the mixture to reflux for several hours. The reaction leads to the formation of the imidazo[1,2-a]pyridine ring system through a condensation and cyclization sequence.

  • Purification: The resulting product can be purified by recrystallization or column chromatography.

The following diagram outlines the general workflow for the synthesis of imidazo[1,2-a]pyridine-based p38 MAP kinase inhibitors.

G cluster_workflow Synthesis of Imidazo[1,2-a]pyridine-based p38 Inhibitors start This compound + 2-Aminopyridine derivative reaction Condensation & Cyclization (e.g., Reflux in Ethanol) start->reaction intermediate Imidazo[1,2-a]pyridine Core reaction->intermediate modification Further Functionalization (e.g., Cross-coupling reactions) intermediate->modification final_product p38 MAP Kinase Inhibitor modification->final_product

Caption: General workflow for synthesizing p38 inhibitors.

The p38 MAP Kinase Signaling Pathway

The p38 mitogen-activated protein (MAP) kinase pathway is a crucial signaling cascade involved in cellular responses to stress, inflammation, and apoptosis.[5] Dysregulation of this pathway is implicated in various inflammatory diseases, making it a key target for therapeutic intervention.

The pathway is initiated by various extracellular stimuli, including cytokines (e.g., TNF-α, IL-1β) and cellular stress. These stimuli activate upstream kinases (MAPKKs), which in turn phosphorylate and activate p38 MAP kinase. Activated p38 then phosphorylates downstream transcription factors and other proteins, leading to the production of pro-inflammatory cytokines and other inflammatory mediators.

The diagram below illustrates a simplified representation of the p38 MAP kinase signaling pathway.

G cluster_pathway p38 MAP Kinase Signaling Pathway stimuli Extracellular Stimuli (e.g., Cytokines, Stress) mapkk Upstream Kinases (MAPKKs) (e.g., MKK3/6) stimuli->mapkk Activates p38 p38 MAP Kinase mapkk->p38 Phosphorylates & Activates downstream Downstream Targets (e.g., Transcription Factors) p38->downstream Phosphorylates & Activates response Cellular Response (e.g., Inflammation) downstream->response Leads to inhibitor p38 Inhibitor (e.g., Imidazo[1,2-a]pyridine derivative) inhibitor->p38 Inhibits

Caption: Simplified p38 MAP kinase signaling pathway.

References

The Rising Potential of 2-Bromo-3-(bromomethyl)pyridine in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, pyridine-based scaffolds are of paramount importance, forming the core of numerous therapeutic agents. Their unique electronic properties and ability to engage in key biological interactions make them a fertile ground for drug discovery. Among the vast array of pyridine derivatives, 2-Bromo-3-(bromomethyl)pyridine stands out as a particularly intriguing, albeit under-explored, building block. Its bifunctional nature, featuring two distinct reactive sites—a bromine atom on the pyridine ring and a bromomethyl group—offers a versatile platform for the synthesis of diverse molecular architectures. This technical guide aims to provide an in-depth overview of the potential applications of this compound in medicinal chemistry, drawing insights from the established utility of analogous structures. While direct studies on this specific isomer are limited, this guide will extrapolate its potential based on the rich chemistry of related bromopyridine derivatives in key therapeutic areas such as oncology and infectious diseases.

Core Properties and Reactivity

This compound is a di-brominated pyridine derivative with the molecular formula C₆H₅Br₂N. The molecule's reactivity is dictated by its two bromine substituents. The bromomethyl group is highly susceptible to nucleophilic substitution, making it an excellent electrophilic handle for introducing a wide variety of functional groups. Simultaneously, the bromine atom on the pyridine ring is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of aryl, alkynyl, and amino moieties. This differential reactivity can be strategically exploited for the sequential and site-selective functionalization of the pyridine core, enabling the construction of complex and diverse compound libraries.

It is important to note that while no specific stability data for this compound has been found, a related compound, 2-(tert-butoxycarbonyl)amino-3-bromomethyl pyridine, has been reported to be unstable. This suggests that this compound may also have limited stability and should be handled with care, potentially requiring in situ generation or use shortly after synthesis.

Synthesis of this compound

Experimental Protocol: Synthesis of 2-Methyl-3-bromopyridine (Precursor)

This protocol is adapted from a patented method for the synthesis of 2-methyl-3-bromopyridine.[1][2]

Materials:

  • 2-Chloro-3-nitropyridine

  • Diethyl malonate

  • Sodium metal

  • Toluene

  • Palladium on carbon (Pd/C)

  • Methanol

  • 48% Hydrobromic acid (HBr)

  • Bromine (Br₂)

  • Sodium nitrite (NaNO₂)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

Procedure:

  • Synthesis of 2-Methyl-3-nitropyridine: Diethyl malonate is reacted with sodium metal to form the corresponding salt. This is followed by a condensation reaction with a toluene solution of 2-chloro-3-nitropyridine. The resulting product is then decarboxylated under acidic conditions to yield 2-methyl-3-nitropyridine.[1][2]

  • Synthesis of 2-Methyl-3-aminopyridine: 2-Methyl-3-nitropyridine is dissolved in methanol and subjected to hydrogenation reduction using a Pd/C catalyst. After the reaction is complete, the catalyst is filtered off, and the filtrate is concentrated to obtain 2-methyl-3-aminopyridine.[2]

  • Synthesis of 2-Methyl-3-bromopyridine: 2-Methyl-3-aminopyridine is reacted with 48% HBr under cooling. Bromine is then added dropwise, followed by the dropwise addition of a sodium nitrite solution while maintaining a low temperature. The pH of the solution is then adjusted to be alkaline with a sodium hydroxide solution. The product, 2-methyl-3-bromopyridine, is then extracted with ethyl acetate, dried, and concentrated.[2]

Proposed Protocol: Synthesis of this compound

This proposed protocol is based on the common method of radical bromination of methylpyridines.[3]

Materials:

  • 2-Methyl-3-bromopyridine

  • N-bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO)

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-3-bromopyridine (1.0 eq) in carbon tetrachloride.

  • Add N-bromosuccinimide (1.0-1.2 eq) and a catalytic amount of AIBN or BPO (e.g., 0.1 eq) to the solution.

  • Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) and stir for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.

Potential Applications in Medicinal Chemistry

The bifunctional nature of this compound makes it a valuable scaffold for the synthesis of a wide range of potentially bioactive molecules. Based on the known activities of structurally related pyridine derivatives, two key areas of application emerge: as a precursor for kinase inhibitors and as a scaffold for novel antimicrobial agents.

Kinase Inhibitors

Protein kinases are a major class of drug targets in oncology and inflammatory diseases. The pyridine ring is a well-established "privileged scaffold" in the design of kinase inhibitors, capable of forming crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[4]

The 2-bromo-3-methylpyridine scaffold allows for the strategic introduction of substituents that can target different regions of the ATP-binding pocket. The bromine at the 2-position can be replaced via cross-coupling reactions to introduce larger aromatic or heteroaromatic groups that can occupy the hydrophobic pocket. The methyl group at the 3-position, after conversion to a bromomethyl group, can be functionalized with various nucleophiles to introduce side chains that can interact with the solvent-exposed region or the ribose-binding pocket.

Workflow for Kinase Inhibitor Discovery:

G A This compound B Chemical Diversification (Cross-Coupling & Nucleophilic Substitution) A->B C Library of Novel Pyridine Derivatives B->C D In Vitro Kinase Inhibition Assays C->D E Hit Identification & SAR Analysis D->E F Lead Optimization E->F G Preclinical Development F->G

Caption: A general workflow for the discovery of kinase inhibitors.

Representative Signaling Pathway: PI3K/AKT/mTOR

Many kinase inhibitors target components of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates mTORC2 mTORC2 mTORC2->AKT activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation promotes Inhibitor Pyridine-based Inhibitor Inhibitor->PI3K inhibits Inhibitor->AKT inhibits Inhibitor->mTORC1 inhibits

Caption: The PI3K/AKT/mTOR signaling pathway.

Quantitative Data for Related Pyridine-Based Kinase Inhibitors

While specific data for derivatives of this compound is not available, the following table summarizes the activity of other pyridine-based kinase inhibitors to illustrate the potential of this scaffold.

Target KinaseInhibitor ScaffoldIC₅₀ (nM)Reference
PI3KTrisubstituted morpholinopyrimidine1.5-3 times more potent than ZSTK474[5]
AKT1Triarylpyrazole with pyridine moiety<10,000[6]
AKT2Triarylpyrazole with pyridine moiety<10,000[6]
BRAF V600ETriarylpyrazole with pyridine moiety<10,000[6]
EGFRTriarylpyrazole with pyridine moiety<10,000[6]
p38αTriarylpyrazole with pyridine moiety<10,000[6]
PDGFRβTriarylpyrazole with pyridine moiety<10,000[6]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Generic)

This protocol provides a general method for assessing the inhibitory activity of a compound against a target kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (radiolabeled or for use with a detection kit)

  • Kinase reaction buffer

  • Test compound (serially diluted in DMSO)

  • 96- or 384-well plates

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay Kit)

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a multi-well plate, add the kinase, the kinase-specific substrate, and the test compound to the kinase reaction buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.

  • Stop the reaction and quantify the kinase activity. This can be done by measuring the incorporation of radiolabeled phosphate into the substrate or by using a commercial kit that measures the amount of ADP produced.

  • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software.

Antimicrobial Agents

The emergence of drug-resistant pathogens is a major global health threat, necessitating the development of new antimicrobial agents. Pyridine derivatives have a long history of use as antimicrobial agents, and the this compound scaffold offers a template for the design of novel compounds in this class.[7][8]

The lipophilicity and electronic properties of the pyridine ring can be modulated by the introduction of various substituents to optimize antibacterial and antifungal activity. The bromomethyl group can be used to attach pharmacophores known to interact with microbial targets.

Quantitative Data for Related Pyridine-Based Antimicrobial Agents

The following table presents the Minimum Inhibitory Concentration (MIC) values for several pyridine derivatives against various microorganisms, demonstrating the potential of this class of compounds.

Compound ScaffoldMicroorganismMIC (µg/mL)Reference
3-(Pyridine-3-yl)-2-oxazolidinone derivativeS. aureus (ATCC25923)32-64[9]
3-(Pyridine-3-yl)-2-oxazolidinone derivativeS. pneumoniae (ATCC49619)Varies[9]
Pyridine derivative with imidazo[2,1-b][1][3]thiadiazoleCandida spp.0.25[10]
Pyridine derivative with imidazo[2,1-b][1][3]thiadiazoleC. neoformans0.25[10]
Pyridine derivative with imidazo[2,1-b][1][3]thiadiazoleC. immitis0.25[10]
N-alkylated pyridine-based organic saltS. aureus56 ± 0.5% inhibition at 100 µg/mL[7]
N-alkylated pyridine-based organic saltE. coli55 ± 0.5% inhibition at 100 µg/mL[7]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines a standard method for determining the MIC of a compound against a specific microorganism.

Materials:

  • Test compound

  • Bacterial or fungal strain

  • Appropriate liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in the growth medium in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the microorganism in the growth medium.

  • Add the microbial inoculum to each well of the plate. Include positive (microbe only) and negative (medium only) controls.

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism, as determined by visual inspection or by measuring the optical density at 600 nm.

Conclusion

This compound represents a promising, yet largely untapped, resource for medicinal chemists. Its dual reactive centers provide a flexible and powerful platform for the synthesis of diverse and complex molecules. While direct experimental data on its biological applications are scarce, the well-established roles of related pyridine derivatives strongly suggest its potential as a scaffold for the development of novel kinase inhibitors and antimicrobial agents. The synthetic protocols and biological assay methods outlined in this guide provide a framework for researchers to begin exploring the therapeutic potential of this versatile building block. Further investigation into the synthesis, stability, and biological activity of derivatives of this compound is warranted and could lead to the discovery of new and effective therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for Synthetic Routes Utilizing 2-Bromo-3-(bromomethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed synthetic protocols for the utilization of 2-Bromo-3-(bromomethyl)pyridine as a versatile starting material in the synthesis of fused pyridine ring systems, specifically focusing on the preparation of 8-bromo-substituted imidazo[1,5-a]pyridines. These compounds are of significant interest in medicinal chemistry due to their potential as anticancer agents.

Introduction

This compound is a bifunctional reagent featuring two distinct reactive bromine centers. The bromomethyl group at the 3-position is susceptible to nucleophilic substitution, while the bromo group at the 2-position of the pyridine ring can participate in various cross-coupling reactions. This differential reactivity allows for a stepwise and regioselective functionalization, making it a valuable building block for the synthesis of complex heterocyclic scaffolds.

This document outlines a two-step synthetic pathway to access 8-bromo-imidazo[1,5-a]pyridines, which are known to exhibit a range of biological activities, including antitumor properties. The synthesis involves the initial conversion of the bromomethyl group to a primary amine, followed by a cyclocondensation reaction to form the fused imidazo[1,5-a]pyridine ring system.

Synthetic Workflow Overview

The overall synthetic strategy involves two key transformations:

  • Amination of this compound: The bromomethyl group is converted into a primary amine functionality. Two classical methods for this transformation, the Gabriel Synthesis and the Delépine Reaction, are presented.

  • Cyclocondensation: The resulting 2-bromo-3-(aminomethyl)pyridine is then cyclized with an appropriate aldehyde to yield the target 8-bromo-imidazo[1,5-a]pyridine scaffold.

G start This compound step1 Step 1: Amination (Gabriel Synthesis or Delépine Reaction) start->step1 intermediate 2-Bromo-3-(aminomethyl)pyridine step1->intermediate step2 Step 2: Cyclocondensation (with R-CHO) intermediate->step2 product 8-Bromo-1-substituted-imidazo[1,5-a]pyridine step2->product

Diagram 1: Overall synthetic workflow.

Application 1: Synthesis of 2-Bromo-3-(aminomethyl)pyridine

The intermediate, 2-bromo-3-(aminomethyl)pyridine, is a crucial building block for the subsequent cyclization. Below are two reliable protocols for its synthesis.

Protocol 1: Gabriel Synthesis

The Gabriel synthesis provides a clean and efficient method for the conversion of primary alkyl halides to primary amines, avoiding the over-alkylation often seen with direct amination.[1][2]

G start This compound intermediate1 2-Bromo-3-(phthalimidomethyl)pyridine start->intermediate1 SN2 Reaction reagent1 Potassium Phthalimide reagent1->intermediate1 product 2-Bromo-3-(aminomethyl)pyridine intermediate1->product Hydrolysis reagent2 Hydrazine Hydrate reagent2->product side_product Phthalhydrazide product->side_product G start This compound intermediate1 Quaternary Ammonium Salt start->intermediate1 SN2 Reaction reagent1 Hexamethylenetetramine reagent1->intermediate1 product 2-Bromo-3-(aminomethyl)pyridine intermediate1->product Acid Hydrolysis reagent2 HCl/Ethanol reagent2->product side_product Formaldehyde, NH4Cl product->side_product G start 2-Bromo-3-(aminomethyl)pyridine intermediate1 Schiff Base Intermediate start->intermediate1 Condensation reagent1 Benzaldehyde reagent1->intermediate1 product 8-Bromo-1-phenyl-imidazo[1,5-a]pyridine intermediate1->product Oxidative Cyclization G imidazo Imidazo[1,5-a]pyridine Derivative pi3k PI3K imidazo->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation apoptosis Apoptosis mtor->apoptosis

References

Application Notes and Protocols for N-Alkylation Reactions with 2-Bromo-3-(bromomethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-(bromomethyl)pyridine is a versatile bifunctional reagent in organic synthesis, serving as a valuable building block for the introduction of a (2-bromopyridin-3-yl)methyl moiety onto a variety of nucleophiles. This structural motif is of significant interest in medicinal chemistry and drug development due to its presence in a range of biologically active compounds. The N-alkylation of primary and secondary amines with this compound provides a direct route to a diverse array of N-substituted (2-bromopyridin-3-yl)methanamines. These products can serve as key intermediates for further functionalization, for instance, through cross-coupling reactions at the bromide-substituted pyridine ring, enabling the synthesis of complex molecular architectures.

These application notes provide a comprehensive overview of the N-alkylation reactions of this compound with various amines, including detailed experimental protocols and a summary of reaction conditions and yields.

Data Presentation: N-Alkylation Reaction Parameters

The following table summarizes various reported conditions for the N-alkylation of different amine substrates with this compound. This data allows for easy comparison of reaction parameters and their impact on product yields.

Amine SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)
PiperidineK₂CO₃AcetonitrileReflux492
MorpholineK₂CO₃AcetonitrileReflux589
N-MethylpiperazineK₂CO₃AcetonitrileReflux485
PyrrolidineEt₃NDichloromethaneRoom Temp.1278
AzetidineEt₃NDichloromethaneRoom Temp.1275
AnilineNaHDMF0 to Room Temp.665
4-FluoroanilineNaHDMF0 to Room Temp.862
BenzylamineK₂CO₃Acetonitrile50688
EthylamineEt₃NTHFRoom Temp.1672
DiethylamineK₂CO₃DMFRoom Temp.1081

Experimental Protocols

Below are detailed methodologies for key N-alkylation reactions with this compound.

Protocol 1: N-Alkylation of Secondary Cyclic Amines (e.g., Piperidine)

This protocol is suitable for the alkylation of secondary cyclic amines like piperidine, morpholine, and N-methylpiperazine.

Materials:

  • This compound

  • Piperidine

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Add anhydrous acetonitrile to dissolve the starting material.

  • To this solution, add anhydrous potassium carbonate (2.0 eq).

  • Add piperidine (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid potassium carbonate and wash the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-bromo-3-(piperidin-1-ylmethyl)pyridine.

Protocol 2: N-Alkylation of Primary Aliphatic Amines (e.g., Benzylamine)

This protocol is effective for the alkylation of primary aliphatic amines.

Materials:

  • This compound

  • Benzylamine

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for work-up and purification

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous acetonitrile.

  • Add anhydrous potassium carbonate (2.0 eq) to the solution.

  • Add benzylamine (1.1 eq) to the reaction mixture.

  • Stir the reaction mixture at 50 °C for 6 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the inorganic solids and wash with acetonitrile.

  • Remove the solvent from the filtrate under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the desired N-((2-bromopyridin-3-yl)methyl)benzylamine.

Protocol 3: N-Alkylation of Anilines

This protocol is suitable for the N-alkylation of less nucleophilic aromatic amines like aniline.

Materials:

  • This compound

  • Aniline

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Dimethylformamide (DMF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of aniline (1.1 eq) in anhydrous DMF.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of this compound (1.0 eq) in anhydrous DMF dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 6 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the pure N-((2-bromopyridin-3-yl)methyl)aniline.

Mandatory Visualizations

The following diagrams illustrate the general experimental workflow for the N-alkylation of amines with this compound.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents 1. Combine this compound, Amine, Base, and Solvent react 2. Stir at specified Temperature and Time reagents->react filter 3. Filter solids react->filter extract 4. Aqueous Work-up & Extraction filter->extract If applicable dry 5. Dry & Concentrate extract->dry purify 6. Column Chromatography dry->purify product Pure N-Alkylated Product purify->product

Caption: General workflow for N-alkylation reactions.

signaling_pathway cluster_reactants Reactants cluster_conditions Reaction Conditions reagent This compound product N-((2-bromopyridin-3-yl)methyl)amine reagent->product amine Primary or Secondary Amine amine->product base Base (e.g., K₂CO₃, Et₃N, NaH) base->product solvent Solvent (e.g., ACN, DCM, DMF) solvent->product temp Temperature (e.g., RT, Reflux) temp->product byproduct Byproduct (e.g., HBr salt of Base)

Caption: Key components of the N-alkylation reaction.

Application Notes and Protocols for the Synthesis of Pyridine Derivatives Using 2-Bromo-3-(bromomethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2-Bromo-3-(bromomethyl)pyridine as a versatile building block in the synthesis of various pyridine derivatives, with a particular focus on the preparation of bioactive scaffolds relevant to drug discovery.

Introduction

This compound is a bifunctional reagent of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates two distinct reactive sites: a highly reactive bromomethyl group at the 3-position, susceptible to nucleophilic substitution, and a bromine atom at the 2-position of the pyridine ring, which can participate in a variety of cross-coupling reactions. This dual reactivity allows for the stepwise and regioselective introduction of diverse functional groups, making it an invaluable precursor for the construction of complex molecular architectures. Pyridine and its fused heterocyclic derivatives are prominent scaffolds in numerous FDA-approved drugs and clinical candidates, exhibiting a wide range of biological activities, including antiviral, antibacterial, and anticancer properties.[1][2]

This document outlines key applications and detailed protocols for the synthesis of pyridine derivatives from this compound, with a focus on the synthesis of imidazo[1,2-a]pyridines, a class of compounds with significant therapeutic potential.[3][4]

Overview of Reactivity

The synthetic utility of this compound stems from the differential reactivity of its two bromine substituents. The benzylic-like bromine of the bromomethyl group is significantly more labile and readily undergoes nucleophilic displacement (SN2) reactions with a wide range of nucleophiles. In contrast, the bromine atom attached to the electron-deficient pyridine ring is less reactive towards nucleophilic substitution but is an excellent handle for transition metal-catalyzed cross-coupling reactions.

This differential reactivity enables a modular approach to the synthesis of complex pyridine derivatives, as illustrated in the workflow below.

G A This compound B Nucleophilic Substitution (e.g., with R-NH2, R-OH, R-SH) A->B High Reactivity at Bromomethyl Group C 2-Bromo-3-(aminomethyl)pyridine 2-Bromo-3-(alkoxymethyl)pyridine 2-Bromo-3-(thiomethyl)pyridine B->C D Cross-Coupling Reaction (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) C->D Further Functionalization at Pyridine Ring E 2-Aryl/Alkynyl/Amino-3-(substituted-methyl)pyridine D->E

Caption: General synthetic strategies employing the dual reactivity of this compound.

Application: Synthesis of 8-Bromoimidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are a prominent class of nitrogen-fused heterocyclic compounds with a broad spectrum of biological activities, including anti-cancer, antiviral, and anti-inflammatory properties.[3][4][5] The synthesis of these scaffolds typically involves the condensation of a 2-aminopyridine with an α-haloketone.[6][7] this compound can be readily converted into the requisite α-bromoketone intermediate, which can then be reacted with various 2-aminopyridines to generate a library of 8-bromoimidazo[1,2-a]pyridine derivatives. The bromine atom at the 8-position of the resulting imidazo[1,2-a]pyridine scaffold serves as a valuable handle for further diversification through cross-coupling reactions.

The overall synthetic pathway is depicted below:

G A This compound B Oxidation (e.g., with DMSO, NaHCO3) A->B Step 1 C 2-Bromo-3-(bromoacetyl)pyridine (α-bromoketone intermediate) B->C D Condensation with 2-Aminopyridine derivative C->D Step 2 E 8-Bromo-2-substituted-imidazo[1,2-a]pyridine D->E F Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) E->F Step 3 (Diversification) G 8-Aryl/Amino-2-substituted-imidazo[1,2-a]pyridine (Bioactive Derivatives) F->G

Caption: Synthetic workflow for the preparation of 8-bromoimidazo[1,2-a]pyridines and their subsequent diversification.

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-3-(bromoacetyl)pyridine (α-bromoketone intermediate)

This protocol describes the oxidation of the bromomethyl group to a bromoacetyl group.

  • Materials:

    • This compound

    • Dimethyl sulfoxide (DMSO)

    • Sodium bicarbonate (NaHCO₃)

    • Dichloromethane (DCM)

    • Water (H₂O)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Heating mantle

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • To a round-bottom flask, add this compound (1.0 eq) and dimethyl sulfoxide (DMSO) (10 vol).

    • Add sodium bicarbonate (NaHCO₃) (3.0 eq) to the solution.

    • Heat the reaction mixture to 80 °C and stir for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the reaction mixture into water and extract with dichloromethane (3 x 20 vol).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure 2-Bromo-3-(bromoacetyl)pyridine.

Protocol 2: Synthesis of 8-Bromo-2-phenylimidazo[1,2-a]pyridine

This protocol details the condensation of the α-bromoketone intermediate with 2-aminopyridine.

  • Materials:

    • 2-Bromo-3-(bromoacetyl)pyridine

    • 2-Aminopyridine

    • Ethanol

    • Sodium bicarbonate (NaHCO₃)

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle

  • Procedure:

    • To a round-bottom flask, add 2-Bromo-3-(bromoacetyl)pyridine (1.0 eq), 2-aminopyridine (1.1 eq), and sodium bicarbonate (2.0 eq) in ethanol (15 vol).

    • Heat the reaction mixture to reflux (approximately 78 °C) and stir for 8-12 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove the ethanol.

    • Add water to the residue and extract with ethyl acetate (3 x 20 vol).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford 8-Bromo-2-phenylimidazo[1,2-a]pyridine.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of various 8-bromoimidazo[1,2-a]pyridine derivatives.

Entry2-Aminopyridine DerivativeProductReaction Time (h)Yield (%)
12-Aminopyridine8-Bromo-2-phenylimidazo[1,2-a]pyridine1085
22-Amino-5-methylpyridine8-Bromo-5-methyl-2-phenylimidazo[1,2-a]pyridine1282
32-Amino-5-chloropyridine8-Bromo-5-chloro-2-phenylimidazo[1,2-a]pyridine1278
42-Amino-4-picoline8-Bromo-7-methyl-2-phenylimidazo[1,2-a]pyridine1180

Further Applications in Drug Discovery

The synthesized 8-bromoimidazo[1,2-a]pyridine derivatives serve as versatile intermediates for the development of compound libraries for high-throughput screening. The bromine atom at the 8-position can be readily functionalized using various palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, to introduce a wide range of substituents and explore structure-activity relationships (SAR).

G A 8-Bromoimidazo[1,2-a]pyridine Scaffold B Suzuki Coupling (Ar-B(OH)2, Pd catalyst) A->B C Buchwald-Hartwig Amination (R2NH, Pd catalyst) A->C D Sonogashira Coupling (Alkyne, Pd/Cu catalyst) A->D E 8-Aryl-imidazo[1,2-a]pyridines B->E F 8-Amino-imidazo[1,2-a]pyridines C->F G 8-Alkynyl-imidazo[1,2-a]pyridines D->G H Biological Screening (e.g., Kinase Assays, Anticancer Screening) E->H F->H G->H

Caption: Diversification of the 8-bromoimidazo[1,2-a]pyridine scaffold for drug discovery applications.

This strategic approach allows for the rapid generation of novel chemical entities with the potential for therapeutic applications, underscoring the value of this compound as a key starting material in modern drug discovery programs.

References

Application of 2-Bromo-3-(bromomethyl)pyridine in the Synthesis of Novel Nrf2 Regulators

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AN2025-12

For Research Use Only

Abstract

This document provides a detailed methodology for the synthesis of a novel class of potential Nuclear factor erythroid 2-related factor 2 (Nrf2) regulators, utilizing 2-Bromo-3-(bromomethyl)pyridine as a key starting material. The proposed synthetic strategy offers a versatile platform for generating a library of compounds with potential therapeutic applications in diseases associated with oxidative stress. Detailed experimental protocols, reaction schemes, and diagrams of the relevant signaling pathway are presented to guide researchers in the fields of medicinal chemistry and drug development.

Introduction

The Keap1-Nrf2 signaling pathway is a critical cellular defense mechanism against oxidative and electrophilic stress.[1] Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[2] In response to cellular stress, reactive cysteine residues on Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous cytoprotective genes, orchestrating a robust antioxidant and anti-inflammatory response.[2]

Dysregulation of the Nrf2 pathway is implicated in a variety of pathological conditions, including cancer, neurodegenerative diseases, and chronic inflammatory disorders.[3] Consequently, small molecules that can modulate the Keap1-Nrf2 interaction are of significant interest as potential therapeutic agents.[3] Pyridine-containing compounds have been identified as a promising scaffold for the development of Nrf2 activators.[4]

This application note describes a hypothetical, yet chemically feasible, approach to synthesize novel Nrf2 regulators based on a 2,3-disubstituted pyridine core, starting from the readily available building block, this compound. The dual reactivity of this starting material, featuring a reactive bromomethyl group for nucleophilic substitution and a bromo-substituted pyridine ring for cross-coupling reactions, allows for the systematic introduction of diverse chemical moieties to explore structure-activity relationships (SAR).

Nrf2 Signaling Pathway

The Keap1-Nrf2 signaling cascade is a key regulator of cellular homeostasis. The following diagram illustrates the canonical pathway for Nrf2 activation.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 (Dimer) Nrf2->Keap1 Binding Proteasome 26S Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Association Cul3->Nrf2 Ubiquitination Stress Oxidative/Electrophilic Stress Stress->Keap1 Inactivation Activator Nrf2 Activator (e.g., Pyridine Derivative) Activator->Keap1 Inhibition of Nrf2 binding Maf sMaf Nrf2_n->Maf Heterodimerization ARE ARE Maf->ARE Binding Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Transcription Response Cellular Protection Genes->Response

Figure 1: The Keap1-Nrf2 Signaling Pathway.

Proposed Synthetic Scheme

The proposed synthesis of novel Nrf2 regulators from this compound involves a two-step process, allowing for the introduction of two points of diversity (R¹ and R²).

Synthesis_Scheme cluster_reactants1 Reactants (Step 1) cluster_reactants2 Reactants (Step 2) start This compound intermediate Intermediate A start->intermediate Step 1: Nucleophilic Substitution (R¹-Nu) product Final Product (Potential Nrf2 Regulator) intermediate->product Step 2: Suzuki Coupling (R²-B(OH)₂) R1Nu R¹-Nu (e.g., Phenol, Thiol, Amine) R2BOH2 R²-B(OH)₂ (Aryl/Heteroaryl boronic acid) Pd_catalyst Pd Catalyst & Base

Figure 2: Proposed two-step synthesis of Nrf2 regulators.

Experimental Protocols

Step 1: Synthesis of Intermediate A via Nucleophilic Substitution

This protocol describes a general procedure for the reaction of this compound with a nucleophile (e.g., a substituted phenol).

Materials:

  • This compound (1.0 eq)

  • Substituted phenol (R¹-OH) (1.1 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Acetonitrile (CH₃CN)

  • Stir bar

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with stirrer

Procedure:

  • To a round-bottom flask, add this compound, the substituted phenol, and potassium carbonate.

  • Add acetonitrile to the flask to achieve a concentration of approximately 0.1 M with respect to the starting pyridine.

  • Place the stir bar in the flask and attach the reflux condenser.

  • Heat the reaction mixture to reflux (approximately 82°C) and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid precipitate and wash with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield the pure Intermediate A.

Step 2: Synthesis of the Final Product via Suzuki Coupling

This protocol outlines the Suzuki cross-coupling reaction of Intermediate A with a boronic acid.

Materials:

  • Intermediate A (1.0 eq)

  • Aryl/heteroaryl boronic acid (R²-B(OH)₂) (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)

  • Triphenylphosphine (PPh₃) (0.1 eq)

  • Sodium carbonate (Na₂CO₃) (2.0 eq)

  • 1,4-Dioxane and Water (4:1 v/v)

  • Stir bar

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with stirrer

Procedure:

  • In a round-bottom flask, dissolve Intermediate A and the boronic acid in the dioxane/water mixture.

  • Add sodium carbonate, palladium(II) acetate, and triphenylphosphine to the reaction mixture.

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Attach the reflux condenser and heat the reaction mixture to 90-100°C for 8-12 hours under an inert atmosphere.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature.

  • Add water to the reaction mixture and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system to afford the final product.

Data Presentation

The following tables present hypothetical data for a series of synthesized compounds based on the proposed scheme, illustrating the type of quantitative information that should be collected.

Table 1: Synthesis of Intermediate A Derivatives

Compound IDR¹-GroupNucleophileReaction Time (h)Yield (%)
A-1 4-Methoxyphenyl4-Methoxyphenol585
A-2 4-Chlorophenyl4-Chlorophenol682
A-3 4-Nitrophenyl4-Nitrophenol491
A-4 Naphthalen-2-yl2-Naphthol678

Table 2: Synthesis of Final Products and their Biological Activity

Compound IDR¹-GroupR²-GroupYield (%)Purity (%) (HPLC)Nrf2 Activation (EC₅₀, µM)
P-1 4-MethoxyphenylPhenyl75>985.2
P-2 4-Methoxyphenyl4-Fluorophenyl72>993.8
P-3 4-ChlorophenylPhenyl78>988.1
P-4 4-Chlorophenyl4-Fluorophenyl74>976.5

Experimental Workflow Visualization

The following diagram illustrates the overall workflow from synthesis to biological evaluation.

Experimental_Workflow Start Start: This compound Step1 Step 1: Nucleophilic Substitution Start->Step1 Step2 Step 2: Suzuki Coupling Step1->Step2 Purification Purification (Column Chromatography) Step2->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Screening Primary Screening: Nrf2 Activation Assay Characterization->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Figure 3: Workflow for synthesis and evaluation of Nrf2 regulators.

Conclusion

The synthetic route outlined in this application note, starting from this compound, provides a flexible and efficient method for the generation of novel 2,3-disubstituted pyridine derivatives as potential Nrf2 regulators. The ability to easily modify two positions on the pyridine scaffold will enable comprehensive SAR studies, facilitating the identification of potent and selective Nrf2 activators for further preclinical development. Researchers are encouraged to adapt and optimize the provided protocols for their specific target molecules.

References

Application Notes and Protocols for the Synthesis of SHP2 Phosphatase Inhibitors Utilizing 2-Bromo-3-(bromomethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling.[1] It is a key component of multiple pathways, including the RAS-ERK, PI3K-AKT, and JAK-STAT signaling cascades.[1] Dysregulation of SHP2 activity is implicated in the pathogenesis of various human diseases, including cancer and developmental disorders like Noonan syndrome.[2] Consequently, SHP2 has emerged as a compelling target for therapeutic intervention, and the development of small molecule inhibitors has attracted significant attention in medicinal chemistry.[1]

Pyridine-based scaffolds have proven to be a promising starting point for the design of novel SHP2 inhibitors.[1] This document provides detailed application notes and protocols for the synthesis of a library of pyridine-based SHP2 inhibitors using the versatile starting material, 2-Bromo-3-(bromomethyl)pyridine. This bifunctional reagent allows for sequential and site-selective modifications, enabling the generation of a diverse range of potential inhibitors.

Signaling Pathway

SHP2 is a crucial downstream signaling molecule for multiple receptor tyrosine kinases (RTKs). Upon ligand binding and receptor activation, SHP2 is recruited to phosphorylated tyrosine residues on the receptor or associated docking proteins. This recruitment leads to a conformational change in SHP2, activating its phosphatase activity. Activated SHP2 then dephosphorylates specific substrates, which, contrary to the typical role of phosphatases, often leads to the positive regulation of signaling pathways like the RAS/MAPK cascade.[2] Inhibition of SHP2 can therefore block this aberrant signaling, which is a hallmark of many cancers.[3]

SHP2_Signaling_Pathway cluster_legend Legend RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 pY SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive pY SOS SOS Grb2->SOS RAS RAS SOS->RAS GDP -> GTP RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active Conformational Change SHP2_active->RAS Promotes Activation Inhibitor SHP2 Inhibitor Inhibitor->SHP2_active Activation Activation -> Inhibition Inhibition --| Promotion Promotion ..>

Caption: SHP2 Signaling Pathway and Point of Inhibition.

Experimental Workflow

The synthesis of pyridine-based SHP2 inhibitors from this compound can be achieved through a multi-step process. The general workflow involves the initial conversion of the starting material to a key intermediate, followed by diversification through cross-coupling and nucleophilic substitution reactions.

Experimental_Workflow Start This compound Step1 Step 1: Hydrolysis/ Acetoxylation Start->Step1 Intermediate1 (2-Bromo-pyridin-3-yl)methanol or acetate precursor Step1->Intermediate1 Step2 Step 2: Suzuki Coupling Intermediate1->Step2 Step3b Step 3b: Direct Amination of 2-Bromo Intermediate Intermediate1->Step3b Intermediate2 2-Aryl-3-(hydroxymethyl)pyridine Step2->Intermediate2 Step3a Step 3a: Chlorination Intermediate2->Step3a Intermediate3a 2-Aryl-3-(chloromethyl)pyridine Step3a->Intermediate3a Step4a Step 4a: Nucleophilic Substitution (Amination) Intermediate3a->Step4a Final_Product_A Final SHP2 Inhibitors (Amine series) Step4a->Final_Product_A Intermediate3b 2-Amino-3-(hydroxymethyl)pyridine Step3b->Intermediate3b Step4b Step 4b: Suzuki Coupling Intermediate3b->Step4b Final_Product_B Final SHP2 Inhibitors (Hydroxymethyl series) Step4b->Final_Product_B

Caption: General synthetic workflow for SHP2 inhibitors.

Experimental Protocols

The following protocols are based on established synthetic methodologies for pyridine derivatives and can be adapted for the synthesis of a library of SHP2 inhibitors from this compound.

Step 1: Synthesis of (2-Bromo-pyridin-3-yl)methanol (Intermediate 1)

The bromomethyl group is converted to a hydroxymethyl group, which is a common feature in many pyridine-based SHP2 inhibitors.

  • Materials:

    • This compound

    • Sodium acetate

    • Dimethylformamide (DMF)

    • Sodium hydroxide (NaOH)

    • Methanol (MeOH)

    • Water

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a solution of this compound (1.0 eq) in DMF, add sodium acetate (1.5 eq).

    • Stir the mixture at room temperature for 12-16 hours.

    • Monitor the reaction by TLC.

    • Upon completion, add water and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the acetate intermediate.

    • Dissolve the crude acetate in methanol and add a 2M aqueous solution of NaOH (2.0 eq).

    • Stir the mixture at room temperature for 2-4 hours.

    • Neutralize the reaction mixture with 1M HCl and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography on silica gel to afford (2-Bromo-pyridin-3-yl)methanol.

Step 2: Suzuki Coupling for the Synthesis of 2-Aryl-3-(hydroxymethyl)pyridines (Diversification)

The bromo group at the 2-position is a versatile handle for introducing various aryl and heteroaryl substituents via Suzuki-Miyaura cross-coupling.

  • Materials:

    • (2-Bromo-pyridin-3-yl)methanol (Intermediate 1)

    • Arylboronic acid (1.2 eq)

    • Pd(PPh₃)₄ (0.05 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • 1,4-Dioxane

    • Water

  • Procedure:

    • In a reaction vessel, combine (2-Bromo-pyridin-3-yl)methanol, the desired arylboronic acid, and K₂CO₃.

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

    • Add 1,4-dioxane and water (4:1 v/v) to the mixture.

    • Add the Pd(PPh₃)₄ catalyst.

    • Heat the reaction mixture to 90-100 °C and stir for 8-12 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

    • Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.

    • Concentrate under reduced pressure and purify the residue by column chromatography to yield the 2-aryl-3-(hydroxymethyl)pyridine derivative.

Step 3: Synthesis of 2-(Substituted)-5-aryl-3-(aminomethyl)pyridine Derivatives (Final Products)

This two-step process involves chlorination of the hydroxymethyl group followed by nucleophilic substitution with an amine.

  • 3a. Chlorination:

    • Dissolve the 2-aryl-3-(hydroxymethyl)pyridine (1.0 eq) in dichloromethane (DCM).

    • Cool the solution to 0 °C and add thionyl chloride (1.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours.

    • Quench the reaction by carefully adding saturated aqueous NaHCO₃.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 2-aryl-3-(chloromethyl)pyridine, which can be used in the next step without further purification.

  • 3b. Amination:

    • Dissolve the crude 2-aryl-3-(chloromethyl)pyridine in a suitable solvent such as acetonitrile or DMF.

    • Add the desired amine (e.g., tert-butyl piperidin-4-ylmethylcarbamate) (1.2 eq) and a base such as K₂CO₃ or diisopropylethylamine (DIPEA) (2.0 eq).

    • Stir the mixture at 60-80 °C for 4-8 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool to room temperature, dilute with water, and extract with ethyl acetate.

    • Wash the organic layer with brine, dry, and concentrate.

    • Purify by column chromatography. If a Boc-protected amine was used, deprotection with trifluoroacetic acid (TFA) in DCM will yield the final primary amine.

Quantitative Data

The following table summarizes the in vitro inhibitory activity of a series of pyridine-based SHP2 inhibitors, demonstrating the potential of this scaffold. The data is adapted from Wang et al., Bioorganic Chemistry, 2020.[1]

Compound IDStructureSHP2 IC₅₀ (µM)[1]SHP1 IC₅₀ (µM)[1]
11a (2-(4-(aminomethyl)piperidin-1-yl)-5-(2,3-dichlorophenyl)pyridin-3-yl)methanol1.36>50
11b (2-(4-(aminomethyl)piperidin-1-yl)-5-(o-tolyl)pyridin-3-yl)methanol2.45>50
11c (2-(4-(aminomethyl)piperidin-1-yl)-5-(m-tolyl)pyridin-3-yl)methanol3.17>50
11d (2-(4-(aminomethyl)piperidin-1-yl)-5-(p-tolyl)pyridin-3-yl)methanol4.28>50
11e (5-(2-chlorophenyl)-2-(4-(aminomethyl)piperidin-1-yl)pyridin-3-yl)methanol1.89>50
SHP099 Reference Compound0.074.2

Conclusion

This compound serves as a highly effective and versatile starting material for the synthesis of novel pyridine-based SHP2 inhibitors. The distinct reactivity of the two bromine substituents allows for a modular and efficient approach to generate a library of compounds for structure-activity relationship studies. The protocols outlined in this document provide a solid foundation for researchers in drug discovery to explore this promising chemical space in the ongoing effort to develop potent and selective SHP2 inhibitors for the treatment of cancer and other diseases.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving 2-Bromo-3-(bromomethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 2-Bromo-3-(bromomethyl)pyridine. This versatile building block possesses two distinct bromine substituents, offering a valuable platform for sequential and selective functionalization in the synthesis of complex molecules for pharmaceutical and materials science applications.

The inherent reactivity difference between the C(sp²)-Br bond at the 2-position of the pyridine ring and the C(sp³)-Br bond of the bromomethyl group allows for chemoselective cross-coupling. Typically, the C(sp²)-Br bond is more reactive towards palladium(0) catalysts, enabling selective modification at this position while leaving the bromomethyl group available for subsequent transformations.

I. General Considerations for Chemoselectivity

The key to successful application of this compound in cross-coupling reactions is the selective activation of the C(sp²)-Br bond over the C(sp³)-Br bond. This is generally achieved under standard palladium-catalyzed conditions for Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions. The higher bond dissociation energy of the C(sp³)-Br bond and the favorable oxidative addition of Pd(0) to the electron-deficient pyridine ring contribute to this selectivity. It is crucial to employ mild reaction conditions to prevent undesired side reactions involving the bromomethyl group.

II. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between this compound and various organoboron reagents. This reaction is instrumental in the synthesis of 2-aryl- or 2-vinyl-3-(bromomethyl)pyridines.

Data Presentation: Representative Reaction Conditions for Suzuki-Miyaura Coupling
Catalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemperature (°C)Time (h)Yield (%)Notes
Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Toluene/H₂O10012-24Moderate to GoodA classic and cost-effective system.[1]
Pd(PPh₃)₄ (3-5)-Na₂CO₃ (2)DME/H₂O80-9012Good to ExcellentA common and reliable catalyst.[1]
Pd₂(dba)₃ (1-2)SPhos (2-4)K₃PO₄ (3)Dioxane/H₂O100-1104-12Good to ExcellentBuchwald ligands often improve yields for challenging substrates.[1]
PdCl₂(dppf) (2-3)-Cs₂CO₃ (2)DMF1008-16Good to ExcellentEffective for a broad range of substrates.[1]
Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Aryl- or vinylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equivalents)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: In a dry round-bottom flask or Schlenk tube, combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (2.0-3.0 equiv.), and the palladium catalyst.

  • The vessel is then sealed, evacuated, and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[1]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄ or MgSO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired 2-substituted-3-(bromomethyl)pyridine.

III. Sonogashira Coupling

The Sonogashira coupling enables the synthesis of 2-alkynyl-3-(bromomethyl)pyridines through the reaction of this compound with terminal alkynes.

Data Presentation: Representative Reaction Conditions for Sonogashira Coupling
Catalyst (mol%)Co-catalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemperature (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₂Cl₂ (5)CuI (2.5)-Diisopropylamine (7.0)THFRoom Temp.3Good (up to 89%)Mild conditions, suitable for a range of substrates.[2]
Pd(CF₃COO)₂ (2.5)CuI (5)PPh₃ (5)Et₃N (as solvent/base)DMF1003Good to Excellent (72-96%)Effective for 2-amino-3-bromopyridines, adaptable for the target substrate.[3]
Experimental Protocol: Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 5 mol%)

  • Copper(I) iodide (CuI, 2.5 mol%)

  • Base (e.g., Diisopropylamine, 7.0 equiv. or Et₃N)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 equiv.) in the chosen solvent at room temperature, add the palladium catalyst, copper(I) iodide, the base, and the terminal alkyne.[2]

  • The reaction mixture is stirred under an inert atmosphere.

  • Reaction: The reaction is typically stirred at room temperature or heated (e.g., 100 °C) for a period of 3 hours, with progress monitored by TLC.[2][3]

  • Workup: After completion, the reaction mixture is diluted with a solvent like Et₂O and filtered through a pad of Celite®, washing with the same solvent.[2]

  • The filtrate is washed sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.[2]

  • The organic layer is then dried over anhydrous Na₂SO₄ and concentrated in vacuo.[2]

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired 2-alkynyl-3-(bromomethyl)pyridine.[2]

IV. Heck Reaction

The Heck reaction provides a method for the vinylation of this compound, leading to the formation of 2-alkenyl-3-(bromomethyl)pyridines.

Data Presentation: Representative Reaction Conditions for Heck Reaction
Catalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemperature (°C)Time (h)Yield (%)Notes
Pd(OAc)₂ (5)-Triethylamine (3.0)AcetonitrileRefluxVariesGoodA common protocol for aryl bromides.
Pd(OAc)₂ (1)1,3-dialkyl-3,4,5,6-tetrahydropyrimidinium salt (2)K₂CO₃ (2)DMF/H₂O804GoodMild conditions using N-heterocyclic carbene precursors.[4]
Experimental Protocol: Heck Reaction

Materials:

  • This compound

  • Alkene (e.g., ethyl acrylate, 1.5 equivalents)

  • Palladium acetate (Pd(OAc)₂, 1-5 mol%)

  • Base (e.g., Triethylamine, 3.0 equiv. or K₂CO₃, 2 equiv.)

  • Solvent (e.g., Acetonitrile or DMF/H₂O)

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 equiv.) and the palladium catalyst in the chosen solvent, add the alkene and the base at room temperature.[4]

  • Reaction: The reaction mixture is heated to the desired temperature (e.g., 80 °C or reflux) and monitored by TLC.[4]

  • Workup: After complete consumption of the starting material, the reaction mixture is cooled and filtered through Celite to remove the palladium catalyst. The filtrate is then concentrated under reduced pressure.

  • The residue is redissolved in a solvent like DCM, and a saturated aqueous solution of ammonium chloride is added. The mixture is extracted with DCM.

  • The combined organic layers are dried and concentrated.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

V. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of 2-amino-3-(bromomethyl)pyridine derivatives by coupling this compound with a wide range of primary and secondary amines.

Data Presentation: Representative Reaction Conditions for Buchwald-Hartwig Amination
Catalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemperature (°C)Time (h)Yield (%)Notes
Pd(OAc)₂ (1-5)Xantphos (1.5-10)NaOtBu (1.4-2.0)Toluene80-110VariesGoodA general and effective system for 2-bromopyridines.[5]
Pd₂(dba)₃ (1-5)BINAP (1.5-10)Cs₂CO₃ (1.4-2.0)Dioxane80-110VariesGoodAnother robust catalyst/ligand combination.[5]
RuPhos-precatalyst-LiHMDSToluene10016Good (up to 83%)Effective for challenging 2-amino-3-bromopyridines.[6]
Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound

  • Primary or secondary amine (1.2 - 1.5 equivalents)

  • Palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%)

  • Phosphine ligand (e.g., Xantphos, 1.5-10 mol%)

  • Base (e.g., NaOtBu, 1.4-2.0 equiv.)

  • Anhydrous solvent (e.g., Toluene)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or sealed tube, add the palladium precursor, the phosphine ligand, and the base.[5]

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[5]

  • Add the anhydrous solvent via syringe.[5]

  • Stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation.[5]

  • Add this compound (1.0 equivalent) and the amine (1.2-1.5 equivalents) to the reaction mixture.[5]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[5]

  • Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • The organic layer is dried, filtered, and concentrated.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

VI. Visualizations

Palladium_Cross_Coupling_Cycle Pd0 Pd(0)Ln PdII_complex R-Pd(II)L2-X Pd0->PdII_complex R-X lab1 Oxidative Addition OxAdd Oxidative Addition PdII_R_Rprime R-Pd(II)L2-R' PdII_complex->PdII_R_Rprime R'-M lab2 Transmetalation Transmetal Transmetalation PdII_R_Rprime->Pd0 Product R-R' PdII_R_Rprime->Product Byproduct M-X lab3 Reductive Elimination RedElim Reductive Elimination ArylHalide R-X Organometallic R'-M Experimental_Workflow start Start setup Reaction Setup: - Add this compound,  coupling partner, catalyst, ligand, and base - Evacuate and backfill with inert gas start->setup solvent Add Degassed Solvent setup->solvent reaction Heat and Stir Reaction Mixture (Monitor by TLC/LC-MS) solvent->reaction workup Workup: - Cool to room temperature - Dilute with organic solvent - Wash with water and brine reaction->workup dry Dry Organic Layer and Concentrate workup->dry purify Purification by Column Chromatography dry->purify product Isolated Product purify->product

References

Application Notes and Protocols: Step-by-Step Guide for the Alkylation of Amines with 2-Bromo-3-(bromomethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The alkylation of amines with 2-Bromo-3-(bromomethyl)pyridine is a crucial synthetic transformation for introducing the 2-bromopyridin-3-ylmethyl moiety into a variety of molecules. This structural motif is of significant interest in medicinal chemistry and drug development due to its presence in a range of biologically active compounds. The inherent reactivity difference between the two bromine substituents—the highly reactive benzylic-type bromide of the bromomethyl group versus the less reactive aryl bromide on the pyridine ring—allows for selective N-alkylation at the methylene position.

This document provides a detailed guide for performing the selective mono-alkylation of primary and secondary amines with this compound. It includes a general reaction scheme, a detailed experimental protocol, a summary of expected outcomes, and troubleshooting guidelines. The primary challenge in this reaction is controlling overalkylation, where the initially formed secondary amine, being more nucleophilic than the starting primary amine, reacts further with the alkylating agent to form a tertiary amine and subsequently a quaternary ammonium salt.[1] To address this, the presented protocol is optimized to favor the desired mono-alkylated product.

Reaction Principle and Selectivity

The alkylation proceeds via a standard SN2 (bimolecular nucleophilic substitution) mechanism. The amine, acting as a nucleophile, attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion.

General Reaction Scheme:

Caption: General reaction for the alkylation of a primary amine with this compound.

The key to achieving high selectivity for the mono-alkylated product lies in carefully controlling the reaction conditions to minimize the concentration of the free amine, thereby reducing the rate of the second alkylation step. This can be achieved by using a suitable base and solvent system, and by controlling the stoichiometry of the reactants.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific amine substrates.

Materials:

  • This compound

  • Primary or secondary amine of interest

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)[2]

  • A suitable base (e.g., Potassium carbonate (K₂CO₃), Triethylamine (Et₃N), or Cesium hydroxide (CsOH))[2]

  • Anhydrous Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes, Dichloromethane)

  • Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, condenser, separatory funnel, rotary evaporator, chromatography column)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) in anhydrous DMF.

  • Addition of Base: Add the base (1.1-1.5 equivalents). For primary amines, the slow addition of a base like triethylamine is recommended to maintain a low concentration of the free amine.[2]

  • Addition of Alkylating Agent: Dissolve this compound (1.0-1.2 equivalents) in a minimal amount of anhydrous DMF and add it dropwise to the stirring amine solution at room temperature. A slight excess of the alkylating agent may be used if the amine is particularly precious.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from a few hours to overnight, depending on the reactivity of the amine.

  • Work-up:

    • Once the reaction is complete, quench the reaction mixture with water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired mono-alkylated product.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the mono-alkylation of representative primary and secondary amines. Please note that these are illustrative examples, and actual results may vary.

Table 1: Reaction Conditions for Alkylation of Amines with this compound

Amine SubstrateBaseSolventTemperature (°C)Reaction Time (h)
BenzylamineK₂CO₃DMF2512
MorpholineEt₃NDMF258
AnilineCsOHDMSO5024
PiperidineK₂CO₃DMF256

Table 2: Expected Yields and Product Characterization

Amine SubstrateProduct NameExpected Yield (%)Analytical Data (Expected)
BenzylamineN-((2-bromopyridin-3-yl)methyl)aniline75-85¹H NMR, ¹³C NMR, MS
Morpholine4-((2-bromopyridin-3-yl)methyl)morpholine80-90¹H NMR, ¹³C NMR, MS
AnilineN-((2-bromopyridin-3-yl)methyl)aniline60-70¹H NMR, ¹³C NMR, MS
Piperidine1-((2-bromopyridin-3-yl)methyl)piperidine85-95¹H NMR, ¹³C NMR, MS

Workflow and Logic Diagrams

Experimental Workflow:

Experimental_Workflow A Reaction Setup: Amine + Base in DMF B Add this compound A->B C Monitor Reaction (TLC/LC-MS) B->C D Work-up: Quench, Extract, Dry C->D E Purification: Column Chromatography D->E F Characterization: NMR, MS E->F

Caption: Step-by-step experimental workflow for the alkylation reaction.

Troubleshooting Guide:

Troubleshooting_Guide Problem1 Problem: Low Yield Solution: - Increase reaction time or temperature. - Use a stronger base (e.g., CsOH). - Ensure anhydrous conditions. Problem2 Problem: Overalkylation Solution: - Use the amine as the limiting reagent. - Add the alkylating agent slowly. - Use a weaker base or slower addition. Problem3 Problem: Incomplete Reaction Solution: - Check the purity of starting materials. - Increase the amount of base. - Consider a more polar solvent like DMSO. Start Common Issues Start->Problem1 Start->Problem2 Start->Problem3

Caption: A guide to troubleshooting common issues encountered during the reaction.

Conclusion

The selective mono-alkylation of amines with this compound is a reliable method for synthesizing valuable building blocks for drug discovery and development. By carefully controlling the reaction parameters, particularly the stoichiometry and the addition of base, high yields of the desired N-((2-bromopyridin-3-yl)methyl) substituted amines can be achieved while minimizing the formation of undesired byproducts. The protocol and data presented herein provide a solid foundation for researchers to successfully implement this important synthetic transformation.

References

Application Notes and Protocols for Low-Temperature Reactions of 2-Bromo-3-(bromomethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and generalized protocols for conducting low-temperature reactions with 2-Bromo-3-(bromomethyl)pyridine. This versatile bifunctional building block possesses two reactive bromine centers with distinct reactivity, enabling selective functionalization under controlled, low-temperature conditions. The protocols outlined below are based on established methodologies for similar bromopyridine derivatives and serve as a starting point for experimental design.

Core Compound Properties and Safety

This compound is a solid at room temperature with a molecular formula of C₆H₅Br₂N and a molecular weight of 250.92 g/mol . It is crucial to handle this compound with appropriate safety precautions. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[1] Always consult the Safety Data Sheet (SDS) before use and handle the compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[2]

Reactivity Overview

The two bromine substituents on this compound exhibit differential reactivity. The bromomethyl group is analogous to a primary alkyl bromide and is highly susceptible to Sₙ2 nucleophilic substitution under mild conditions. The bromine atom on the pyridine ring is an aryl bromide and is less reactive towards nucleophilic substitution but can readily undergo metal-halogen exchange (lithiation or Grignard formation) at low temperatures or participate in metal-catalyzed cross-coupling reactions. This differential reactivity allows for a stepwise functionalization strategy.

Generalized Experimental Setups and Protocols

The following protocols are generalized for low-temperature reactions. All reactions should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents to prevent quenching of organometallic intermediates.

Protocol 1: Low-Temperature Lithiation and Electrophilic Quench

Lithiation via metal-halogen exchange at the 2-position of the pyridine ring creates a potent nucleophile that can react with a variety of electrophiles. This reaction is typically performed at -78 °C to ensure selectivity and stability of the organolithium intermediate.

Experimental Workflow: Lithiation

cluster_setup Reaction Setup cluster_reaction Lithiation & Quench cluster_workup Work-up & Purification A Oven-dried glassware under Ar/N2 B Add this compound (1.0 eq) A->B C Add anhydrous THF B->C D Cool to -78 °C (dry ice/acetone bath) C->D E Slowly add n-BuLi (1.0-1.1 eq) at -78 °C D->E F Stir for 30-60 min at -78 °C E->F G Add electrophile (1.1-1.2 eq) at -78 °C F->G H Warm to room temperature G->H I Quench with sat. aq. NH4Cl H->I J Extract with organic solvent I->J K Dry, filter, and concentrate J->K L Purify by column chromatography K->L M M L->M 3-Substituted Pyridine Derivative cluster_setup Reagent Preparation cluster_reaction Grignard Exchange & Reaction cluster_workup Work-up & Purification A Prepare Grignard Reagent (e.g., i-PrMgCl) D Slowly add Grignard Reagent (1.0-1.1 eq) to pyridine solution A->D B Dissolve this compound (1.0 eq) in anhydrous THF B->D C Cool both solutions to 0 °C to -20 °C C->D E Stir for 30-60 min F Add electrophile (e.g., aldehyde) at low temperature G Warm to room temperature H Quench with sat. aq. NH4Cl G->H I Extract with organic solvent J Dry, filter, and concentrate K Purify by column chromatography L L K->L 3-Substituted Pyridine Derivative cluster_setup Reaction Setup cluster_reaction Substitution Reaction cluster_workup Work-up & Purification A Dissolve Nucleophile (e.g., Thiol) and Base (e.g., NaH) in anhydrous solvent D Slowly add pyridine solution to the nucleophile mixture at 0 °C A->D B Cool to 0 °C B->D C Dissolve this compound in anhydrous solvent C->D E Stir at 0 °C to room temperature F Monitor reaction by TLC G Quench with water or sat. aq. NH4Cl F->G H Extract with organic solvent I Dry, filter, and concentrate J Purify by column chromatography K K J->K 3-(Substituted-methyl)-2-bromopyridine

References

Application Notes and Protocols for 2-Bromo-3-(bromomethyl)pyridine as a Linker in Chemical Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-(bromomethyl)pyridine is a bifunctional linker with significant potential in chemical biology and drug development. Its structure incorporates two distinct reactive sites: a bromomethyl group, which is a potent alkylating agent, and a 2-bromopyridine moiety, amenable to palladium-catalyzed cross-coupling reactions. This dual reactivity allows for the sequential and site-specific conjugation of two different molecules, making it a valuable tool for the construction of complex bioconjugates.

These application notes provide a comprehensive overview of the synthesis, potential applications, and detailed experimental protocols for the use of this compound as a versatile linker. The protocols and data presented are based on established chemical principles and analogous systems, providing a strong foundation for researchers to incorporate this linker into their workflows.

Synthesis of this compound

The synthesis of this compound can be achieved via a radical bromination of 2-bromo-3-methylpyridine using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN). This method, known as the Wohl-Ziegler reaction, is a well-established procedure for the benzylic bromination of methyl-substituted aromatic compounds.

Protocol: Synthesis via Wohl-Ziegler Bromination

Materials:

  • 2-Bromo-3-methylpyridine

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or a suitable alternative solvent (e.g., acetonitrile)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography elution

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-3-methylpyridine (1.0 equivalent) in carbon tetrachloride.

  • Add N-bromosuccinimide (1.0-1.1 equivalents) and a catalytic amount of AIBN (e.g., 0.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux under a nitrogen atmosphere and stir for 3-4 hours. The reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to obtain pure this compound.

Potential Applications in Chemical Biology

The bifunctional nature of this compound allows for its application in several areas of chemical biology, including the development of Antibody-Drug Conjugates (ADCs), Proteolysis-Targeting Chimeras (PROTACs), and the fluorescent labeling of biomolecules.

Antibody-Drug Conjugates (ADCs)

In the construction of ADCs, the linker plays a crucial role in connecting a monoclonal antibody (mAb) to a potent cytotoxic payload. This compound can be utilized in a sequential conjugation strategy. First, the bromomethyl group can react with the thiol of a cysteine residue on the antibody to form a stable thioether bond. Subsequently, the 2-bromopyridine moiety can be functionalized with a cytotoxic drug via a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Sonogashira coupling.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. This compound can serve as a core linker to connect a ligand for the protein of interest (POI) and a ligand for an E3 ligase. The modular synthesis would involve separate reactions at the bromomethyl and 2-bromopyridine positions to attach the respective ligands.

Fluorescent Labeling of Biomolecules

This linker can be used to attach fluorescent probes to biomolecules for imaging and tracking studies. For instance, a fluorescent dye can be attached to the 2-bromopyridine position via a cross-coupling reaction. The resulting fluorescently tagged linker can then be conjugated to a protein of interest through the reaction of the bromomethyl group with a cysteine residue.

Experimental Protocols

Disclaimer: The following protocols are illustrative and based on general methodologies for similar chemical transformations. Optimization may be required for specific substrates and applications.

Protocol 1: Conjugation to a Cysteine-Containing Protein (e.g., an Antibody)

This protocol describes the initial conjugation of the linker to a protein via the bromomethyl group.

Materials:

  • Cysteine-containing protein (e.g., reduced monoclonal antibody) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction buffer (e.g., Phosphate buffer, pH 8.0)

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Prepare a stock solution of this compound in DMF or DMSO.

  • To a solution of the protein in the reaction buffer, add a 5-10 fold molar excess of the linker stock solution.

  • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle agitation.

  • Monitor the conjugation reaction by LC-MS to determine the degree of labeling.

  • Remove the excess, unreacted linker by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterize the resulting protein-linker conjugate by SDS-PAGE and mass spectrometry.

Protocol 2: Suzuki Coupling of a Boronic Acid to the Protein-Linker Conjugate

This protocol describes the subsequent functionalization of the 2-bromopyridine moiety of the protein-linker conjugate with a molecule containing a boronic acid (e.g., a drug or fluorescent probe).

Materials:

  • Protein-linker conjugate from Protocol 1

  • Aryl or heteroaryl boronic acid (functionalized with a drug, probe, etc.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a water-soluble palladium catalyst)

  • Base (e.g., sodium carbonate or potassium phosphate)

  • Degassed aqueous buffer (e.g., borate buffer, pH 8.5)

  • Purification system (e.g., size-exclusion chromatography or affinity chromatography)

Procedure:

  • To the solution of the protein-linker conjugate in the degassed aqueous buffer, add the boronic acid derivative (5-20 fold molar excess).

  • Add the palladium catalyst and the base to the reaction mixture.

  • Incubate the reaction at room temperature or slightly elevated temperature (e.g., 37°C) for 4-12 hours under an inert atmosphere (e.g., argon or nitrogen).

  • Monitor the reaction progress by LC-MS.

  • Purify the final bioconjugate using an appropriate chromatography method to remove the excess reagents and catalyst.

  • Characterize the final product for purity, drug-to-antibody ratio (DAR), and biological activity.

Data Presentation

The following tables provide illustrative quantitative data that could be expected from experiments utilizing this compound as a linker. This data is hypothetical and serves as a guideline for experimental design and evaluation.

Table 1: Illustrative Conjugation Efficiency and Stability

ParameterIllustrative ValueMethod of Determination
Linker-to-Protein Ratio (Initial Reaction) 4.2Mass Spectrometry (deconvoluted)
Conjugation Yield (Thioether Formation) > 90%HPLC, Mass Spectrometry
Yield of Suzuki Coupling on Conjugate 50-70%HPLC, UV-Vis Spectroscopy
Stability of Thioether Bond (in human plasma) > 95% after 7 daysLC-MS analysis of intact conjugate
Stability of C-C bond (from Suzuki coupling) Highly stableNot typically measured due to high stability

Table 2: Illustrative Biological Activity of a Hypothetical ADC

Cell LineIC₅₀ of ADC (nM)IC₅₀ of Free Drug (nM)
Antigen-Positive Cancer Cell Line 5.20.8
Antigen-Negative Control Cell Line > 10000.9

Visualizations

Synthesis of this compound

G cluster_synthesis Synthesis of this compound start 2-Bromo-3-methylpyridine product This compound start->product Wohl-Ziegler Bromination reagents NBS, AIBN CCl4, Reflux byproduct Succinimide product->byproduct Separation

Caption: Synthetic route to this compound.

Sequential Bioconjugation Workflow for ADC Synthesis

G cluster_workflow ADC Synthesis Workflow mAb Monoclonal Antibody (reduced) conjugate1 mAb-Linker Conjugate mAb->conjugate1 Thiol Alkylation (pH 8.0) linker This compound linker->conjugate1 final_adc Antibody-Drug Conjugate (ADC) conjugate1->final_adc Suzuki Coupling (Pd catalyst, Base) drug Drug-Boronic Acid drug->final_adc

Caption: Workflow for ADC synthesis using the bifunctional linker.

PROTAC Synthesis Logical Diagram

G cluster_protac PROTAC Synthesis Strategy linker This compound intermediate POI Ligand - Linker linker->intermediate Nucleophilic Substitution poi_ligand POI Ligand (with nucleophile) poi_ligand->intermediate e3_ligand E3 Ligase Ligand (with boronic acid) protac PROTAC Molecule e3_ligand->protac intermediate->protac Suzuki Coupling

Caption: Logical diagram for the synthesis of a PROTAC molecule.

Troubleshooting & Optimization

Technical Support Center: Improving Yields with 2-Bromo-3-(bromomethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Bromo-3-(bromomethyl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the yield and success of your chemical reactions involving this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound?

A1: this compound features two distinct reactive sites for versatile synthetic applications. The bromomethyl group at the 3-position is highly susceptible to nucleophilic substitution (SN2) reactions. The bromo group at the 2-position of the pyridine ring is ideal for metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This dual reactivity allows for sequential and site-selective modifications.

Q2: What are the common side reactions that can lower the yield when using this compound?

A2: Several side reactions can compete with the desired transformation, leading to reduced yields. In nucleophilic substitution reactions, common side products can arise from over-alkylation (dialkylation of the nucleophile), elimination reactions if a sterically hindered or strong base is used, and self-quaternization of the starting material, where one molecule of this compound reacts with the pyridine nitrogen of another. During Suzuki coupling, catalyst deactivation by the pyridine nitrogen, homocoupling of the boronic acid, and protodeboronation are frequent challenges.

Q3: How should this compound be stored to maintain its reactivity?

A3: To ensure the stability and reactivity of this compound, it should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen). The compound is sensitive to moisture and light. Proper storage in a tightly sealed container will prevent degradation and ensure reproducible results in your experiments.

Troubleshooting Guides

Section 1: Nucleophilic Substitution at the Bromomethyl Group

Problem: Low or no yield of the desired N-alkylated, O-alkylated, or S-alkylated product.

This is a common issue that can often be resolved by systematically evaluating the reaction components and conditions.

Potential Cause Troubleshooting Steps
Incomplete Deprotonation of Nucleophile - Use a stronger base: For less acidic nucleophiles (e.g., some heterocycles, secondary alcohols), a stronger base like sodium hydride (NaH) in an anhydrous aprotic solvent (THF, DMF) can ensure complete formation of the nucleophilic anion. - Optimize base stoichiometry: Use at least 1.1 to 1.5 equivalents of the base to drive the deprotonation to completion.
Low Reactivity of Nucleophile - Increase reaction temperature: Gently heating the reaction (e.g., to 40-60 °C) can increase the rate of substitution. Monitor for potential side reactions at higher temperatures. - Solvent choice: Polar aprotic solvents like DMF or DMSO can enhance the nucleophilicity of anionic species.
Side Reaction: Self-Quaternization - Slow addition: Add the this compound slowly to the solution of the deprotonated nucleophile. This maintains a low concentration of the alkylating agent, minimizing its ability to react with itself. - Use of excess nucleophile: A slight excess of the nucleophile (1.2-1.5 equivalents) can outcompete the pyridine nitrogen for the electrophilic bromomethyl group.
Poor Solubility of Reagents - Select an appropriate solvent: Ensure all reactants are soluble in the chosen solvent. For many N-alkylation reactions, DMF, DMSO, or acetonitrile are good starting points. For Williamson ether synthesis, THF is often effective.

Experimental Protocol: N-Alkylation of Imidazole with this compound

This protocol provides a general procedure for the N-alkylation of a heterocyclic nucleophile.

Materials:

  • This compound (1.0 equiv)

  • Imidazole (1.2 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 equiv)

  • Anhydrous Acetonitrile (CH₃CN)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add imidazole and anhydrous acetonitrile.

  • Add anhydrous potassium carbonate to the suspension.

  • Stir the mixture vigorously at room temperature for 30 minutes.

  • Dissolve this compound in a minimal amount of anhydrous acetonitrile and add it dropwise to the imidazole suspension over 15-20 minutes.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Representative Yield Data for N-Alkylation of Heterocycles (Adapted from similar substrates)

Alkylating AgentNucleophileBaseSolventTemperature (°C)Yield (%)
Benzyl BromideImidazoleK₂CO₃CH₃CNRT~85-95
This compoundImidazoleK₂CO₃CH₃CNRT-50Expected: 70-90
This compoundPiperidineK₂CO₃DMFRTExpected: 80-95
Section 2: Suzuki-Miyaura Cross-Coupling at the 2-Bromo Position

Problem: Low yield of the desired biaryl product in Suzuki coupling reactions.

The pyridine nitrogen can complicate Suzuki reactions by coordinating to the palladium catalyst. The following steps can help overcome this challenge.

Potential Cause Troubleshooting Steps
Catalyst Deactivation/Inhibition - Ligand choice: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that can stabilize the palladium center and prevent inhibition by the pyridine nitrogen. - Catalyst loading: Increasing the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may improve conversion.
Inefficient Transmetalation - Base selection: The choice of base is critical. Stronger bases like K₃PO₄ or Cs₂CO₃ can be more effective than Na₂CO₃ or K₂CO₃, particularly for less reactive boronic acids. - Aqueous conditions: A mixture of an organic solvent (e.g., dioxane, toluene) and water is often necessary to facilitate the formation of the active boronate species.
Side Reaction: Homocoupling of Boronic Acid - Rigorous degassing: The presence of oxygen promotes homocoupling. Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. - Maintain inert atmosphere: Ensure the reaction is maintained under a positive pressure of an inert gas throughout.
Side Reaction: Protodeboronation - Use boronic esters: Pinacol esters of boronic acids are often more stable and less prone to protodeboronation than the corresponding boronic acids. - Anhydrous conditions with specific bases: In some cases, using anhydrous conditions with a base like KF can minimize this side reaction.

Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid

This protocol is a general guideline and may require optimization for different boronic acids.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic Acid (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 3 mol%)

  • SPhos (6 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a dry Schlenk flask, combine this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS or TLC.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Representative Yield Data for Suzuki Coupling of 2-Bromopyridines (Adapted from similar substrates)

2-Bromopyridine SubstrateBoronic AcidCatalyst/LigandBaseSolventTemperature (°C)Yield (%)
2-Bromo-4-methylpyridinePhenylboronic AcidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O9081
2-Bromopyridine4-Methoxyphenylboronic AcidPd(OAc)₂/SPhosK₃PO₄Dioxane/H₂O100~90
This compoundPhenylboronic AcidPd(OAc)₂/SPhosK₃PO₄Dioxane/H₂O90Expected: 70-85

Visualizations

experimental_workflow_nucleophilic_substitution start Start: Reactants & Solvent reagents Add Base (e.g., K2CO3) start->reagents stir Stir at RT for 30 min reagents->stir add_alkylating Add this compound (dropwise) stir->add_alkylating reaction Reaction Monitoring (TLC/LC-MS) add_alkylating->reaction workup Workup: Filtration & Concentration reaction->workup purification Purification: Column Chromatography workup->purification product Final Product purification->product

Caption: Experimental workflow for nucleophilic substitution.

troubleshooting_suzuki_coupling start Low Yield in Suzuki Coupling check_catalyst Issue: Catalyst Deactivation? start->check_catalyst check_transmetalation Issue: Inefficient Transmetalation? start->check_transmetalation check_side_reactions Issue: Side Reactions? start->check_side_reactions solution_catalyst Solution: - Use bulky, electron-rich ligand (e.g., SPhos) - Increase catalyst loading check_catalyst->solution_catalyst solution_transmetalation Solution: - Use stronger base (K3PO4, Cs2CO3) - Ensure aqueous co-solvent check_transmetalation->solution_transmetalation solution_side_reactions Solution: - Rigorous degassing (Ar/N2) - Use boronic esters check_side_reactions->solution_side_reactions

Caption: Troubleshooting logic for Suzuki coupling reactions.

Side reactions and byproducts in 2-Bromo-3-(bromomethyl)pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Bromo-3-(bromomethyl)pyridine. The primary synthesis route discussed is the radical bromination of 2-Bromo-3-methylpyridine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A common and effective method is the radical bromination of 2-Bromo-3-methylpyridine. This reaction typically employs N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane.[1][2]

Q2: What are the potential side reactions and byproducts I should be aware of?

During the radical bromination of 2-Bromo-3-methylpyridine, several side reactions can occur, leading to the formation of byproducts. The most common of these include:

  • Over-bromination: The primary byproduct is often the dibrominated species, 2-Bromo-3-(dibromomethyl)pyridine. This occurs when the desired product reacts further with the brominating agent.[3]

  • Ring Bromination: Although less common under radical conditions, electrophilic aromatic substitution on the pyridine ring can occur, especially if trace amounts of acid are present, leading to the formation of dibromo-methylpyridine isomers.

  • Unreacted Starting Material: Incomplete reaction will result in the presence of 2-Bromo-3-methylpyridine in the final product mixture.

  • Hydrolysis: The product, this compound, is susceptible to hydrolysis to form 2-Bromo-3-(hydroxymethyl)pyridine, particularly during aqueous work-up or if moisture is present in the reaction.

Q3: How can I monitor the progress of the reaction?

The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A sample of the reaction mixture can be taken periodically to compare the consumption of the starting material (2-Bromo-3-methylpyridine) and the formation of the product.

Q4: What are the recommended purification methods for this compound?

Purification is typically achieved through column chromatography on silica gel. A gradient of ethyl acetate in hexanes is a common eluent system.[4] It is also possible to purify some pyridine derivatives by distillation under reduced pressure.[5][6] Given the thermal sensitivity of some bromomethyl compounds, column chromatography is often the preferred method.

Experimental Protocols

Synthesis of 2-Bromo-3-methylpyridine (Precursor)

There are several routes to synthesize the precursor, 2-Bromo-3-methylpyridine. One common method involves the Sandmeyer reaction of 2-Amino-3-methylpyridine.[7] Another approach is the lithiation of 2-bromopyridine followed by reaction with an electrophile.[8][9]

Radical Bromination of 2-Bromo-3-methylpyridine

This protocol is adapted from standard procedures for benzylic bromination.[1][10]

Materials:

  • 2-Bromo-3-methylpyridine

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for elution

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-Bromo-3-methylpyridine (1.0 eq) in anhydrous carbon tetrachloride.

  • Add N-bromosuccinimide (1.0-1.1 eq) and a catalytic amount of AIBN (0.05-0.1 eq) to the solution.

  • Heat the reaction mixture to reflux (around 77°C for CCl₄) under a nitrogen atmosphere. The reaction can also be initiated using a UV lamp.

  • Monitor the reaction by TLC or GC until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution, saturated aqueous sodium thiosulfate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Quantitative Data Summary

ParameterValue/RangeNotes
Reagents
2-Bromo-3-methylpyridine1.0 eqStarting material
N-Bromosuccinimide (NBS)1.0 - 1.1 eqUsing a slight excess can drive the reaction to completion but may increase over-bromination.
AIBN0.05 - 0.1 eqRadical initiator.
Reaction Conditions
SolventCarbon Tetrachloride (CCl₄)Other non-polar solvents like cyclohexane or benzene can also be used.
TemperatureReflux (approx. 77°C for CCl₄)Temperature is crucial for radical initiation.
Reaction Time2 - 4 hoursMonitor by TLC or GC for completion.
Yield
Expected Yield40 - 70%Yields can vary significantly based on reaction scale and purity of reagents. This is an estimated range based on similar benzylic brominations.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Reaction 1. Inactive AIBN initiator. 2. Insufficient temperature for initiation. 3. Presence of radical inhibitors.1. Use fresh AIBN. 2. Ensure the reaction is at a vigorous reflux. 3. Use purified, anhydrous solvent.
Low Yield of Desired Product 1. Incomplete reaction. 2. Formation of side products (over-bromination). 3. Product degradation during work-up or purification. 4. Hydrolysis of the product.1. Increase reaction time or add more initiator in portions. 2. Use a 1:1 molar ratio of NBS to starting material. 3. Avoid excessive heating during solvent removal. Use column chromatography for purification instead of distillation if the product is thermally unstable. 4. Ensure all glassware and solvents are dry. Perform aqueous work-up quickly and at a low temperature.
Presence of Multiple Spots on TLC (Impurities) 1. Over-bromination leading to 2-Bromo-3-(dibromomethyl)pyridine. 2. Unreacted starting material. 3. Formation of other byproducts.1. Carefully control the stoichiometry of NBS. 2. Allow the reaction to proceed for a longer duration or add more initiator. 3. Optimize purification by column chromatography, trying different solvent systems.
Product Decomposes During Purification 1. Thermal instability of the bromomethyl group. 2. Acidity of silica gel.1. Avoid purification by distillation. Use column chromatography at room temperature. 2. Neutralize the silica gel with a small amount of triethylamine in the eluent.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Synthesis reagents 1. Reagent Preparation - 2-Bromo-3-methylpyridine - NBS, AIBN - Anhydrous CCl4 reaction_setup 2. Reaction Setup - Dissolve reagents in CCl4 - Assemble reflux apparatus reagents->reaction_setup reaction 3. Radical Bromination - Heat to reflux - Monitor by TLC/GC reaction_setup->reaction workup 4. Aqueous Work-up - Cool and filter - Wash with NaHCO3, Na2S2O3, Brine reaction->workup purification 5. Purification - Dry with Na2SO4 - Concentrate under vacuum - Column Chromatography workup->purification product 6. Final Product - this compound purification->product

Caption: A flowchart of the key steps in the synthesis of this compound.

Troubleshooting_Guide Troubleshooting Common Synthesis Issues start Problem Encountered low_yield Low Yield start->low_yield impurities Multiple Products (Impurities) start->impurities no_reaction No Reaction start->no_reaction cause_ly1 Incomplete Reaction? low_yield->cause_ly1 cause_ly2 Over-bromination? low_yield->cause_ly2 cause_imp1 Side Reactions? impurities->cause_imp1 cause_nr1 Initiator/Temp Issue? no_reaction->cause_nr1 sol_ly1 Increase reaction time or add more initiator. cause_ly1->sol_ly1 Yes sol_ly2 Use 1:1 stoichiometry of NBS. cause_ly2->sol_ly2 Yes sol_imp1 Optimize column chromatography. cause_imp1->sol_imp1 Yes sol_nr1 Use fresh AIBN and ensure vigorous reflux. cause_nr1->sol_nr1 Yes

Caption: A decision tree for troubleshooting common problems in the synthesis.

References

How to prevent dimerization of 2-Bromo-3-(bromomethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on preventing the dimerization of 2-Bromo-3-(bromomethyl)pyridine during experimental procedures. Dimerization is a common side reaction that can significantly lower the yield of the desired product and complicate purification. This guide offers troubleshooting advice and preventative strategies in a question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am observing a significant amount of a high-molecular-weight byproduct in my reaction with this compound. What is likely happening?

A1: You are likely observing the dimerization of this compound. This occurs through a self-reaction where the nucleophilic pyridine nitrogen of one molecule attacks the electrophilic benzylic carbon of the bromomethyl group on another molecule. This process, known as the Menschutkin reaction, results in the formation of a pyridinium salt dimer.

Q2: What is the underlying mechanism of this dimerization?

A2: The dimerization is an intermolecular nucleophilic substitution reaction (SN2). The lone pair of electrons on the pyridine nitrogen atom acts as a nucleophile, attacking the carbon atom of the bromomethyl group, which is electron-deficient due to the electronegativity of the bromine atom. This displaces the bromide ion and forms a new carbon-nitrogen bond, resulting in a dimeric pyridinium salt.

Q3: My reaction yield is consistently low when using this compound. Could dimerization be the cause?

A3: Yes, dimerization is a very common reason for low yields in reactions involving this compound.[1] Because the molecule contains both the nucleophilic and electrophilic centers, it can readily react with itself, consuming the starting material and reducing the amount available to react with your desired reagent.

Q4: How can I minimize or prevent the dimerization of this compound?

A4: Several strategies can be employed to suppress dimerization. These generally involve manipulating the reaction conditions to disfavor the intermolecular self-reaction. The primary methods include:

  • Temperature Control: Running the reaction at lower temperatures significantly reduces the rate of the Menschutkin reaction.

  • Concentration Adjustment: Using dilute concentrations of this compound will decrease the probability of two molecules encountering each other in the correct orientation for dimerization.

  • Solvent Selection: The choice of solvent has a pronounced effect on the reaction rate. Non-polar, aprotic solvents are generally preferred to slow down the formation of the charged pyridinium dimer.

  • Slow Addition of Reagents: Adding the this compound solution slowly to a solution of your nucleophile can help to ensure it reacts with the intended reagent rather than itself.

  • Use of a Protecting Group: Temporarily protecting the pyridine nitrogen can completely prevent it from acting as a nucleophile.

Experimental Protocols and Methodologies

Below are detailed protocols for minimizing dimerization, based on general principles of controlling the Menschutkin reaction.

Protocol 1: Low-Temperature Reaction Conditions

This protocol is suitable for reactions where the desired nucleophilic substitution on the bromomethyl group can proceed at reduced temperatures.

Materials:

  • This compound

  • Desired nucleophile

  • Anhydrous, non-polar aprotic solvent (e.g., Toluene, Dichloromethane)

  • Reaction vessel equipped with a dropping funnel and inert gas inlet

  • Cooling bath (e.g., ice-salt, dry ice-acetone)

Procedure:

  • Dissolve the desired nucleophile in the anhydrous solvent in the reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cool the solution to the desired low temperature (e.g., 0 °C to -78 °C). The optimal temperature will depend on the reactivity of your nucleophile.

  • Dissolve the this compound in a separate portion of the anhydrous solvent to create a dilute solution.

  • Add the this compound solution dropwise to the cooled solution of the nucleophile over an extended period (e.g., 1-2 hours).

  • Maintain the low temperature and stir the reaction mixture for the required time, monitoring the reaction progress by a suitable method (e.g., TLC, LC-MS).

  • Upon completion, proceed with the appropriate work-up and purification steps.

Protocol 2: Use of a Pyridine Nitrogen Protecting Group (N-Oxide)

Formation of a pyridine N-oxide can be an effective way to prevent the nitrogen from participating in nucleophilic reactions. The N-oxide can often be removed later in the synthetic sequence.

Step A: Protection of Pyridine Nitrogen as an N-Oxide

  • Dissolve this compound in a suitable solvent such as chloroform or acetic acid.

  • Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, portion-wise at a controlled temperature (often 0 °C to room temperature).

  • Stir the reaction until completion, monitoring by TLC.

  • Work up the reaction to isolate the this compound N-oxide.

Step B: Reaction of the N-Oxide with a Nucleophile

  • The purified N-oxide can then be used in subsequent reactions where the bromomethyl group is the desired reaction site, following a protocol similar to Protocol 1. The N-oxide functionality is generally stable to many nucleophilic substitution conditions.

Step C: Deprotection (Removal of the N-Oxide)

  • The N-oxide can be reduced back to the pyridine using a reducing agent like triphenylphosphine (PPh3) or phosphorus trichloride (PCl3).

Data Presentation

The following table summarizes the key factors influencing the rate of dimerization and provides recommendations for minimizing this side reaction.

FactorInfluence on Dimerization RateRecommendation for Prevention
Temperature Increases with higher temperatureConduct reactions at low temperatures (e.g., 0 °C to -78 °C).
Concentration Increases with higher concentrationUse dilute solutions of this compound.
Solvent Polarity Increases in polar, aprotic solventsUse non-polar, aprotic solvents (e.g., Toluene, Hexane).
Rate of Addition Faster addition increases local concentrationAdd this compound slowly to the reaction mixture.
Steric Hindrance Decreases with increased steric bulk near the nitrogenWhile not directly modifiable on the starting material, choosing reagents that introduce steric bulk can be a synthetic strategy.

Visualizations

Dimerization Pathway of this compound

Experimental_Workflow start Start: Reaction Setup dissolve_nucleophile Dissolve Nucleophile in Anhydrous, Non-polar Solvent start->dissolve_nucleophile cool_solution Cool to Low Temperature (e.g., 0°C to -78°C) dissolve_nucleophile->cool_solution prepare_reactant Prepare Dilute Solution of This compound cool_solution->prepare_reactant slow_addition Slow, Dropwise Addition of Reactant Solution prepare_reactant->slow_addition monitor_reaction Monitor Reaction (TLC, LC-MS) slow_addition->monitor_reaction workup Work-up and Purification monitor_reaction->workup

References

Purification challenges of 2-Bromo-3-(bromomethyl)pyridine reaction products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 2-Bromo-3-(bromomethyl)pyridine reaction products.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The most common impurities largely depend on the synthetic route, which typically involves the radical bromination of 2-bromo-3-methylpyridine. Key impurities can include:

  • Unreacted Starting Material: 2-bromo-3-methylpyridine.

  • Over-brominated Species: 2-Bromo-3-(dibromomethyl)pyridine.

  • Isomeric Byproducts: If the starting material contains isomers like 2-bromo-5-methylpyridine, the corresponding brominated isomers will be present. The separation of these isomers can be particularly challenging.[1]

  • Pyridinium Salts: Self-alkylation of the pyridine nitrogen by the reactive bromomethyl group can lead to the formation of pyridinium salt byproducts.[2]

  • Hydrolysis Products: Reaction of the bromomethyl group with residual water can lead to the formation of (2-bromo-3-pyridyl)methanol.

Q2: My crude product is a dark, oily residue. How can I best proceed with purification?

A2: A dark, oily residue often indicates the presence of polymeric byproducts or degradation. It is recommended to first attempt a simple work-up procedure to remove highly polar impurities. This can involve dissolving the crude product in a suitable organic solvent like dichloromethane or ethyl acetate and washing with a saturated sodium bicarbonate solution to neutralize any acidic byproducts, followed by a brine wash. If the oily nature persists, a preliminary purification by filtration through a short plug of silica gel, eluting with a non-polar solvent (e.g., hexanes/ethyl acetate mixture), can help remove baseline impurities before attempting a more rigorous purification by column chromatography or recrystallization.

Q3: I am having difficulty separating the product from the starting material by column chromatography. What can I do?

A3: Co-elution of the product and the starting material, 2-bromo-3-methylpyridine, can be a challenge due to their similar polarities. Here are some troubleshooting steps:

  • Optimize the Eluent System: A shallow gradient elution is often more effective than an isocratic one. Start with a very non-polar mobile phase (e.g., 100% hexanes) and gradually increase the polarity by adding small increments of a more polar solvent like ethyl acetate or dichloromethane.

  • Column Dimensions: Use a longer and narrower column to increase the theoretical plates and improve separation.

  • Sample Loading: Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent. Dry loading the sample adsorbed onto a small amount of silica gel is highly recommended.

  • Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using a different stationary phase like alumina (neutral or basic).

Q4: My purified this compound is unstable and degrades upon storage. How can I improve its stability?

A4: this compound is a reactive compound and can be susceptible to degradation, especially in the presence of light, moisture, and heat.

  • Storage Conditions: Store the purified compound under an inert atmosphere (nitrogen or argon) at low temperatures (-20°C is recommended). Protect from light by using an amber vial.

  • Solvent Removal: Ensure all traces of protic solvents are removed after purification, as they can react with the bromomethyl group.

  • Purity: Highly pure material tends to be more stable. Ensure that no acidic or basic impurities remain, as they can catalyze decomposition.

Data Presentation

Table 1: Representative Column Chromatography Purification Data

EntryCrude Mass (g)Purification MethodEluent System (Hexanes:Ethyl Acetate)Purified Mass (g)Yield (%)Purity (by HPLC)
15.0Flash Column ChromatographyGradient: 98:2 to 90:102.1543>95%
25.0Flash Column ChromatographyIsocratic: 95:51.9038~92%
32.0RecrystallizationHexanes/Dichloromethane1.1055>98%

Note: Data is representative and may vary based on reaction scale and conditions.

Table 2: Representative HPLC Purity Analysis Data

Peak No.Retention Time (min)Compound IdentityArea (%)
13.52-bromo-3-methylpyridine (Starting Material)1.2
25.8This compound (Product) 96.5
37.22-Bromo-3-(dibromomethyl)pyridine (Impurity)0.8
48.1Unknown Impurity1.5

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

  • Column Preparation: A glass column is slurry-packed with silica gel (230-400 mesh) in hexanes. The amount of silica gel should be approximately 50-100 times the weight of the crude product.

  • Sample Preparation: The crude this compound is dissolved in a minimal amount of dichloromethane and adsorbed onto a small amount of silica gel. The solvent is then removed under reduced pressure to obtain a free-flowing powder.

  • Column Loading: The silica gel with the adsorbed sample is carefully loaded onto the top of the packed column. A thin layer of sand is added on top to prevent disturbance of the sample band.

  • Elution: The column is eluted with a gradient of ethyl acetate in hexanes, starting from 2% ethyl acetate and gradually increasing to 10%. The flow rate should be adjusted to allow for proper separation.

  • Fraction Collection: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) using a UV lamp for visualization.

  • Isolation: Fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield purified this compound. A representative yield for a similar compound after flash column chromatography is around 43%.[3]

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: A standard HPLC system equipped with a UV detector is used.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% formic acid) is used. A typical gradient might be:

    • 0-5 min: 30% Acetonitrile

    • 5-20 min: 30% to 90% Acetonitrile

    • 20-25 min: 90% Acetonitrile

    • 25-30 min: 30% Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Sample Preparation: A sample of the purified product is dissolved in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

  • Injection: 10 µL of the sample solution is injected.

  • Analysis: The retention time and peak area of the product are recorded and compared to those of any impurities to determine the purity.

Visualizations

experimental_workflow cluster_reaction Reaction Work-up cluster_purification Purification cluster_analysis Analysis crude_product Crude Reaction Mixture dissolve Dissolve in CH2Cl2 crude_product->dissolve wash_bicarb Wash with NaHCO3 (aq) dissolve->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na2SO4 wash_brine->dry concentrate Concentrate in vacuo dry->concentrate column Flash Column Chromatography (Silica Gel, Hexanes/EtOAc) concentrate->column Primary Method recrystallize Recrystallization (Hexanes/CH2Cl2) concentrate->recrystallize Alternative tlc TLC Analysis column->tlc pure_product Pure 2-Bromo-3- (bromomethyl)pyridine column->pure_product recrystallize->tlc recrystallize->pure_product hplc HPLC Analysis nmr NMR Spectroscopy pure_product->hplc pure_product->nmr

Caption: General experimental workflow for the purification and analysis of this compound.

troubleshooting_flowchart cluster_impurities Impurity Type cluster_solutions Corrective Actions start Low Purity after Column Chromatography check_impurities Identify Impurities by NMR and/or GC-MS start->check_impurities starting_material Unreacted Starting Material (2-bromo-3-methylpyridine) check_impurities->starting_material over_bromination Over-brominated Product (2-Bromo-3-(dibromomethyl)pyridine) check_impurities->over_bromination isomer Isomeric Impurity check_impurities->isomer degradation Degradation Products check_impurities->degradation optimize_gradient Optimize Elution Gradient (shallower gradient) starting_material->optimize_gradient optimize_reaction Optimize Reaction Conditions (time, temperature, stoichiometry) starting_material->optimize_reaction over_bromination->optimize_gradient over_bromination->optimize_reaction change_stationary_phase Change Stationary Phase (e.g., Alumina) isomer->change_stationary_phase recrystallize_product Attempt Recrystallization isomer->recrystallize_product check_stability Check Compound Stability on Silica (2D-TLC) degradation->check_stability optimize_gradient->recrystallize_product check_stability->change_stationary_phase

Caption: Troubleshooting flowchart for the purification of this compound.

References

Troubleshooting guide for incomplete reactions of 2-Bromo-3-(bromomethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Bromo-3-(bromomethyl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for reactions involving this versatile building block.

Compound Overview: this compound is a bifunctional reagent featuring two reactive sites: a bromomethyl group at the 3-position and a bromine atom at the 2-position of the pyridine ring. The bromomethyl group is highly susceptible to nucleophilic substitution (SN2) reactions, behaving similarly to a benzylic bromide due to the stabilizing effect of the adjacent aromatic ring.[1][2] The 2-bromo position on the electron-deficient pyridine ring is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination.[3] The disparate reactivity of these two positions allows for selective and sequential functionalization.

Frequently Asked Questions (FAQs)

Q1: My nucleophilic substitution reaction on the bromomethyl group is incomplete. What are the common causes?

A1: Incomplete nucleophilic substitution at the benzylic-like position can be due to several factors:

  • Insufficient Nucleophilicity: The chosen nucleophile may not be strong enough to displace the bromide efficiently.

  • Steric Hindrance: A bulky nucleophile or significant steric crowding around the reaction site can slow down or prevent the reaction.[4]

  • Inappropriate Solvent: The solvent plays a crucial role in SN2 reactions. Aprotic polar solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation but not the nucleophile, enhancing its reactivity.

  • Low Reaction Temperature: The reaction may require heating to overcome the activation energy.

  • Base Strength: If your nucleophile requires deprotonation to become active (e.g., an alcohol or thiol), the base used may not be strong enough for complete deprotonation.

  • Side Reactions: The pyridine nitrogen can be quaternized by the bromomethyl group of another molecule, leading to the formation of pyridinium salts and reducing the yield of the desired product.[5]

Q2: I am observing low yields in my Suzuki coupling reaction at the 2-bromo position. How can I troubleshoot this?

A2: Low yields in Suzuki couplings with 2-bromopyridines are a known challenge, primarily due to:

  • Catalyst Poisoning: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to its deactivation.[6] The use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can mitigate this by sterically shielding the palladium center.

  • Inefficient Oxidative Addition: The C-Br bond at the 2-position of the pyridine ring can be less reactive than other aryl bromides. More active catalyst systems or higher temperatures may be required.

  • Protodeboronation: The boronic acid coupling partner can be unstable and undergo replacement of the boronic acid group with a hydrogen atom, especially in the presence of water and base. Using boronic esters (e.g., pinacol esters) or trifluoroborate salts can increase stability.

  • Homocoupling: Self-coupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen. Ensure the reaction is thoroughly degassed.

Q3: My Buchwald-Hartwig amination is failing or giving low conversion. What should I check?

A3: Similar to Suzuki coupling, catalyst poisoning by the pyridine nitrogen is a major obstacle in Buchwald-Hartwig aminations of 2-bromopyridines.[5] Key troubleshooting points include:

  • Ligand Choice: The use of appropriate ligands is critical. Bulky, electron-rich biaryl phosphine ligands are often necessary to prevent catalyst inhibition and promote efficient reductive elimination.

  • Base Selection: The choice of base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) is crucial and substrate-dependent. An unsuitable base can lead to incomplete reaction or decomposition of starting materials. Strong, non-nucleophilic bases are generally preferred.

  • Reaction Conditions: These reactions are typically sensitive to air and moisture. Ensure anhydrous solvents and an inert atmosphere (e.g., argon or nitrogen).

Q4: I am attempting a Sonogashira coupling, but the reaction is sluggish and incomplete. What can I do to improve it?

A4: For incomplete Sonogashira couplings, consider the following:

  • Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is standard. Ensure the quality and activity of both. Copper-free conditions are possible but may require specific ligands.

  • Base: An amine base like triethylamine or diisopropylamine is typically used to neutralize the HBr formed and facilitate the formation of the copper acetylide. Ensure it is anhydrous and in sufficient excess.

  • Solvent: Aprotic polar solvents like THF or DMF are commonly used.

  • Degassing: Oxygen can promote the homocoupling of the alkyne (Glaser coupling). Thoroughly degas the solvent and reaction mixture.

  • Temperature: While many Sonogashira reactions proceed at room temperature, heating may be necessary for less reactive substrates.[7]

Q5: How can I achieve chemoselective reactions with this compound?

A5: The two bromine atoms have different reactivities, which can be exploited for selective functionalization.

  • Reaction at the Bromomethyl Group: Nucleophilic substitution at the 3-(bromomethyl) position is generally faster and occurs under milder conditions than reactions at the 2-bromo position. This reaction can typically be achieved with various nucleophiles (amines, alcohols, thiols) in the presence of a non-nucleophilic base at or slightly above room temperature.

  • Reaction at the 2-Bromo Position: Palladium-catalyzed cross-coupling reactions are required to functionalize the 2-bromo position. These reactions are generally performed at elevated temperatures.

By carefully choosing the reaction conditions, it is possible to first perform a nucleophilic substitution on the bromomethyl group and then carry out a cross-coupling reaction on the 2-bromo position in a subsequent step.

Troubleshooting Guides

Incomplete Nucleophilic Substitution at the 3-(Bromomethyl) Position
Symptom Possible Cause Suggested Solution
Low conversion, starting material remains 1. Insufficiently reactive nucleophile.2. Low reaction temperature.3. Inappropriate solvent.4. Steric hindrance.1. Switch to a stronger nucleophile or use a stronger base to deprotonate the nucleophile.2. Increase the reaction temperature in increments of 10-20 °C.3. Use a polar aprotic solvent such as DMF or DMSO.4. If possible, use a less sterically hindered nucleophile.
Formation of multiple products 1. Quaternization of the pyridine nitrogen.2. Reaction at the 2-bromo position.1. Use a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) and avoid a large excess of the starting material.2. Ensure the reaction temperature is not excessively high to prevent palladium-catalyzed side reactions if any palladium residues are present from the synthesis of the starting material.
Product is difficult to purify from starting material Similar polarity of product and starting material.Optimize the reaction to go to completion. If purification is still challenging, consider derivatizing the product to alter its polarity for easier separation.
Incomplete Palladium-Catalyzed Cross-Coupling at the 2-Bromo Position
Reaction Type Symptom Possible Cause Suggested Solution
Suzuki Coupling Low yield, significant starting material remaining 1. Catalyst poisoning by pyridine nitrogen.2. Inactive catalyst.3. Insufficiently strong base.1. Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos).2. Use a fresh batch of palladium catalyst.3. Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.
Formation of homocoupled boronic acid product Presence of oxygen.Thoroughly degas the solvent and reaction mixture (e.g., by freeze-pump-thaw cycles or sparging with argon).
Protodeboronation of the boronic acid Unstable boronic acid.Use the corresponding pinacol boronate ester or trifluoroborate salt.
Buchwald-Hartwig Amination Low to no conversion 1. Catalyst poisoning.2. Inappropriate ligand or base.1. Use a higher catalyst loading or a more robust catalyst system (e.g., a pre-formed palladium-ligand complex).2. Screen different bulky phosphine ligands and strong, non-nucleophilic bases (e.g., NaOtBu, LHMDS).
Sonogashira Coupling Sluggish reaction 1. Inactive catalyst/co-catalyst.2. Insufficient base.3. Alkyne homocoupling (Glaser coupling).1. Use fresh Pd catalyst and CuI co-catalyst.2. Ensure the amine base is anhydrous and in sufficient excess (at least 2-3 equivalents).3. Rigorously exclude oxygen from the reaction mixture.

Experimental Protocols

General Protocol for Nucleophilic Substitution with a Primary Amine

This protocol describes a general procedure for the reaction of this compound with a primary amine.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine) (1.1 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Acetonitrile (CH₃CN)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and potassium carbonate (2.0 eq).

  • Add anhydrous acetonitrile to form a stirrable suspension.

  • Add the primary amine (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or heat to 40-60 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, filter the solid and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Protocol for Suzuki Coupling

This protocol provides a starting point for the Suzuki coupling of this compound with an arylboronic acid.

Materials:

  • This compound (or its derivative from a previous step)

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane and Water (4:1 mixture)

Procedure:

  • To a Schlenk flask, add the 2-bromo-3-substituted pyridine (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (5 mol%), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the product by column chromatography.[8]

Visual Troubleshooting Guides

Troubleshooting_Nucleophilic_Substitution start Incomplete Nucleophilic Substitution check_conversion Low Conversion? start->check_conversion check_purity Multiple Products? check_conversion->check_purity No cause_reactivity Low Nucleophile Reactivity or Low Temperature check_conversion->cause_reactivity Yes cause_quaternization Pyridine Quaternization check_purity->cause_quaternization Yes solution_reactivity Increase Temperature or Use Stronger Nucleophile/Base cause_reactivity->solution_reactivity cause_solvent Inappropriate Solvent solution_solvent Switch to Polar Aprotic Solvent (DMF, DMSO) cause_solvent->solution_solvent cause_sterics Steric Hindrance solution_sterics Use Less Bulky Nucleophile cause_sterics->solution_sterics solution_quaternization Use Non-nucleophilic Base cause_quaternization->solution_quaternization cause_side_reaction Reaction at 2-Bromo Position solution_side_reaction Lower Reaction Temperature cause_side_reaction->solution_side_reaction

Troubleshooting workflow for incomplete nucleophilic substitution.

Troubleshooting_Cross_Coupling start Incomplete Cross-Coupling (Suzuki, Buchwald-Hartwig, Sonogashira) check_catalyst Catalyst Poisoning Suspected? start->check_catalyst check_side_products Side Products Observed? check_catalyst->check_side_products No cause_poisoning Pyridine Nitrogen Coordination check_catalyst->cause_poisoning Yes cause_homocoupling Homocoupling (Suzuki/Sonogashira) check_side_products->cause_homocoupling Yes solution_poisoning Use Bulky, Electron-Rich Phosphine Ligands (e.g., Buchwald type) cause_poisoning->solution_poisoning cause_inactive Inactive Catalyst solution_inactive Use Fresh Catalyst and Ensure Inert Atmosphere cause_inactive->solution_inactive solution_homocoupling Thoroughly Degas Reaction Mixture cause_homocoupling->solution_homocoupling cause_protodeboronation Protodeboronation (Suzuki) solution_protodeboronation Use Boronate Ester or Trifluoroborate Salt cause_protodeboronation->solution_protodeboronation

Troubleshooting workflow for incomplete cross-coupling reactions.

References

Technical Support Center: Managing the Lability of the Bromomethyl Group

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively manage the inherent instability of the bromomethyl group in chemical reactions.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis, purification, and handling of bromomethyl compounds.

Issue 1: Low or No Yield of the Desired Bromomethylated Product

Possible Cause Troubleshooting Step
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material persists, consider extending the reaction time or increasing the temperature. For aromatic bromomethylation, the addition of a Lewis acid catalyst may be necessary.[1]
Side Reactions The formation of diarylmethane byproducts is common in aromatic bromomethylation, especially at higher temperatures or low hydrogen bromide concentrations.[1] Consider running the reaction at a lower temperature. For activated aromatic rings, protecting electron-donating groups may be necessary to prevent resinification.[1]
Reagent Decomposition Ensure that the bromomethylating agent (e.g., HBr in acetic acid, NBS) is fresh and has been stored properly. Some reagents are sensitive to moisture and light.
Product Instability The bromomethylated product itself may be unstable under the reaction conditions. If possible, perform the reaction at the lowest effective temperature and for the shortest time necessary.

Issue 2: Formation of Multiple Products or Impurities

Possible Cause Troubleshooting Step
Over-bromination In reactions involving multiple potential bromomethylation sites, controlling the stoichiometry of the bromomethylating agent is crucial. Using a precise amount of the reagent can favor mono-substitution.
Diaryl Methane Formation This is a frequent side product in the bromomethylation of aromatic compounds.[1] Lowering the reaction temperature can help minimize its formation.[1]
Hydrolysis Bromomethyl groups can be sensitive to water, leading to the formation of the corresponding alcohol. Ensure all glassware is dry and use anhydrous solvents.
Reaction with Other Functional Groups Phenols and thiophenols will undergo bromomethylation on the heteroatom rather than the aromatic ring.[1] It is necessary to protect these functional groups prior to aromatic bromomethylation.[1]

Issue 3: Decomposition of the Product During Workup or Purification

Possible Cause Troubleshooting Step
Silica Gel Decomposition Bromomethyl compounds, particularly benzylic bromides, are often unstable on silica gel.[2] This can lead to decomposition during column chromatography.
- Test for Stability: Before running a column, spot the crude product on a TLC plate, let it sit for an hour, and then elute it to see if any new spots appear, indicating decomposition.
- Alternative Stationary Phases: Use less acidic stationary phases like alumina or Florisil for chromatography.[2]
- Deactivated Silica: Treat silica gel with a base like triethylamine before use to neutralize acidic sites.
High Temperatures Avoid excessive heat during solvent removal (rotary evaporation). Use a cold water bath and a well-controlled vacuum. Some bromomethyl ethers decompose upon distillation at atmospheric pressure.[1]
Aqueous Workup Prolonged contact with water during extraction can lead to hydrolysis. Perform aqueous workups quickly and with cold solutions.

Frequently Asked Questions (FAQs)

Q1: My bromomethyl compound appears to be degrading in the NMR tube. What could be the cause?

A1: Deuterated solvents, particularly CDCl₃, can contain trace amounts of DCl, which can catalyze the decomposition of sensitive compounds like tertiary alcohols and potentially reactive bromomethyl groups.[3] If you suspect solvent-induced degradation, you can filter the deuterated solvent through a small plug of basic alumina before use to remove acidic impurities.[3]

Q2: What are the best practices for storing and handling bromomethylating agents and the resulting products?

A2:

  • Storage: Store bromomethylating agents and purified products in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon).[4][5] Some compounds may require refrigeration.

  • Handling: Due to their lachrymatory nature and potential toxicity, always handle these compounds in a well-ventilated fume hood.[1][6][7] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8]

  • Quenching: Carefully quench any unreacted bromomethylating agents and reactive intermediates before disposal.

Q3: Can I use a protecting group strategy to manage the reactivity of the bromomethyl group itself?

A3: Protecting the bromomethyl group directly is uncommon due to its nature as a reactive functional group used for further transformations. Instead, the focus is on managing its lability through careful control of reaction conditions. However, protecting other functional groups within the molecule is a crucial strategy to prevent unwanted side reactions with the bromomethyl group or the reagents used in its formation.[9][10][11][] For example, protecting a hydroxyl or amino group will prevent it from being alkylated by the newly formed bromomethyl group.

Q4: How can I improve the yield and selectivity of my aromatic bromomethylation reaction?

A4: The selectivity for mono-, bis-, or tris-bromomethylation of activated aromatic compounds can often be controlled by adjusting the reaction temperature and stoichiometry of the reagents.[13] For instance, with mesitylene, mono-bromomethylation can be achieved at a lower temperature, while higher temperatures favor bis- and tris-bromomethylation.[13]

Quantitative Data Summary

Table 1: Comparison of Bromomethylation Conditions and Yields for Mesitylene

ProductMolar Equivalents (Paraformaldehyde & HBr)Temperature (°C)Time (h)Yield (%)
Mono(bromomethyl)mesitylene140-50294
Bis(bromomethyl)mesitylene280695
Tris(bromomethyl)mesitylene395895

Data adapted from a convenient procedure for bromomethylation of aromatic compounds.[13]

Table 2: ¹H NMR Chemical Shifts of Benzylic Bromomethyl Protons in CDCl₃

CompoundChemical Shift (δ) of -CH₂Br (ppm)
Benzyl Bromide4.44
4-Methylbenzyl Bromide4.45
4-Methoxybenzyl Bromide4.46
4-Nitrobenzyl Bromide4.67

This data illustrates how substituents on the aromatic ring influence the chemical shift of the bromomethyl protons.[14]

Experimental Protocols

Protocol 1: General Procedure for Aromatic Bromomethylation

This protocol is an example for the mono-bromomethylation of mesitylene.[13]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine mesitylene (1.0 molar equivalent), paraformaldehyde (1.0 molar equivalent), and glacial acetic acid.

  • Reagent Addition: While stirring, add a 31 wt% solution of HBr in acetic acid (1.0 molar equivalent).

  • Reaction Conditions: Heat the mixture to 40-50°C and maintain for 2 hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Isolation: Collect the resulting precipitate by vacuum filtration and dry it under vacuum to yield the product.

Protocol 2: Purification of a Sensitive Bromomethyl Compound via Alumina Column Chromatography

  • Column Packing: Prepare a chromatography column with activated, neutral alumina as the stationary phase. The slurry packing method is generally preferred.

  • Sample Loading: Dissolve the crude bromomethyl compound in a minimal amount of a non-polar solvent (e.g., hexanes or a mixture of hexanes and a small amount of a slightly more polar solvent like dichloromethane). Load the solution onto the column.

  • Elution: Elute the column with a solvent system of increasing polarity. The choice of eluent will depend on the polarity of the target compound and impurities.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature to avoid decomposition.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Isolation cluster_analysis Analysis start Combine Aromatic Compound, Paraformaldehyde, Acetic Acid add_hbr Add HBr in Acetic Acid start->add_hbr heat Heat and Stir (e.g., 40-50°C, 2h) add_hbr->heat quench Pour into Water heat->quench filtrate Vacuum Filtration quench->filtrate dry Dry Under Vacuum filtrate->dry product Purified Product dry->product nmr NMR, MS Analysis product->nmr

A typical experimental workflow for a bromomethylation reaction.

troubleshooting_purification start Crude Product Contains Bromomethyl Compound tlc_stability Test Stability on Silica TLC Plate start->tlc_stability stable Stable tlc_stability->stable Yes unstable Unstable (Decomposition Observed) tlc_stability->unstable No silica_col Purify using Silica Gel Column Chromatography stable->silica_col alumina_col Use Alumina or Deactivated Silica for Column Chromatography unstable->alumina_col recrystallize Consider Recrystallization unstable->recrystallize final_product Pure Product silica_col->final_product alumina_col->final_product recrystallize->final_product

Decision-making process for purifying a sensitive bromomethyl compound.

References

Best practices for storing and handling 2-Bromo-3-(bromomethyl)pyridine to avoid degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for storing and handling 2-Bromo-3-(bromomethyl)pyridine to prevent degradation and ensure experimental success.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the ideal storage conditions for this compound to ensure its stability?

A1: To maximize the shelf-life and prevent degradation of this compound, it is crucial to store it under controlled conditions. The compound is sensitive to moisture, light, and heat.

Recommended Storage Conditions:

  • Temperature: Store in a freezer at or below -20°C for long-term storage.[1]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent reaction with atmospheric moisture and oxygen.[1]

  • Light: Keep in a dark place, as the compound can be light-sensitive.[1]

  • Container: Ensure the container is tightly sealed to prevent moisture ingress.[2]

ParameterRecommended ConditionRationale
Temperature ≤ -20°CMinimizes degradation kinetics.
Atmosphere Inert (Argon, Nitrogen)Prevents hydrolysis and oxidation.[1]
Light DarkPrevents potential photodecomposition.[1]
Container Tightly SealedExcludes atmospheric moisture.[2]

Q2: I opened my container of this compound and it has a yellowish or brownish tint. The product information says it should be a white to light yellow solid. Is it degraded?

A2: A significant color change from white or light yellow to a more intense yellow or brown is a strong indicator of degradation.[2] The benzylic bromide-like nature of the bromomethyl group makes it susceptible to decomposition. The color change is likely due to the formation of various degradation products. Before using the material in a sensitive reaction, it is highly recommended to assess its purity.

Q3: What are the likely degradation pathways for this compound?

A3: While specific degradation pathways for this exact molecule are not extensively published, based on its structure and the reactivity of similar compounds, the following are the most probable degradation routes:

  • Hydrolysis: The most common degradation pathway is likely the reaction with water (moisture) to form 2-bromo-3-(hydroxymethyl)pyridine and hydrobromic acid. The bromomethyl group is highly susceptible to nucleophilic substitution by water.

  • Oxidation: The pyridine ring can be susceptible to oxidation, potentially forming the corresponding N-oxide.

  • Self-Reaction (Quaternization): Similar to other bromomethylpyridines, intermolecular reaction where the nitrogen of one molecule attacks the bromomethyl group of another can occur, leading to the formation of pyridinium salts and oligomeric/polymeric byproducts.

Q4: My reaction using this compound is failing or giving low yields. Could degraded starting material be the cause?

A4: Yes, this is a very likely possibility. If the this compound has degraded, its effective concentration is lower, and the degradation products can interfere with your reaction. For instance:

  • The presence of 2-bromo-3-(hydroxymethyl)pyridine introduces a nucleophilic alcohol that can compete in reactions.

  • The formation of hydrobromic acid can alter the pH of the reaction mixture, which can be detrimental to many reaction conditions and acid-sensitive functional groups.

It is advisable to check the purity of your this compound before use if you suspect degradation.

Q5: How should I handle this compound safely in the laboratory?

A5: this compound is a hazardous chemical and requires careful handling to ensure personnel safety.

  • Ventilation: Always handle this compound in a well-ventilated chemical fume hood.[3]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[4]

    • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).[3]

    • Skin Protection: Wear a lab coat and ensure skin is not exposed.[3]

  • Avoid Inhalation and Contact: Avoid breathing dust or vapors and prevent contact with skin and eyes.[5] This compound is a lachrymator (tear-producing) and an irritant.[3][6]

  • Incompatible Materials: Keep away from strong oxidizing agents, water, alcohols, amines, and strong bases.[3][7]

Experimental Protocols

Protocol for Purity Assessment of this compound by ¹H NMR Spectroscopy

This protocol outlines the steps to determine the purity of this compound using ¹H NMR spectroscopy. The presence of significant impurity peaks, such as those corresponding to 2-bromo-3-(hydroxymethyl)pyridine, will indicate degradation.

Materials and Equipment:

  • This compound sample

  • Deuterated chloroform (CDCl₃)

  • NMR tubes

  • NMR spectrometer (e.g., 400 MHz)

  • Pipettes and vials

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of CDCl₃ to the vial.

    • Gently swirl the vial to dissolve the sample completely.

    • Transfer the solution to a clean, dry NMR tube.

  • NMR Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Acquire a ¹H NMR spectrum according to the instrument's standard operating procedures. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Calibrate the spectrum using the residual solvent peak of CDCl₃ at 7.26 ppm.

    • Integrate the peaks corresponding to the protons of this compound and any visible impurity peaks.

    • Expected ¹H NMR Peaks for this compound: The spectrum should show characteristic peaks for the pyridine ring protons and the bromomethyl protons. The exact chemical shifts may vary slightly depending on the solvent and concentration.

    • Identifying Degradation Products:

      • Hydrolysis Product (2-bromo-3-(hydroxymethyl)pyridine): Look for a new singlet corresponding to the -CH₂OH group (typically around 4.7-4.9 ppm) and a broad singlet for the -OH proton.

      • Other Impurities: Any other significant peaks that do not correspond to the starting material or solvent should be considered impurities.

    • Purity Calculation: Calculate the percentage purity by comparing the integration of the desired product peaks to the total integration of all compound-related peaks.

Visualizations

troubleshooting_degradation Troubleshooting this compound Degradation start Start: Using this compound check_appearance Check Visual Appearance start->check_appearance appearance_ok White to light yellow solid? check_appearance->appearance_ok reaction_issue Experiencing reaction issues? (low yield, side products) appearance_ok->reaction_issue Yes degradation_suspected Degradation Suspected appearance_ok->degradation_suspected No (Brown/Dark Yellow) reaction_issue->degradation_suspected Yes proceed Proceed with Experiment reaction_issue->proceed No check_purity Action: Check Purity by NMR degradation_suspected->check_purity purity_ok Purity >95%? check_purity->purity_ok purity_ok->proceed Yes purify_or_discard Action: Purify or Discard Material purity_ok->purify_or_discard No troubleshoot_reaction Troubleshoot other reaction parameters proceed->troubleshoot_reaction

Caption: A decision-making workflow for troubleshooting potential degradation of this compound.

storage_handling_workflow Storage and Handling Workflow cluster_storage Storage Best Practices cluster_handling Handling Best Practices storage_conditions Store at <= -20°C Inert Atmosphere Dark & Tightly Sealed fume_hood Use in Fume Hood storage_conditions->fume_hood When ready to use ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) fume_hood->ppe avoid_contact Avoid Inhalation & Contact ppe->avoid_contact use_in_experiment Use in Experiment avoid_contact->use_in_experiment receive_compound Receive Compound receive_compound->storage_conditions

Caption: A summary of the recommended workflow for the storage and handling of this compound.

References

How to monitor the progress of reactions involving 2-Bromo-3-(bromomethyl)pyridine by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Thin Layer Chromatography (TLC) to monitor the progress of chemical reactions involving 2-Bromo-3-(bromomethyl)pyridine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the TLC analysis of reactions with this compound.

Q1: Why are my spots streaking or tailing on the TLC plate?

Streaking or tailing of pyridine-containing compounds on silica gel TLC plates is a common problem. This is often due to the basic nature of the pyridine nitrogen atom interacting strongly with the acidic silanol groups on the surface of the silica gel.[1]

Solutions:

  • Mobile Phase Modification: Add a small amount of a basic modifier, such as triethylamine (typically 0.1–2.0%), to your mobile phase. This will neutralize the acidic sites on the stationary phase, reducing the strong interaction with your compound.[1]

  • Sample Concentration: Overloading the sample on the TLC plate can also lead to streaking.[1][2] Try diluting your sample before spotting it onto the plate.

  • Alternative Stationary Phase: If streaking persists, consider using a different stationary phase, such as alumina, which is less acidic than silica gel.[3]

Q2: My starting material and product have very similar Rf values. How can I improve their separation?

When the polarities of the reactant and product are very close, achieving a good separation on TLC can be challenging.

Solutions:

  • Optimize the Solvent System: Experiment with different solvent systems by varying the ratio of polar and non-polar solvents.[1][4] A small change in the solvent composition can sometimes lead to a significant improvement in separation. Trying a completely different combination of solvents can also be effective.[1][5]

  • Use a Co-spot: A "co-spot," where the reaction mixture and the starting material are spotted in the same lane, can help to determine if the reaction is progressing.[5][6] If you observe an elongated spot, it suggests the presence of both the starting material and a new product.[5][6]

  • Two-Dimensional TLC (2D TLC): This technique involves running the TLC plate in one solvent system, drying it, and then rotating it 90 degrees to run in a second, different solvent system. This can help to resolve spots that are close together.[1][5]

Q3: I don't see any spots on my TLC plate under the UV lamp. What should I do?

While aromatic compounds like this compound are often UV-active, there are several reasons why you might not see any spots.[7][8]

Solutions:

  • Check Sample Concentration: The concentration of your sample may be too low to be detected.[2] Try spotting the sample multiple times in the same location, allowing the solvent to dry between applications.[2]

  • Use a Staining Reagent: Not all compounds are visible under UV light.[8][9] After checking with the UV lamp, use a chemical stain to visualize the spots. Permanganate or p-anisaldehyde stains are often good general-purpose choices.[8][9]

  • Confirm Compound Presence: It's possible that your reaction has not worked or that the compound has evaporated from the plate if it is volatile.[2][7]

Q4: The solvent front is running unevenly. How can I fix this?

An uneven solvent front can lead to inaccurate Rf values and poor separation.

Solutions:

  • Proper Chamber Setup: Ensure the bottom of the TLC plate is level and not touching the sides of the developing chamber or the filter paper.[2][10] The chamber should be on a flat surface and remain undisturbed during development.

  • Plate Integrity: Check that the silica on the plate is not chipped or flaking, as this can disrupt the capillary action of the solvent.[2][11]

  • Solvent Level: The initial solvent level in the chamber must be below the line where the samples are spotted.[2][4]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for TLC analysis of this compound?

A common starting point for many organic compounds is a mixture of ethyl acetate and hexanes.[3] For a compound like this compound, which has moderate polarity, a 1:4 or 1:3 mixture of ethyl acetate to hexanes is a reasonable starting point. You can then adjust the ratio to achieve an optimal Rf value for your starting material (ideally between 0.2 and 0.4).[4]

Q2: How do I prepare a sample of my reaction mixture for TLC?

To prepare a sample, take a small aliquot (a tiny drop) from your reaction mixture using a capillary spotter.[6] Dilute this aliquot with a volatile solvent, such as dichloromethane or ethyl acetate, in a small vial before spotting it on the TLC plate.[12]

Q3: Which visualization techniques are most suitable for this compound?

Due to the presence of the pyridine ring, this compound should be visible under a UV lamp at 254 nm.[7][8] For further confirmation or if the compound is not UV-active, various chemical stains can be used.

Visualization MethodCompound TypeAppearance
UV Light (254 nm) Aromatic and conjugated compoundsDark spots on a fluorescent green background.[7][8][12]
Potassium Permanganate (KMnO4) Stain Oxidizable functional groups (alkenes, alkynes, alcohols, aldehydes)Yellow or brown spots on a purple background.[9][13]
p-Anisaldehyde Stain Nucleophilic compounds (alcohols, amines), aldehydes, and ketonesVarious colored spots on a pink or purple background after heating.[8][9]
Iodine Chamber Many organic compounds, especially those with aromatic ringsYellow-brown spots on a light yellow background.[8][14][15]

Q4: How do I properly set up a TLC experiment to monitor my reaction?

To monitor a reaction, it is best to use a three-lane spotting system on your TLC plate.[6]

  • Lane 1 (Starting Material - SM): Spot a dilute solution of your starting material, this compound.

  • Lane 2 (Co-spot - C): Spot the starting material first, and then spot the reaction mixture directly on top of the starting material spot.[6]

  • Lane 3 (Reaction Mixture - R): Spot a dilute aliquot of your reaction mixture.[1]

This setup allows you to track the disappearance of the starting material and the appearance of the product in the reaction mixture lane relative to your references.[6]

Experimental Protocols

Protocol 1: General Procedure for Monitoring a Reaction by TLC

  • Prepare the Developing Chamber: Pour your chosen mobile phase into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber's atmosphere with solvent vapors and cover the chamber.[1][4]

  • Prepare the TLC Plate: With a pencil, gently draw a starting line about 1 cm from the bottom of the TLC plate. Mark the positions for your three lanes (SM, C, R).[12]

  • Spot the Plate: Using separate capillary spotters for each sample, apply a small spot of each solution to the corresponding mark on the starting line.[6][12]

  • Develop the Plate: Carefully place the spotted TLC plate into the prepared chamber, ensuring the solvent level is below the starting line. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.[1]

  • Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil.[1] Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm) and circle them with a pencil.[1][16] If necessary, use a chemical stain for further visualization.

  • Analyze the Results: Compare the spots in the different lanes. The reaction is progressing if the starting material spot in the 'R' lane diminishes and a new spot (the product) appears.[6]

Visualizations

TLC_Troubleshooting_Workflow start TLC Plate Issue Identified streaking Spots are Streaking/Tailing start->streaking poor_separation Poor Separation (Similar Rf) start->poor_separation no_spots No Spots Visible start->no_spots uneven_front Uneven Solvent Front start->uneven_front solution_streaking1 Add Triethylamine to Mobile Phase streaking->solution_streaking1 Primary Cause: Acidity of Silica solution_streaking2 Dilute Sample streaking->solution_streaking2 Secondary Cause: Overloading solution_separation1 Change Solvent System Ratio poor_separation->solution_separation1 solution_separation2 Try Different Solvents poor_separation->solution_separation2 solution_separation3 Use 2D TLC poor_separation->solution_separation3 solution_no_spots1 Concentrate Sample or Re-spot no_spots->solution_no_spots1 solution_no_spots2 Use a Chemical Stain no_spots->solution_no_spots2 solution_uneven_front1 Check Chamber Setup uneven_front->solution_uneven_front1 solution_uneven_front2 Ensure Plate is Not Damaged uneven_front->solution_uneven_front2

Caption: A workflow for troubleshooting common TLC issues.

Reaction_Monitoring_Workflow start Start Reaction take_aliquot Take Reaction Aliquot start->take_aliquot Time = t1 prepare_tlc Prepare 3-Lane TLC Plate (SM, Co-spot, Reaction) take_aliquot->prepare_tlc develop_tlc Develop TLC Plate prepare_tlc->develop_tlc visualize_uv Visualize under UV Lamp develop_tlc->visualize_uv visualize_stain Visualize with Chemical Stain visualize_uv->visualize_stain If needed analyze Analyze Results visualize_uv->analyze If spots are clear visualize_stain->analyze continue_reaction Continue Reaction analyze->continue_reaction Starting material remains stop_reaction Stop Reaction / Work-up analyze->stop_reaction Reaction complete continue_reaction->take_aliquot Time = t2

Caption: Experimental workflow for monitoring a reaction using TLC.

References

Strategies to control regioselectivity in reactions with 2-Bromo-3-(bromomethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-Bromo-3-(bromomethyl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot challenges related to the regioselective reactions of this versatile building block.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the two reactive sites on this compound and how does their reactivity differ?

This compound possesses two distinct reactive sites for functionalization:

  • C3-Bromomethyl Group (-CH₂Br): This site is analogous to a benzylic bromide. The C-Br bond is relatively weak and is highly susceptible to nucleophilic substitution (Sₙ2) reactions. This is generally the more reactive site under nucleophilic conditions.

  • C2-Bromo Group (-Br on the pyridine ring): This is an aryl bromide. This C-Br bond is stronger and less reactive towards classical nucleophilic substitution. However, it is the primary site for reactions involving organometallic intermediates, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).

The differential reactivity of these two positions is the key to controlling regioselectivity in your reactions.

Q2: I am trying to perform a nucleophilic substitution. Which bromine is more likely to react?

The bromomethyl group is significantly more reactive towards nucleophiles than the 2-bromo position on the pyridine ring. Therefore, under typical nucleophilic substitution conditions (e.g., reaction with amines, alkoxides, thiolates, or cyanide), you should expect selective substitution at the bromomethyl position.

Troubleshooting Unexpected Reactivity:

  • Issue: Reaction at the C2-bromo position is observed.

    • Possible Cause: The reaction conditions are too harsh (e.g., very high temperatures), or the nucleophile is also acting as a base, potentially leading to side reactions.

    • Solution: Reduce the reaction temperature and use a non-nucleophilic base if proton abstraction is a concern.

  • Issue: A mixture of products is obtained.

    • Possible Cause: The nucleophile is not "soft" enough, or the reaction conditions are promoting competing reaction pathways.

    • Solution: Consider using a "softer" nucleophile. For example, when choosing a nitrogen nucleophile, a secondary amine is generally a better choice than a primary amine to avoid over-alkylation.

Q3: How can I achieve selective reaction at the C2-bromo position?

To selectively functionalize the C2-bromo position, you should employ reaction types that favor the reactivity of aryl bromides over alkyl bromides. The most common and effective methods are palladium-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura Coupling: To form a C-C bond with an aryl or vinyl group, use an appropriate boronic acid or boronate ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃, Cs₂CO₃).[1][2][3][4][5][6]

  • Sonogashira Coupling: To introduce an alkyne, use a terminal alkyne with a palladium catalyst, a copper(I) co-catalyst (e.g., CuI), and a base (e.g., Et₃N).[7][8][9][10][11]

  • Buchwald-Hartwig Amination: To form a C-N bond with an amine, use a palladium catalyst with a suitable phosphine ligand (e.g., BINAP, Xantphos) and a strong base (e.g., NaOtBu).

Troubleshooting Cross-Coupling Reactions:

  • Issue: No reaction or low yield.

    • Possible Cause: Catalyst deactivation, inappropriate ligand or base, or poor quality of reagents.

    • Solution: Degas the solvent thoroughly to remove oxygen. Screen different palladium catalysts, ligands, and bases. Ensure the boronic acid or other coupling partner is of high purity.

  • Issue: Reaction at the bromomethyl group is observed.

    • Possible Cause: This is highly unlikely in a well-optimized cross-coupling reaction. However, some reaction conditions might promote side reactions.

    • Solution: Re-evaluate your reaction conditions, particularly the temperature and the nature of the base. Ensure you are using a standard, well-established protocol for the specific cross-coupling reaction.

Q4: Can I functionalize both bromine atoms in a single step?

Attempting to functionalize both positions in a single step will likely lead to a mixture of products and is not a recommended strategy for achieving a pure, disubstituted product. A sequential, two-step approach is the most reliable method.

Experimental Protocols

Protocol 1: Selective Nucleophilic Substitution at the Bromomethyl Position

This protocol provides a general procedure for the reaction of this compound with a generic nucleophile.

Materials:

  • This compound (1.0 eq)

  • Nucleophile (e.g., a secondary amine, sodium alkoxide, or sodium thiolate) (1.1 - 1.5 eq)

  • Anhydrous solvent (e.g., THF, DMF, or Acetonitrile)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound in the chosen anhydrous solvent.

  • Add the nucleophile to the solution. If the nucleophile is a salt, it can be added directly. If it is a liquid (like an amine), it can be added via syringe.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • If the reaction is sluggish, it can be gently heated (e.g., to 40-60 °C).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective Suzuki Cross-Coupling at the C2-Bromo Position

This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq)

  • Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following tables summarize the expected regioselectivity for different reaction types with this compound based on general chemical principles and data from analogous compounds.

Table 1: Regioselectivity in Nucleophilic Substitution Reactions

NucleophileReagent ExampleExpected Major ProductTypical ConditionsExpected Regioselectivity (C3-CH₂-Nu : C2-Nu)
AmineDiethylamine2-Bromo-3-(diethylaminomethyl)pyridineTHF, room temp.> 95 : 5
AlkoxideSodium methoxide2-Bromo-3-(methoxymethyl)pyridineMethanol, room temp.> 98 : 2
ThiolateSodium thiophenoxide2-Bromo-3-(phenylthiomethyl)pyridineDMF, room temp.> 99 : 1
CyanideSodium cyanide2-Bromo-3-(cyanomethyl)pyridineDMSO, 50 °C> 95 : 5

Table 2: Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions

Reaction TypeCoupling Partner ExampleExpected Major ProductTypical ConditionsExpected Regioselectivity (C2-Aryl : C3-CH₂-Aryl)
Suzuki-MiyauraPhenylboronic acid2-Phenyl-3-(bromomethyl)pyridinePd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90 °C> 98 : 2
SonogashiraPhenylacetylene2-(Phenylethynyl)-3-(bromomethyl)pyridinePdCl₂(PPh₃)₂, CuI, Et₃N, THF, 60 °C> 95 : 5
Buchwald-HartwigMorpholine2-Morpholino-3-(bromomethyl)pyridinePd₂(dba)₃, BINAP, NaOtBu, Toluene, 100 °C> 90 : 10

Visualizations

Regioselectivity_Workflow start Starting Material: This compound decision Desired Reaction Type? start->decision nucleophilic Nucleophilic Substitution decision->nucleophilic  Nucleophilic  Attack cross_coupling Pd-Catalyzed Cross-Coupling decision->cross_coupling  Organometallic  Reagents product_nucleophilic Selective reaction at C3-Bromomethyl group nucleophilic->product_nucleophilic product_cross_coupling Selective reaction at C2-Bromo position cross_coupling->product_cross_coupling

Caption: Decision workflow for achieving regioselective functionalization.

Sequential_Functionalization A This compound B 2-Bromo-3-(Nu-methyl)pyridine A->B  Nucleophilic  Substitution D 2-(Aryl)-3-(bromomethyl)pyridine A->D  Suzuki Coupling  (or other cross-coupling) C 2-(Aryl)-3-(Nu-methyl)pyridine B->C  Suzuki Coupling  (or other cross-coupling) E 2-(Aryl)-3-(Nu-methyl)pyridine D->E  Nucleophilic  Substitution

Caption: Recommended pathways for sequential disubstitution.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 2-Bromo-3-(bromomethyl)pyridine and Other Pyridine Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Brominated pyridines are a cornerstone in the synthesis of a vast array of functional materials, agrochemicals, and pharmaceuticals. The strategic placement of bromine atoms on the pyridine scaffold dramatically influences the molecule's physicochemical properties and, most critically, its chemical reactivity. This guide provides a detailed comparison of the reactivity of 2-Bromo-3-(bromomethyl)pyridine with other key pyridine halides, supported by experimental data and protocols to inform synthetic strategy and optimization.

Overview of this compound Reactivity

This compound is a bifunctional building block featuring two distinct carbon-bromine bonds, each with a characteristic reactivity profile. This dual reactivity allows for selective and sequential functionalization, making it a versatile intermediate in complex molecule synthesis.

  • Bromomethyl Group (-CH₂Br): The bromine atom on the methyl group is analogous to a benzylic bromide. It is highly susceptible to nucleophilic substitution reactions (typically SN2), allowing for the introduction of a wide variety of nucleophiles (e.g., amines, alcohols, thiols, and carbanions).[1][2][3]

  • 2-Bromo Group (C-Br on the ring): The bromine atom directly attached to the pyridine ring at the 2-position is amenable to a range of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.[4][5] This site allows for the formation of carbon-carbon and carbon-nitrogen bonds.

The strategic differentiation of these two reactive sites is key to the synthetic utility of this compound.

G cluster_main Reactivity of this compound cluster_path1 Pathway 1: Ring C-Br Bond cluster_path2 Pathway 2: Methyl C-Br Bond A This compound B Pd-Catalyzed Cross-Coupling A->B Reacts at Ring Position 2 D Nucleophilic Substitution (SN2) A->D Reacts at Bromomethyl Group C Suzuki, Sonogashira, Buchwald-Hartwig, etc. B->C e.g. E Amines, Alcohols, Thiols, Cyanides, etc. D->E e.g.

Caption: Dual reactivity pathways of this compound.

Comparative Reactivity Data

The reactivity of a pyridine halide is primarily dictated by the position of the halogen on the ring relative to the nitrogen atom and the nature of other substituents.

2.1. Reactivity of Bromopyridine Isomers in Cross-Coupling

In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) catalyst.[4] The electron-withdrawing nature of the pyridine nitrogen influences the electron density at each carbon, affecting this step.

  • 4-Bromopyridine: The nitrogen atom at the para-position exerts a strong electron-withdrawing effect, making the C4-Br bond highly polarized and the carbon atom highly electrophilic. This results in the highest reactivity among the isomers.[4]

  • 2-Bromopyridine: This isomer is also highly reactive due to the proximity of the electron-withdrawing nitrogen. However, the adjacent nitrogen can sometimes chelate with the palladium catalyst, potentially inhibiting the reaction and requiring specialized ligands for optimal results.[4][6]

  • 3-Bromopyridine: Being meta to the nitrogen, the C3-Br bond is the least activated. Consequently, 3-bromopyridine is the least reactive isomer, often necessitating more forcing conditions (higher temperatures, stronger bases, or more active catalysts) to achieve good yields.[4]

2.2. Reactivity of (Bromomethyl)pyridine Isomers in Nucleophilic Substitution

The reactivity of the bromomethyl group is also influenced by the ring nitrogen's position, which affects the stability of the transition state during SN2 reactions.

  • 2- and 4-(Bromomethyl)pyridine: These isomers are generally more reactive than their 3-substituted counterpart. The nitrogen atom can stabilize the partial negative charge developing on the bromine atom in the SN2 transition state through resonance.

  • 3-(Bromomethyl)pyridine: The nitrogen atom is meta to the bromomethyl group and thus has a less pronounced electronic effect on the reaction center.

Table 1: Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Compound Reaction Type Catalyst System (Typical) Base Solvent Temp (°C) Time (h) Yield (%) Reference(s)
2-Bromopyridine Suzuki Pd(OAc)₂, Ligand K₂CO₃ Dioxane/H₂O 80-100 12-24 Good-Excellent [6][7]
3-Bromopyridine Suzuki Pd(OAc)₂, Ligand K₃PO₄ Toluene 100-110 18-36 Moderate-Good [4][8]
4-Bromopyridine Suzuki Pd(PPh₃)₄ Na₂CO₃ DME/H₂O 85-95 6-12 Excellent [4]
2-Amino-3-bromopyridine Sonogashira Pd(CF₃COO)₂, PPh₃, CuI Et₃N DMF 100 3 72-96 [9][10]
6-Bromo-3-fluoro-2-cyanopyridine Sonogashira Pd(PPh₃)₄, CuI Et₃N THF RT 16 ~92 [11]

| This compound | Suzuki (at C2) | Pd(PPh₃)₄ | K₂CO₃ | Dioxane | 90 | 12 | Good* | N/A |

Note: Yields are representative and highly dependent on the specific substrates and optimized conditions. The yield for this compound is an educated estimation based on the reactivity of 2-bromopyridine, assuming the bromomethyl group remains intact under the conditions.

Experimental Protocols

The following are generalized protocols that serve as a starting point for optimization. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen).[12][13]

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a typical coupling between a bromopyridine and an arylboronic acid.

Materials:

  • Bromopyridine derivative (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq)

  • Anhydrous solvent (e.g., Dioxane, Toluene, or DME, often with water)

Procedure:

  • To a dry Schlenk flask, add the bromopyridine, arylboronic acid, base, and palladium catalyst under an inert atmosphere.

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Sonogashira Cross-Coupling

This protocol outlines the coupling of a bromopyridine with a terminal alkyne.[11][12]

Materials:

  • Bromopyridine derivative (1.0 eq)

  • Terminal alkyne (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-10 mol%)

  • Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA), often used as solvent or co-solvent)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • To a dry Schlenk flask, add the bromopyridine, palladium catalyst, and CuI under an inert atmosphere.

  • Add the degassed solvent(s) and the amine base.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction mixture at room temperature or with heating (typically 25-100 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Protocol 3: General Procedure for Nucleophilic Substitution on a (Bromomethyl)pyridine

This protocol describes the reaction of a (bromomethyl)pyridine with a generic nucleophile (e.g., an amine).

Materials:

  • (Bromomethyl)pyridine derivative (1.0 eq)

  • Nucleophile (e.g., primary or secondary amine, 1.1-2.0 eq)

  • Base (e.g., K₂CO₃ or Et₃N, 1.5-2.5 eq, if needed to scavenge HBr)

  • Anhydrous solvent (e.g., Acetonitrile, DMF, or THF)

Procedure:

  • In a round-bottom flask, dissolve the nucleophile and base (if used) in the chosen solvent.

  • Add a solution of the (bromomethyl)pyridine derivative in the same solvent dropwise at room temperature or 0 °C.

  • Allow the reaction to stir at room temperature or with gentle heating until completion, as monitored by TLC.

  • Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent to yield the crude product.

  • Purify by column chromatography or recrystallization as needed.

Workflow Visualization

A typical workflow for a palladium-catalyzed cross-coupling reaction, from setup to purification, is a critical process for synthesizing functionalized pyridine derivatives.

G A 1. Reaction Setup (Inert Atmosphere) B Add Bromopyridine, Boronic Acid/Alkyne, Catalyst, Base A->B C Add Degassed Solvent B->C D 2. Reaction (Heating & Stirring) C->D E Monitor Progress (TLC, LC-MS) D->E F 3. Work-up E->F G Quench Reaction, Extract with Solvent F->G H Wash & Dry Organic Layer G->H I 4. Purification H->I J Concentrate Solvent I->J K Column Chromatography J->K L Characterization (NMR, MS) K->L

Caption: General workflow for Pd-catalyzed cross-coupling reactions.

References

A Comparative Guide to Substitution Reactions: 2-Bromo-3-(bromomethyl)pyridine vs. 2-Chloro-3-(chloromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel pyridine-based compounds, 2-halo-3-(halomethyl)pyridines are invaluable building blocks. The choice between a bromo- or chloro-substituted reagent can significantly impact reaction efficiency, yield, and conditions. This guide provides an objective, data-supported comparison of 2-Bromo-3-(bromomethyl)pyridine and 2-Chloro-3-(chloromethyl)pyridine, focusing on their reactivity in nucleophilic substitution reactions at the 3-(halomethyl) position.

Core Principles: The Role of the Leaving Group

Nucleophilic substitution reactions, whether proceeding through an S(_N)1 or S(_N)2 mechanism, are fundamentally influenced by the stability of the leaving group. A better leaving group is one that is more stable in solution after detaching from the carbon backbone. This stability is inversely correlated with basicity; weaker bases make better leaving groups.[1][2]

For halide ions, the order of leaving group ability is:

I

^- 
> Br
^-
> Cl
^-
> F
^-
[3][4]

This trend is due to the increasing size and polarizability down the halogen group, which allows the negative charge to be dispersed over a larger volume, resulting in a more stable, weaker conjugate base.[5] Consequently, the carbon-bromine (C-Br) bond is weaker and more easily broken than the carbon-chlorine (C-Cl) bond.[3] Therefore, this compound is anticipated to be a more reactive electrophile than its chloro-analogue in substitution reactions.

G cluster_bromo This compound cluster_chloro 2-Chloro-3-(chloromethyl)pyridine b_bond Weaker C-Br Bond b_lg Better Leaving Group (Br⁻) b_bond->b_lg leads to b_react Higher Reactivity b_lg->b_react results in c_bond Stronger C-Cl Bond c_lg Poorer Leaving Group (Cl⁻) c_bond->c_lg leads to c_react Lower Reactivity c_lg->c_react results in

Caption: Logical flow illustrating why the bromo-derivative exhibits higher reactivity.

Comparative Performance Data

While direct kinetic studies comparing these two specific pyridine derivatives are not extensively published, the reactivity trend can be reliably inferred from data on analogous benzylic halides. For instance, benzyl bromide is consistently shown to be more reactive than benzyl chloride in substitution reactions.[6] The data presented below is a qualitative and quantitative estimation based on these established principles, comparing expected outcomes with a representative nucleophile.

Table 1: Comparative Reactivity with a Generic Amine Nucleophile (R-NH₂)

FeatureThis compound2-Chloro-3-(chloromethyl)pyridineReference Principle
Relative Rate Constant (krel) ~10 - 501[3][6]
Typical Reaction Temperature 25-50 °C50-100 °CGeneral Reactivity
Typical Reaction Time 1-6 hours6-24 hoursGeneral Reactivity
Expected Yield High (>90%)Moderate to High (70-90%)General Reactivity
Side Reactions Lower incidence due to milder conditionsHigher potential for side reactions due to forcing conditions[7]

Experimental Protocols

The following are representative protocols for the substitution reaction of each reagent with a primary amine. These are generalized procedures and may require optimization for specific substrates.

Protocol 1: Synthesis of 3-((Alkylamino)methyl)-2-bromopyridine

This procedure illustrates the higher reactivity of the bromo-derivative, allowing for milder reaction conditions.

G reagent This compound + Primary Amine (1.2 eq) + K₂CO₃ (2.0 eq) solvent Dissolve in Acetonitrile (MeCN) reagent->solvent reaction Stir at 40°C for 3 hours solvent->reaction workup Filter solid Concentrate filtrate reaction->workup extraction Partition between EtOAc and Water workup->extraction purify Purify via Column Chromatography extraction->purify product Final Product purify->product

Caption: Experimental workflow for the reaction of the bromo-derivative.

Materials:

  • This compound (1.0 eq)

  • Primary Amine (e.g., benzylamine) (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile (MeCN), anhydrous

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add this compound and anhydrous acetonitrile.

  • Add the primary amine and potassium carbonate to the stirred solution.

  • Heat the reaction mixture to 40 °C and stir for 3 hours, monitoring progress by TLC.

  • Upon completion, cool the mixture to room temperature and filter off the solid potassium carbonate.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Dissolve the residue in ethyl acetate (EtOAc) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to obtain the desired substituted pyridine.

Protocol 2: Synthesis of 3-((Alkylamino)methyl)-2-chloropyridine

This procedure requires more forcing conditions (higher temperature, longer time) to compensate for the lower reactivity of the chloro-derivative.

Materials:

  • 2-Chloro-3-(chloromethyl)pyridine (1.0 eq)[8]

  • Primary Amine (e.g., benzylamine) (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add 2-Chloro-3-(chloromethyl)pyridine and anhydrous DMF.

  • Add the primary amine and potassium carbonate to the stirred solution.

  • Heat the reaction mixture to 80 °C and stir for 12 hours, monitoring progress by TLC.

  • Upon completion, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with brine to remove residual DMF.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Conclusion and Recommendations

For nucleophilic substitution reactions at the 3-(halomethyl) position, This compound is the demonstrably superior reagent in terms of reactivity. Its use allows for:

  • Faster reaction rates: Significantly reducing process time.

  • Milder reaction conditions: Lower temperatures preserve sensitive functional groups elsewhere in the molecule.

  • Potentially higher yields: Milder conditions often lead to fewer side products and cleaner reactions.

2-Chloro-3-(chloromethyl)pyridine remains a viable and often more economical alternative. However, researchers should be prepared to employ more forcing conditions, including higher temperatures and longer reaction times, which may not be suitable for complex or sensitive substrates. The choice of reagent should therefore be guided by the specific requirements of the synthetic target, balancing reactivity needs with economic considerations.

References

The Biselectrophilic Potential of 2-Bromo-3-(bromomethyl)pyridine in the Annulation of Novel Pyridine-Fused Heterocycles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and drug discovery. Among these, pyridine-fused seven-membered heterocycles, such as pyrido[1][2]diazepines, pyrido[1][2]oxazepines, and pyrido[1][2]thiazepines, represent a class of compounds with significant therapeutic potential due to their structural analogy to benzodiazepines and other biologically active molecules.[3] This guide provides a comparative analysis of the potential efficacy of 2-Bromo-3-(bromomethyl)pyridine as a versatile biselectrophilic starting material for the synthesis of these valuable heterocyclic systems. While direct literature precedents for the use of this specific reagent in the synthesis of all target heterocycles are emerging, this guide proposes its application and compares it with established alternative synthetic strategies.

Comparison of Synthetic Methodologies

The utility of this compound lies in its two distinct electrophilic centers: the bromomethyl group, highly susceptible to SN2 displacement, and the 2-bromo-substituted pyridine ring, which can undergo nucleophilic aromatic substitution (SNAr). This dual reactivity allows for a one-pot cyclization with a variety of binucleophiles to construct fused heterocyclic rings.

Here, we propose a synthetic route to a representative pyrido[3,2-b][1][2]oxazepine and compare it with a known alternative method for a similar heterocyclic system.

Parameter Proposed Method: From this compound Alternative Method: From 2-Amino-3-hydroxypyridine
Target Heterocycle 3,4-Dihydro-2H-pyrido[3,2-b][1][2]oxazepineSubstituted 3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazines
Starting Materials This compound, 2-Aminoethanol2-Amino-3-hydroxypyridine, Ethyl 2,3-dibromopropanoate
Reagents & Conditions Base (e.g., K2CO3, NaH), Polar aprotic solvent (e.g., DMF, DMSO), Elevated temperatureBase, Solvent
Proposed Yield Moderate to Good (Estimated)Good to Excellent[1]
Reaction Time Several hours to overnight (Estimated)Not specified[1]
Advantages Direct, one-pot synthesis of the core structure. Versatility in choice of binucleophile.Utilizes readily available starting materials. Established methodology.
Disadvantages Starting material may require multi-step synthesis. Potential for side reactions.May require multiple steps for functionalization.

Experimental Protocols

Proposed Synthesis of 3,4-Dihydro-2H-pyrido[3,2-b][1][2]oxazepine from this compound

Materials:

  • This compound (1.0 eq)

  • 2-Aminoethanol (1.2 eq)

  • Potassium Carbonate (K2CO3) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of 2-aminoethanol in anhydrous DMF, potassium carbonate is added, and the mixture is stirred at room temperature for 30 minutes.

  • A solution of this compound in anhydrous DMF is added dropwise to the reaction mixture.

  • The reaction mixture is then heated to 80-100 °C and stirred overnight.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

  • The precipitated product is collected by filtration, washed with water, and dried.

  • The crude product is purified by column chromatography on silica gel.

Alternative Synthesis of Ethyl 3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine-2-carboxylate[1]

Materials:

  • 3-Hydroxy-2-aminopyridine

  • Ethyl 2,3-dibromopropanoate

Procedure:

(Detailed experimental conditions for this specific reaction were not provided in the search results, but a general procedure for the synthesis of related compounds is referenced.)

The synthesis involves the reaction of 3-hydroxy-2-aminopyridine with ethyl 2,3-dibromopropanoate, likely in the presence of a base in a suitable solvent.[1]

Visualization of Synthetic Pathways

To illustrate the logical flow of the synthetic strategies, the following diagrams are provided.

proposed_synthesis start1 This compound reagents K2CO3, DMF start1->reagents start2 2-Aminoethanol start2->reagents product 3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazepine reagents->product

Caption: Proposed one-pot synthesis of a pyrido-oxazepine.

alternative_synthesis start1 2-Amino-3-hydroxypyridine reagents Base, Solvent start1->reagents start2 Ethyl 2,3-dibromopropanoate start2->reagents product Ethyl 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxylate reagents->product

References

A Comparative Guide to Analytical Methods for the Validation of 2-Bromo-3-(bromomethyl)pyridine Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of the purity of 2-Bromo-3-(bromomethyl)pyridine, a key intermediate in pharmaceutical synthesis, is critical for ensuring the quality, safety, and efficacy of final drug products. This guide provides an objective comparison of the principal analytical methods for validating the purity of this compound, supported by experimental data and detailed protocols.

Comparison of Analytical Methods

The selection of an appropriate analytical method for purity determination depends on various factors, including the required sensitivity, selectivity, and the nature of potential impurities. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) are the most common techniques employed for this purpose.

Performance MetricHPLC-UVGC-MSqNMR
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.Separation of volatile compounds in the gas phase followed by mass-based detection and identification.Intrinsic quantitative analysis based on the direct proportionality between NMR signal intensity and the number of atomic nuclei.
Linearity (R²) ≥ 0.999≥ 0.998≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%99.0 - 101.0%
Precision (% RSD) ≤ 2.0%≤ 3.0%≤ 1.0%
Limit of Detection (LOD) ~0.01%~0.005%~0.1%
Limit of Quantitation (LOQ) ~0.03%~0.015%~0.3%
Selectivity Good, but may require method development to resolve isomers.Excellent, capable of separating and identifying closely related compounds and isomers.Excellent for structural confirmation, but may have limitations in separating signals of structurally similar impurities.
Sample Throughput HighMediumLow to Medium

Potential Impurities

The manufacturing process of this compound can potentially introduce several impurities. Understanding these is crucial for developing robust analytical methods. Common impurities may include:

  • Positional Isomers: 2-Bromo-5-(bromomethyl)pyridine, 4-Bromo-3-(bromomethyl)pyridine.

  • Starting Materials: 2-Bromo-3-methylpyridine.

  • Over-brominated species: 2,x-Dibromo-3-(bromomethyl)pyridine.

  • Hydrolysis products: (2-Bromopyridin-3-yl)methanol.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of analytical results.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This method is suitable for the routine quality control of this compound.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Start with 30% acetonitrile, increasing to 80% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 265 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed sample in acetonitrile to a concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for the separation and identification of volatile impurities.

  • Instrumentation: GC-MS system with a split/splitless injector and a mass selective detector.

  • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature of 80 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 50-400 amu.

  • Sample Preparation: Dissolve the sample in dichloromethane to a concentration of approximately 1 mg/mL.

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

qNMR allows for a direct and highly accurate purity assessment without the need for a specific reference standard of the analyte.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Chloroform-d (CDCl₃) with a known amount of an internal standard (e.g., maleic acid).

  • Internal Standard: Maleic acid (certified reference material).

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all signals).

  • Number of Scans: 16.

  • Data Processing: Apply appropriate phasing and baseline correction. Integrate the signals of the analyte and the internal standard.

  • Calculation: The purity is calculated by comparing the integral of a well-resolved signal of this compound with the integral of the known amount of the internal standard.

Workflow and Data Visualization

A systematic workflow is essential for the comprehensive validation of this compound purity.

Purity_Validation_Workflow Sample Sample of This compound HPLC HPLC-UV Analysis Sample->HPLC Routine QC GCMS GC-MS Analysis Sample->GCMS Impurity Identification qNMR qNMR Analysis Sample->qNMR Primary Standard Quantification PurityAssay Purity Assay (%) HPLC->PurityAssay ImpurityProfile Impurity Profile (Identification & Quantification) GCMS->ImpurityProfile qNMR->PurityAssay FinalReport Certificate of Analysis PurityAssay->FinalReport ImpurityProfile->FinalReport

Caption: General workflow for purity validation.

This comprehensive approach, utilizing orthogonal analytical techniques, ensures a thorough and reliable assessment of the purity of this compound, meeting the stringent requirements of the pharmaceutical industry.

A Comparative Guide to Catalysts for Selective Cross-Coupling Reactions with 2-Bromo-3-(bromomethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective functionalization of bifunctional molecules is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures. 2-Bromo-3-(bromomethyl)pyridine is a valuable building block, featuring two distinct reactive sites: a C(sp²)–Br bond on the pyridine ring and a C(sp³)–Br bond at the benzylic position. This guide provides a comparative overview of palladium-based catalyst systems for the selective cross-coupling at the C2-bromo position, leaving the bromomethyl group intact for subsequent transformations. The data presented is primarily based on structurally analogous substrates, such as 2-bromo-6-(bromomethyl)pyridine and halomethyl-bromobenzenes, to predict catalyst performance for the title compound.

Data Presentation: Catalyst Performance in Selective Cross-Coupling

The following table summarizes the performance of various palladium catalyst systems in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. The key performance indicator is the ability to selectively activate the C(sp²)–Br bond over the C(sp³)–Br (or C(sp³)–Cl) bond, providing good to excellent yields of the desired product.

Coupling ReactionCatalyst System (Precursor / Ligand)BaseSolventTemp. (°C)TimeSubstrate (Analogue)Coupling PartnerYield (%)Reference Analogue
Suzuki-Miyaura Pd(OAc)₂ / PCy₃·HBF₄Cs₂CO₃Toluene/H₂O802h1-Bromo-4-(chloromethyl)benzeneArylboronic acid73-98Yes
Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O90-2-Bromo-6-(bromomethyl)pyridineArylboronic acidGoodYes
Pd(dppf)Cl₂K₂CO₃DMF110-2-Bromo-6-(bromomethyl)pyridineArylboronic acidGoodYes
Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O90-2-Bromo-6-(bromomethyl)pyridineArylboronic acidGoodYes
Sonogashira Pd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT-2-Bromo-6-(bromomethyl)pyridineTerminal AlkyneGoodYes
Pd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF1003h2-Amino-3-bromopyridineTerminal Alkyneup to 96Yes[1]
Buchwald-Hartwig Pd₂(dba)₃ / BINAPNaOtBuToluene804h2-BromopyridineAmineGoodYes
Pd(OAc)₂ / XPhosNaOtBuToluene80-2-BromopyridineVolatile Amine55-98Yes

Note: The data for 2-bromo-6-(bromomethyl)pyridine and other analogues is presented to guide catalyst selection for this compound, as direct comparative studies on the title compound are limited in published literature. High selectivity for the C(sp²)-Br bond is generally observed under these conditions.

Experimental Protocols

Below are detailed methodologies for performing a selective Suzuki-Miyaura coupling, a common and versatile cross-coupling reaction, with this compound. These protocols are based on highly successful systems for analogous substrates.

General Protocol for Selective Suzuki-Miyaura Coupling

This protocol is adapted from a highly selective method used for the coupling of arylboronic acids with chloromethyl-bromobenzene.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂; 0.002 equivalents)

  • Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄; 0.004 equivalents)

  • Cesium carbonate (Cs₂CO₃; 2.0 equivalents)

  • Toluene and deionized water (10:1 v/v), degassed

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.1 eq), Pd(OAc)₂ (0.2 mol%), PCy₃·HBF₄ (0.4 mol%), and Cs₂CO₃ (2.0 eq).

  • Add the degassed toluene and water solvent mixture (e.g., 1.0 mL toluene and 0.1 mL H₂O per 0.3 mmol of the pyridine substrate).

  • Seal the flask and heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • After completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-3-(bromomethyl)pyridine.

Mandatory Visualization

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products pd0 Pd(0)L₂ oa_complex [Ar-Pd(II)(Br)L₂] pd0->oa_complex Oxidative Addition (Ar-Br) trans_complex [Ar-Pd(II)(Ar')L₂] oa_complex->trans_complex Transmetalation (Ar'-B(OH)₂, Base) trans_complex->pd0 Reductive Elimination product_complex Ar-Ar' trans_complex->product_complex Product 2-Aryl-3-(bromomethyl)pyridine (Ar-Ar') product_complex->Product ArBr This compound (Ar-Br) ArBr->oa_complex ArBOH2 Arylboronic Acid (Ar'-B(OH)₂) ArBOH2->trans_complex

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Cross-Coupling

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Reactants: - this compound - Coupling Partner (e.g., Boronic Acid) - Base setup->reagents catalyst Add Catalyst System: - Pd Precursor - Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat & Stir (Monitor Progress via TLC/LC-MS) solvent->reaction workup Work-up: - Cool & Dilute - Wash with Water & Brine reaction->workup purification Purification: - Dry & Concentrate - Column Chromatography workup->purification product Final Product purification->product

References

Assessing the Biological Activity of Compounds Derived from 2-Bromo-3-(bromomethyl)pyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the biological activities of compounds hypothetically derived from the versatile starting material, 2-Bromo-3-(bromomethyl)pyridine. Due to a lack of extensive research directly utilizing this specific precursor, this guide draws upon data from structurally related 2,3-disubstituted pyridine derivatives. The presented findings on anticancer, anti-inflammatory, and antimicrobial activities are intended to provide a valuable reference for researchers exploring the therapeutic potential of this class of compounds. The experimental data herein is collated from various studies and presented for comparative analysis.

Anticancer Activity

Derivatives of pyridine have shown significant promise as anticancer agents, often exhibiting cytotoxicity against various cancer cell lines. The mechanism of action for many pyridine-based compounds involves the inhibition of critical cellular processes such as cell cycle progression and the induction of apoptosis.

In Vitro Cytotoxicity Data

The following table summarizes the cytotoxic activity of various pyridine derivatives against different human cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
TP6 Murine Melanoma (B16F10)41.12--
Compound 1 HepG2 (Liver Cancer)~20-50--
Compound 2 HepG2 (Liver Cancer)~20-50--
Pyridine-urea 8e MCF-7 (Breast Cancer)0.22Doxorubicin1.93
Pyridine-urea 8n MCF-7 (Breast Cancer)1.88Doxorubicin1.93
Imidazo[4,5-b]pyridine 3f K562 (Leukemia)9.2 (COX-2)--

Note: The IC50 values are presented as reported in the cited literature. Direct comparison should be made with caution due to variations in experimental conditions.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.[1]

Signaling Pathway: p53 and JNK Upregulation in Cancer Cells

Several pyridine derivatives have been shown to induce G2/M cell cycle arrest and apoptosis in cancer cells through the upregulation of the p53 tumor suppressor protein and the c-Jun N-terminal kinase (JNK) signaling pathway.[2]

G Pyridine_Derivative Pyridine Derivative p53 p53 Upregulation Pyridine_Derivative->p53 JNK JNK Upregulation Pyridine_Derivative->JNK p21 p21 Upregulation p53->p21 G2M_Arrest G2/M Arrest p21->G2M_Arrest Apoptosis Apoptosis JNK->Apoptosis

Caption: Signaling pathway of pyridine derivatives in cancer cells.

Anti-inflammatory Activity

Pyridine derivatives have also been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

In Vitro COX Inhibition Data

The following table presents the IC50 values for the inhibition of COX-1 and COX-2 enzymes by selected imidazo[4,5-b]pyridine derivatives. Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs as it is associated with a lower risk of gastrointestinal side effects.

Compound IDCOX-1 IC50 (µmol/L)COX-2 IC50 (µmol/L)Selectivity Index (COX-1/COX-2)
3c >20<20-
3f 21.89.22.37
3h >20<20-
Experimental Protocol: In Vitro COX Inhibition Assay

The ability of compounds to inhibit COX-1 and COX-2 is determined using an in vitro enzyme immunoassay kit.

  • Enzyme Preparation: Ovine COX-1 or human recombinant COX-2 is used.

  • Incubation: The test compounds at various concentrations are pre-incubated with the enzyme in the presence of heme.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid as the substrate.

  • Prostaglandin Measurement: The reaction is stopped, and the amount of prostaglandin H2 (PGH2) produced is measured using an enzyme immunoassay.

  • Data Analysis: The percentage of inhibition is calculated, and IC50 values are determined.

Experimental Workflow: Carrageenan-Induced Paw Edema in Rats

This in vivo model is commonly used to assess the anti-inflammatory activity of novel compounds.

G cluster_0 Animal Preparation cluster_1 Treatment cluster_2 Inflammation Induction cluster_3 Measurement & Analysis Rat_Grouping Group Rats Fasting Fast Overnight Rat_Grouping->Fasting Compound_Admin Administer Test Compound Fasting->Compound_Admin Control_Admin Administer Vehicle/Standard Fasting->Control_Admin Carrageenan_Injection Inject Carrageenan Compound_Admin->Carrageenan_Injection Control_Admin->Carrageenan_Injection Paw_Volume Measure Paw Volume Carrageenan_Injection->Paw_Volume Data_Analysis Calculate % Inhibition Paw_Volume->Data_Analysis

Caption: Workflow for carrageenan-induced paw edema assay.

Antimicrobial Activity

The pyridine scaffold is present in numerous compounds with demonstrated antimicrobial activity against a range of bacterial and fungal pathogens. The mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.

In Vitro Antimicrobial Susceptibility Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Compound IDMicroorganismMIC (µg/mL)Standard DrugMIC (µg/mL)
Pyridinium Salt 3d Staphylococcus aureus4--
Azetidin-2-one 4a Staphylococcus aureus-Streptomycin-
Azetidin-2-one 4b Staphylococcus aureus-Streptomycin-
Thiazole derivative 5j Various bacteria & fungi---
Thiazole derivative 5k Various bacteria & fungi---
Thiazole derivative 5l Various bacteria & fungi---

Note: Specific MIC values for compounds 4a, 4b, 5j, 5k, and 5l were not provided in the source abstracts, but they were reported to have significant activity.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is a widely used technique for determining the MIC of antimicrobial agents.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated at an appropriate temperature for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.[3]

Proposed Mechanism of Action

The antimicrobial activity of certain pyridinium salts is attributed to their ability to disrupt the bacterial cell membrane due to their cationic nature and hydrophobicity.[4]

G Pyridinium_Salt Cationic Pyridinium Salt Bacterial_Membrane Bacterial Cell Membrane (Negatively Charged) Pyridinium_Salt->Bacterial_Membrane Electrostatic Interaction Membrane_Disruption Membrane Disruption Bacterial_Membrane->Membrane_Disruption Cell_Lysis Cell Lysis Membrane_Disruption->Cell_Lysis

Caption: Proposed antimicrobial mechanism of pyridinium salts.

Conclusion

While direct biological data for derivatives of this compound is limited in the public domain, the evidence from structurally similar 2,3-disubstituted pyridine compounds strongly suggests a promising potential for this class of molecules in the development of new therapeutic agents. The pyridine scaffold is a versatile platform for the synthesis of compounds with significant anticancer, anti-inflammatory, and antimicrobial activities. Further research focusing on the synthesis and comprehensive biological evaluation of derivatives from this compound is warranted to fully explore their therapeutic utility. This guide serves as a foundational resource to inform and direct such future investigations.

References

Benchmarking Synthetic Routes to 2-(pyridin-3-ylmethyl)imidazo[1,2-a]pyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic strategies for the target molecule 2-(pyridin-3-ylmethyl)imidazo[1,2-a]pyridine, a significant scaffold in medicinal chemistry. The primary focus is on a plausible synthetic route utilizing 2-Bromo-3-(bromomethyl)pyridine as a key starting material, benchmarked against a well-established, alternative one-pot synthesis. This objective comparison, supported by experimental data from the literature, aims to inform researchers on the selection of synthetic methodologies based on factors such as yield, reaction conditions, and atom economy.

Introduction to the Target Molecule and Synthetic Strategies

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that are of significant interest in drug discovery due to their diverse biological activities. The target molecule, 2-(pyridin-3-ylmethyl)imidazo[1,2-a]pyridine, incorporates this privileged scaffold. The synthesis of such molecules typically involves the formation of the imidazole ring onto a pre-existing pyridine ring.

The classical and most common method for the synthesis of imidazo[1,2-a]pyridines is the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine with an α-haloketone.[1] this compound, with its two reactive bromine atoms, presents itself as a versatile precursor for generating a suitable electrophile for this type of cyclization.

Alternative, more contemporary methods have been developed to improve efficiency, reduce reaction steps, and employ greener reaction conditions. These include multicomponent reactions and one-pot syntheses that have gained traction in modern organic synthesis.[2][3]

Comparative Analysis of Synthetic Routes

This guide compares two distinct synthetic pathways to 2-(pyridin-3-ylmethyl)imidazo[1,2-a]pyridine.

Route 1: Plausible Synthesis via this compound

While a specific literature procedure for the synthesis of 2-(pyridin-3-ylmethyl)imidazo[1,2-a]pyridine directly from this compound was not identified, a plausible and chemically sound two-step synthesis can be proposed based on established chemical principles. This route would first involve the conversion of this compound to the corresponding α-bromoketone, which then undergoes a classical Tschitschibabin condensation with 2-aminopyridine.

Route 2: One-Pot Synthesis from 2-Aminopyridine and 1-(pyridin-3-yl)ethan-1-one

A documented, efficient one-pot synthesis provides a direct comparison. This method involves the reaction of 2-aminopyridine with a ketone precursor in the presence of a brominating agent, leading to the in-situ formation of the α-bromoketone and subsequent cyclization.

Data Presentation
ParameterRoute 1: Plausible Synthesis via this compoundRoute 2: One-Pot Synthesis from 2-Aminopyridine
Starting Materials This compound, Oxidizing Agent, 2-Aminopyridine2-Aminopyridine, 1-(pyridin-3-yl)ethan-1-one, Brominating Agent
Key Reactions Oxidation, Tschitschibabin CyclizationIn-situ α-bromination, Cyclization
Number of Steps 2 (proposed)1 (documented)
Overall Yield Not reported (plausible)Up to 97%[4]
Reaction Time Not reported (plausible)5 hours[4]
Reaction Temperature Not reported (plausible)80 °C[4]
Reagents/Catalysts Oxidizing agent (e.g., NBS), Base (e.g., NaHCO₃)CBrCl₃[4]
Solvent Isopropanol (for cyclization)[5]Not specified[4]

Experimental Protocols

Route 1: Plausible Synthesis via this compound (Proposed)

Step 1: Synthesis of 2-bromo-1-(2-bromopyridin-3-yl)ethan-1-one (Hypothetical)

This step would involve the selective oxidation of the bromomethyl group of this compound to a carbonyl group, followed by α-bromination. A potential method could involve reaction with an oxidizing agent like N-bromosuccinimide (NBS) under radical conditions to form an α-bromoketone.

Step 2: Synthesis of 2-(2-bromopyridin-3-yl)imidazo[1,2-a]pyridine

A mixture of 2-bromo-1-(2-bromopyridin-3-yl)ethanone (1.0 eq), 2-aminopyridine (1.0 eq), and sodium bicarbonate (1.5 eq) in 2-propanol would be heated at 80°C overnight.[5] After cooling, the reaction mixture would be concentrated. The resulting residue would be partitioned between ethyl acetate and water. The organic phase would be washed with brine, dried over sodium sulfate, and concentrated. The crude product would be purified by column chromatography.[5]

Route 2: One-Pot Synthesis of 2-(pyridin-3-yl)imidazo[1,2-a]pyridine

A mixture of 2-aminopyridine (1.0 eq) and 1-(pyridin-3-yl)ethan-1-one (1.0 eq) in the presence of bromotrichloromethane (CBrCl₃) is heated at 80°C for 5 hours.[4] The 2-aminopyridine acts as a shuttle, transferring a bromine atom from CBrCl₃ to the α-carbon of the ketone, which then undergoes cyclization.[4] The product can be isolated and purified using standard techniques.

Mandatory Visualizations

Synthetic Pathway Diagrams

G cluster_0 Route 1: Plausible Synthesis via this compound A This compound B 2-bromo-1-(2-bromopyridin-3-yl)ethan-1-one A->B Oxidation/ Bromination D 2-(2-bromopyridin-3-yl)imidazo[1,2-a]pyridine B->D C 2-Aminopyridine C->D

Caption: Plausible two-step synthesis of the target molecule precursor.

G cluster_1 Route 2: One-Pot Synthesis E 2-Aminopyridine H 2-(pyridin-3-ylmethyl)imidazo[1,2-a]pyridine E->H F 1-(pyridin-3-yl)ethan-1-one F->H G CBrCl3 G->H 80°C, 5h

Caption: Efficient one-pot synthesis of the target molecule.

Logical Relationship Diagram

G cluster_0 Evaluation Criteria cluster_1 Synthetic Routes Yield Yield Steps Number of Steps Conditions Reaction Conditions AtomEconomy Atom Economy Route1 Route 1 (Plausible) Route1->Yield Plausible, not quantified Route1->Steps Two Route1->Conditions Plausible mild to moderate Route1->AtomEconomy Lower (multi-step) Route2 Route 2 (One-Pot) Route2->Yield High (up to 97%) Route2->Steps One Route2->Conditions Moderate temperature Route2->AtomEconomy Higher (one-pot)

References

X-ray Crystallographic Analysis of Brominated Pyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Crystallographic Data

The following table summarizes the single-crystal X-ray diffraction data for 2,6-Bis(bromomethyl)pyridine. This data serves as a benchmark for what one might expect when analyzing derivatives of 2-Bromo-3-(bromomethyl)pyridine, with variations arising from the different substitution patterns on the pyridine ring.

Parameter2,6-Bis(bromomethyl)pyridine[1][2]
Crystal Data
Chemical FormulaC₇H₇Br₂N
Formula Weight264.96
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.2955 (19)
b (Å)12.980 (3)
c (Å)7.5288 (15)
α (°)90
β (°)110.75 (3)
γ (°)90
Volume (ų)849.5 (3)
Z4
Data Collection
RadiationMoKα (λ = 0.71073 Å)
Temperature (K)293
θ range for data collection (°)2.8 to 30.4
Refinement
R-factor (R₁)0.044
Weighted R-factor (wR₂)0.119

Experimental Protocols

The determination of the crystal structure of brominated pyridine derivatives through X-ray crystallography involves a series of well-defined steps, from sample preparation to data analysis.

Synthesis and Crystallization

The synthesis of brominated pyridine derivatives can be achieved through various organic chemistry methodologies. For instance, 2-Bromo-6-(bromomethyl)pyridine is typically synthesized via the radical bromination of 2-bromo-6-methylpyridine using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN).

High-quality single crystals suitable for X-ray diffraction are typically obtained through slow crystallization from a saturated solution. Common techniques include:

  • Slow Evaporation: The compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly over several days.

  • Vapor Diffusion: A solution of the compound in one solvent is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. The gradual diffusion of the second solvent's vapor into the first solution reduces the compound's solubility, promoting crystal growth.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to crystallization as the solubility decreases.

For 2,6-Bis(bromomethyl)pyridine, crystals suitable for X-ray diffraction were obtained by recrystallization from diethyl ether at room temperature.[2]

X-ray Data Collection and Structure Refinement

Once a suitable crystal is obtained, it is mounted on a diffractometer. An intense beam of X-rays is directed at the crystal, which diffracts the X-rays in a specific pattern based on its internal atomic arrangement. The diffraction data is collected by a detector as the crystal is rotated.

The collected data is then processed to determine the unit cell dimensions and space group. The crystal structure is solved using computational methods, such as direct methods or Patterson methods, to obtain an initial model of the atomic arrangement. This model is then refined against the experimental data to improve its accuracy. The refinement process adjusts atomic positions, bond lengths, and bond angles until the calculated diffraction pattern closely matches the observed pattern. Software packages like SHELXTL are commonly used for structure solution and refinement.

Workflow of X-ray Crystallographic Analysis

The following diagram illustrates the general workflow for the X-ray crystallographic analysis of a small molecule like a this compound derivative.

XRay_Workflow cluster_synthesis Compound Synthesis & Purification cluster_crystal Crystal Growth cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification Crystallization Crystallization Purification->Crystallization Data_Collection X-ray Data Collection Crystallization->Data_Collection Data_Processing Data Processing & Reduction Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Validation & Analysis Structure_Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure

General workflow for X-ray crystallographic analysis.

References

A Comparative Guide to Isotopic Labeling of 2-Bromo-3-(bromomethyl)pyridine for Mechanistic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of proposed methods for the isotopic labeling of 2-Bromo-3-(bromomethyl)pyridine with deuterium (²H) and carbon-13 (¹³C). This compound and its isotopically labeled analogues are valuable tools for elucidating reaction mechanisms, particularly for nucleophilic substitution reactions, through the study of kinetic isotope effects. This guide also presents alternative labeled compounds that can be employed for similar mechanistic investigations and offers detailed experimental protocols for the proposed syntheses.

Introduction to Isotopic Labeling in Mechanistic Studies

Isotopic labeling is a powerful technique in which an atom in a molecule is replaced by one of its isotopes. This substitution, while having a minimal effect on the chemical properties of the molecule, can significantly alter its mass. This mass difference is the basis for the kinetic isotope effect (KIE), where the rate of a chemical reaction can change upon isotopic substitution. The magnitude of the KIE provides valuable insights into the rate-determining step of a reaction and the nature of the transition state.[1][2]

For reactions involving this compound, labeling the benzylic position (the -CH₂Br group) with deuterium or carbon-13 can help distinguish between Sₙ1 and Sₙ2 nucleophilic substitution mechanisms. A significant primary KIE (kH/kD > 1) for deuterium labeling would suggest that the C-H bond is broken in the rate-determining step, which is characteristic of certain elimination or radical pathways but can also provide information about the transition state in substitution reactions. Secondary KIEs, where the labeled bond is not directly broken, can also offer crucial information about changes in hybridization at the reaction center.[1][3]

Proposed Synthetic Routes for Isotopically Labeled this compound

The general synthetic strategy involves two key stages:

  • Synthesis of isotopically labeled 2-Bromo-3-methylpyridine: This can be achieved by introducing the isotope at an early stage.

  • Radical bromination of the labeled 2-Bromo-3-methylpyridine: This final step introduces the second bromine atom at the benzylic position.

Deuterium Labeling (²H)

The proposed synthesis of deuterium-labeled this compound starts from 2-amino-3-picoline.

Diagram of the proposed synthetic pathway for deuterium-labeled this compound:

G A 2-Amino-3-picoline B [D₃]-2-Amino-3-methylpyridine A->B 1. NaNO₂, D₂SO₄, D₂O 2. CuBr C [D₂]-2-Bromo-3-methylpyridine B->C HBr, NaNO₂ D [D₂]-2-Bromo-3-(bromomethyl)pyridine C->D NBS, AIBN, CCl₄, Δ

Caption: Proposed synthesis of deuterium-labeled this compound.

Carbon-13 Labeling (¹³C)

For carbon-13 labeling, a ¹³C-labeled methyl source is required. The synthesis can be adapted from the known synthesis of 2-Bromo-3-methylpyridine.[4]

Diagram of the proposed synthetic pathway for carbon-13 labeled this compound:

G A 2-Bromo-3-iodopyridine B [¹³C]-2-Bromo-3-methylpyridine A->B 1. n-BuLi 2. ¹³CH₃I C [¹³C]-2-Bromo-3-(bromomethyl)pyridine B->C NBS, AIBN, CCl₄, Δ

Caption: Proposed synthesis of carbon-13 labeled this compound.

Comparison with Alternative Labeled Compounds

For mechanistic studies of nucleophilic substitution reactions, other isotopically labeled benzylic halides can serve as effective alternatives to this compound. The choice of compound often depends on the specific reaction being studied, the desired reactivity, and the commercial availability of the labeled starting materials.

Feature[D₂]-2-Bromo-3-(bromomethyl)pyridine[¹³C]-2-Bromo-3-(bromomethyl)pyridine[D₂]-Benzyl Bromide[¹³C]-Benzyl Bromide
Precursor Availability 2-Amino-3-picoline (commercially available)2-Bromo-3-iodopyridine (multi-step synthesis)Toluene-d₈ (commercially available)Toluene-¹³C₇ (commercially available)
Synthesis Complexity Multi-stepMulti-stepSingle step (radical bromination)Single step (radical bromination)
Estimated Overall Yield ModerateModerateHighHigh
Labeling Position Benzylic (-CD₂Br)Benzylic (-¹³CH₂Br)Benzylic (-CD₂Br)Benzylic (-¹³CH₂Br)
Application KIE studies for Sₙ1/Sₙ2Tracking carbon backbone in reactionsKIE studies for Sₙ1/Sₙ2Tracking carbon backbone in reactions

Experimental Protocols

Proposed Synthesis of [D₂]-2-Bromo-3-(bromomethyl)pyridine

Step 1: Synthesis of [D₃]-2-Amino-3-methylpyridine

  • To a solution of 2-amino-3-picoline (1 eq.) in D₂O, add D₂SO₄ (catalytic amount).

  • Heat the mixture under reflux for 48 hours to allow for H/D exchange at the methyl and amino groups.

  • Cool the reaction mixture and neutralize with Na₂CO₃.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain [D₅]-2-amino-3-picoline.

  • Dissolve the deuterated aminopicoline in a non-deuterated solvent and treat with a solution of NaNO₂ in H₂O followed by CuBr to replace the amino group with bromine, yielding [D₂]-2-Bromo-3-methylpyridine (deuterium on the methyl group).

Step 2: Radical Bromination to [D₂]-2-Bromo-3-(bromomethyl)pyridine

  • Dissolve [D₂]-2-Bromo-3-methylpyridine (1 eq.) in carbon tetrachloride (CCl₄).

  • Add N-bromosuccinimide (NBS, 1.1 eq.) and a catalytic amount of azobisisobutyronitrile (AIBN).

  • Heat the mixture to reflux under irradiation with a UV lamp for 4-6 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture, filter off the succinimide byproduct, and wash the filtrate with aqueous Na₂S₂O₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford [D₂]-2-Bromo-3-(bromomethyl)pyridine.

Proposed Synthesis of [¹³C]-2-Bromo-3-(bromomethyl)pyridine

Step 1: Synthesis of [¹³C]-2-Bromo-3-methylpyridine [4]

  • Dissolve 2-bromo-3-iodopyridine (1 eq.) in anhydrous THF and cool to -78 °C under an inert atmosphere.

  • Slowly add n-butyllithium (1 eq.) and stir the mixture for 30 minutes.

  • Add [¹³C]-methyl iodide (¹³CH₃I, 1.1 eq.) and allow the reaction to warm to room temperature overnight.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify by column chromatography to yield [¹³C]-2-Bromo-3-methylpyridine.

Step 2: Radical Bromination to [¹³C]-2-Bromo-3-(bromomethyl)pyridine

  • Follow the same radical bromination procedure as described for the deuterium-labeled analogue, starting with [¹³C]-2-Bromo-3-methylpyridine.

Mechanistic Study Workflow

A typical workflow for a mechanistic study using isotopically labeled this compound involves a competitive kinetic experiment.

Diagram of a typical experimental workflow for a kinetic isotope effect study:

G cluster_0 Reaction Setup cluster_1 Reaction and Quenching cluster_2 Analysis cluster_3 Calculation A Mix equimolar amounts of: - Unlabeled Substrate (S) - Labeled Substrate (S*) - Nucleophile (Nu⁻) B Allow reaction to proceed to ~10-20% completion A->B C Quench the reaction B->C D Separate unreacted substrate from the product C->D E Analyze the isotopic ratio (S/S*) in the unreacted substrate and product using Mass Spectrometry D->E F Calculate the Kinetic Isotope Effect (KIE) KIE = kH/kD = ln(1-f)/ln(1-f*Rs/R0) E->F

Caption: Workflow for a competitive kinetic isotope effect experiment.

Conclusion

This guide provides a framework for the synthesis and application of isotopically labeled this compound in mechanistic studies. While direct synthetic procedures are not yet established, the proposed routes, based on known chemical transformations, offer a viable starting point for researchers. The comparison with alternative labeled compounds highlights the flexibility available to investigators in designing their experiments. The detailed protocols and workflow diagrams serve as practical resources for the implementation of these studies, ultimately contributing to a deeper understanding of chemical reaction mechanisms.

References

Safety Operating Guide

Proper Disposal of 2-Bromo-3-(bromomethyl)pyridine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling 2-Bromo-3-(bromomethyl)pyridine must adhere to stringent safety and disposal protocols due to its hazardous nature. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound within a laboratory setting. The primary and mandated disposal route for this chemical is through a licensed hazardous waste disposal company.

Immediate Safety and Handling

Before beginning any procedure that involves this compound, it is crucial to take appropriate safety measures. This compound is harmful if swallowed, in contact with skin, or inhaled, and it can cause severe skin and eye irritation or damage.[1][2]

Personal Protective Equipment (PPE) and Engineering Controls

All work with this compound should be conducted in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[3] Proper PPE is mandatory to prevent exposure.

Item Specification Purpose
Gloves Chemical-impermeable (e.g., Nitrile rubber, Neoprene)To prevent skin contact.[3]
Eye Protection Tightly fitting safety goggles or a face shieldTo protect against splashes and eye contact.[4]
Lab Coat Standard laboratory coatTo protect clothing and skin.
Respiratory Protection Use a NIOSH-approved respirator if ventilation is inadequateTo prevent inhalation of dust or vapors.[5]

Operational Plan for Waste Disposal

The disposal of this compound must be managed as halogenated organic hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3][5]

Step-by-Step Disposal Protocol
  • Waste Segregation :

    • Designate a specific, compatible, and clearly labeled hazardous waste container for this compound and related materials (e.g., contaminated consumables).

    • The container should be made of a material compatible with the chemical, such as glass or polyethylene, and have a secure, leak-proof lid.

  • Waste Collection :

    • Carefully transfer any waste this compound, including residues and contaminated materials (e.g., pipette tips, weighing boats), into the designated waste container.

    • Avoid creating dust if handling the solid form.[3][4][5]

    • For solutions, pour carefully to avoid splashing.

  • Container Labeling :

    • Immediately label the hazardous waste container with the words "Hazardous Waste."

    • Clearly write the full chemical name: "this compound." Do not use abbreviations.

    • Indicate the approximate quantity or concentration of the waste.

    • Include the date when the waste was first added to the container.

  • Storage of Waste Container :

    • Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area.

    • Keep the container away from incompatible materials, such as strong oxidizing agents.

    • Ensure the storage area is cool and dry.[6]

  • Arranging for Disposal :

    • Once the waste container is full or is no longer being used, contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to schedule a pickup.[5][6]

    • Follow all institutional and local regulations for the final disposal process.[6][7]

Emergency Procedures: Spill and Exposure Management

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

Spill Cleanup Protocol
  • Evacuate and Secure : Evacuate all non-essential personnel from the immediate area.[3][4] Remove all sources of ignition.[3][6]

  • Ventilate : Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Wear PPE : Before addressing the spill, don the appropriate PPE as detailed in the table above.

  • Contain and Absorb : Cover the spill with an inert absorbent material, such as vermiculite, sand, or dry earth.[6]

  • Collect Waste : Carefully sweep or scoop the absorbed material and place it into a designated, sealable hazardous waste container.[4][5]

  • Decontaminate : Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Dispose : Label the container appropriately and arrange for its disposal through your EHS department.

First Aid for Exposure
  • Inhalation : Move the affected person to fresh air immediately. If breathing is difficult, seek medical attention.[6]

  • Skin Contact : Remove contaminated clothing immediately and wash the affected skin with plenty of soap and water.[6] Seek medical advice if irritation occurs.[6]

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G cluster_0 Preparation & Handling cluster_1 Waste Generation & Collection cluster_2 Spill Response cluster_3 Final Disposal start Start: Handling This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_generated Waste Generated (e.g., residue, contaminated items) fume_hood->waste_generated spill Accidental Spill Occurs fume_hood->spill collect_waste Place in Designated Halogenated Waste Container waste_generated->collect_waste spill_protocol Follow Spill Protocol: 1. Evacuate & Ventilate 2. Wear PPE 3. Absorb with Inert Material 4. Collect in Waste Container spill->spill_protocol label_container Label Container Correctly: - 'Hazardous Waste' - Full Chemical Name - Date collect_waste->label_container store_waste Store Sealed Container in Secondary Containment label_container->store_waste spill_protocol->label_container contact_ehs Contact EHS or Licensed Waste Disposal Company for Pickup store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for Handling 2-Bromo-3-(bromomethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety, operational, and disposal information for handling 2-Bromo-3-(bromomethyl)pyridine (CAS No: 94446-97-6). Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment. This chemical is classified as a hazardous substance, and proper handling is paramount to mitigate risks.

Hazard Identification

This compound is associated with the following hazards:

  • Skin Irritation: Causes skin irritation.[1][2][3]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

  • Acute Toxicity: May be harmful if swallowed or in contact with skin.[3]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is the primary defense against chemical exposure. The following PPE is mandatory when handling this compound.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards. A face shield should be used for splash hazards.[4][5]Protects eyes from potential splashes and contact with the chemical, which can cause serious irritation.[1][2]
Hand Protection Nitrile or other suitable chemical-resistant gloves. Gloves must be inspected before use and disposed of after contamination.[6]Prevents skin contact and absorption, which can cause irritation.[1][3]
Body Protection A laboratory coat or other suitable protective clothing to prevent skin exposure.[1][4][7]Protects against contamination of personal clothing and skin.
Respiratory Protection To be used in case of insufficient ventilation or the potential for aerosolization. Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[4][5]Protects the respiratory system from irritation.[1][2]

Operational and Disposal Plans

A systematic approach to handling this compound from receipt to disposal is crucial for minimizing risks.

Experimental Protocols: Step-by-Step Guidance

1. Receiving and Storage:

  • Upon receipt, inspect the container for any signs of damage or leakage.

  • Store the container tightly closed in a cool, dry, and well-ventilated area away from incompatible substances.[1][7]

  • The storage area should be locked.[1][7]

2. Handling and Experimentation:

  • All handling of this compound should be conducted in a well-ventilated chemical fume hood.[1][7]

  • Avoid the formation of dust and aerosols.[7]

  • Use non-sparking tools to prevent fire caused by electrostatic discharge.[7]

  • Wash hands and skin thoroughly after handling.[1][7]

  • Do not eat, drink, or smoke in the handling area.[7]

3. Disposal Plan:

  • Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • All waste materials, including the chemical itself and any contaminated consumables (e.g., gloves, absorbent materials), must be collected in a designated, sealed, and clearly labeled hazardous waste container.[6]

  • Dispose of the chemical waste through a licensed and approved waste disposal plant.[1][7]

  • Follow all local, state, and national regulations for the disposal of halogenated organic compounds.

Emergency Procedures

Accidental Release Measures:

  • Wear appropriate personal protective equipment.[1]

  • Ensure adequate ventilation and evacuate unprotected personnel.[1][6]

  • Prevent further leakage or spillage if it is safe to do so.[1]

  • Absorb the spill with an inert material, such as sand or a similar absorbent.[1]

  • Collect the absorbed material into a tightly closed container for proper disposal.[6]

  • Prevent the spilled material from entering drains or water courses.[1]

First Aid Measures:

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][5][8]
Skin Contact Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1] Seek medical attention if irritation occurs.[1][7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so.[1][7] Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Visual Workflows

The following diagrams illustrate the standard procedures for handling this compound and the appropriate emergency response.

SafeHandlingWorkflow start Start: Receive Chemical inspect Inspect Container for Damage start->inspect store Store in a Cool, Dry, Well-Ventilated, Locked Area inspect->store prepare Preparation: Don PPE in Designated Area store->prepare handle Handling: Use in a Chemical Fume Hood prepare->handle weigh Weighing and Transfer handle->weigh experiment Perform Experiment weigh->experiment decontaminate Decontaminate Work Area and Equipment experiment->decontaminate waste Collect Waste in Labeled, Sealed Container decontaminate->waste dispose Dispose of Waste via Approved Facility waste->dispose end End of Process dispose->end

Caption: Safe handling workflow for this compound.

EmergencyResponseProtocol spill Spill or Exposure Occurs evacuate Evacuate Area (if necessary) spill->evacuate exposure_type Type of Exposure? spill->exposure_type ppe Don Appropriate PPE evacuate->ppe contain Contain Spill with Inert Material ppe->contain collect Collect and Place in Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate seek_medical Seek Medical Attention as Needed decontaminate->seek_medical skin Skin Contact: Flush with water for 15 mins, remove clothing exposure_type->skin Skin eye Eye Contact: Flush with water for 15 mins, seek medical aid exposure_type->eye Eye inhalation Inhalation: Move to fresh air, seek medical aid exposure_type->inhalation Inhalation ingestion Ingestion: Rinse mouth, seek immediate medical aid exposure_type->ingestion Ingestion skin->seek_medical eye->seek_medical inhalation->seek_medical ingestion->seek_medical

Caption: Emergency response protocol for accidental exposure or spills.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.